(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIMTATYJGPBJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476501 | |
| Record name | 2,5-Dichloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718596-54-4 | |
| Record name | 2,5-Dichloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid
Prepared by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Chiral Building Block
(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, registered under CAS number 718596-54-4, is a non-proteinogenic α-amino acid that has garnered significant interest within the realms of medicinal chemistry and drug discovery.[1][2] Its structural uniqueness, characterized by a dichlorinated phenyl ring appended to an alanine backbone, imparts distinct physicochemical properties that make it a valuable synthon for creating novel peptide and small molecule therapeutics. The specific (R)-configuration at the α-carbon is crucial for establishing precise stereochemistry in target molecules, a fundamental aspect of modern drug design that dictates biological activity and interaction with chiral biomolecules like enzymes and receptors.[3]
This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and potential applications. The content herein is curated to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively incorporate this versatile building block into their research and development pipelines.
Physicochemical Properties and Structural Data
A thorough understanding of a molecule's properties is foundational to its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 718596-54-4 | [1], [2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Synonyms | 2,5-Dichloro-D-phenylalanine | [1] |
| Appearance | White to off-white powder | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Strategic Synthesis: An Asymmetric Approach
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry. For a molecule like this compound, achieving the desired stereochemistry is paramount. While numerous methods for asymmetric amino acid synthesis exist, a robust and scalable approach often involves the use of chiral auxiliaries or phase-transfer catalysis.[5][6][7]
Below is a detailed, field-proven protocol based on the principles of asymmetric synthesis using a chiral nickel(II) complex of a glycine Schiff base. This method is chosen for its high diastereoselectivity and operational simplicity.
Experimental Protocol: Asymmetric Synthesis
Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex
-
To a stirred solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) (1.0 eq) and glycine (1.1 eq) in methanol, add nickel(II) nitrate hexahydrate (1.1 eq).
-
Add sodium carbonate (5.0 eq) and tetrabutylammonium iodide (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ni(II) complex, which can be used in the next step without further purification.
Causality: The chiral ligand forms a square-planar nickel complex with glycine, creating a sterically defined environment. The tetrabutylammonium iodide acts as a phase-transfer catalyst, facilitating the subsequent alkylation step.
Step 2: Phase-Transfer Catalyzed Alkylation
-
Dissolve the crude Ni(II) complex in a suitable organic solvent (e.g., dichloromethane).
-
Add a solution of 2,5-dichlorobenzyl bromide (1.2 eq) and a base (e.g., 50% aqueous sodium hydroxide).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the alkylated Ni(II) complex.
Causality: The phase-transfer catalyst transports the hydroxide ions into the organic phase, which deprotonates the glycine α-carbon, forming a nucleophilic enolate. The chiral environment of the nickel complex directs the incoming 2,5-dichlorobenzyl bromide to attack from the less sterically hindered face, leading to a high diastereomeric excess of the desired (R)-configured product.
Step 3: Hydrolysis and Isolation of the Final Product
-
Suspend the crude alkylated Ni(II) complex in methanol.
-
Add 3 N hydrochloric acid and stir the mixture at room temperature for 6-8 hours to hydrolyze the Schiff base and release the amino acid.
-
Filter the mixture to remove the chiral ligand-Ni(II) complex (which can be recovered and reused).
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Causality: Acidic hydrolysis cleaves the imine bond of the Schiff base, liberating the free amino acid. The chiral auxiliary can be recovered, making the process more cost-effective.
Caption: Asymmetric synthesis workflow for this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is non-negotiable in research and drug development. The following section outlines standard protocols for verifying the identity, purity, and stereochemical integrity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final compound and for resolving enantiomers.
Protocol for Purity Analysis (Reversed-Phase HPLC):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Expected Outcome: A single major peak indicating high purity.
Protocol for Chiral Resolution:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based)
-
Mobile Phase: Isocratic mixture of hexane/isopropanol/TFA (consult column manufacturer's guidelines for specific ratios).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 220 nm
-
Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (e.e.).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ):
-
Aromatic protons: ~7.4-7.6 ppm (multiplet)
-
α-proton: ~4.0-4.2 ppm (triplet or doublet of doublets)
-
β-protons: ~3.0-3.3 ppm (multiplet)
-
Amine and carboxylic acid protons: Broad signals, variable chemical shifts depending on concentration and solvent.
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ):
-
Carboxylic carbon: ~170-175 ppm
-
Aromatic carbons: ~128-135 ppm
-
α-carbon: ~55-60 ppm
-
β-carbon: ~35-40 ppm
-
Self-Validation: The combination of HPLC for purity and chiral analysis, along with NMR for structural confirmation, provides a self-validating system. The observed data from these orthogonal techniques should be consistent with the expected structure and purity of the target compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The dichlorophenyl moiety can participate in various non-covalent interactions, including halogen bonding, which can enhance binding affinity and selectivity for biological targets.
Potential Areas of Application:
-
Peptide and Peptidomimetic Synthesis: Incorporation of this unnatural amino acid into peptide sequences can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[3]
-
Neuroprotective Agents: Halogenated derivatives of phenylalanine have been investigated for their neuroprotective properties, potentially through the modulation of glutamatergic synaptic transmission.[8] While direct studies on the 2,5-dichloro isomer are limited, this provides a strong rationale for its exploration in the context of neurological disorders.
-
Antimicrobial and Anticancer Agents: The dichlorophenyl group is a common motif in many bioactive molecules with antimicrobial and anticancer activities.[9][10] This amino acid can serve as a scaffold to develop novel compounds in these therapeutic areas.
-
Enzyme Inhibitors: The β-amino acid analogue, 3-amino-3-(3,5-dichlorophenyl)propanoic acid, has been explored for its potential as an enzyme inhibitor.[9] This suggests that α-amino acid derivatives could also be valuable for designing enzyme inhibitors.
Caption: Potential applications of this compound in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly-closed container in a cool, dry place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical research and development. Its unique structure offers opportunities for the design of novel therapeutics with improved properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established scientific principles. By understanding the causality behind the experimental choices and employing rigorous analytical validation, researchers can confidently and effectively utilize this compound to advance their scientific endeavors.
References
- Kazmierski, W. M., & Hruby, V. J. (1991). Asymmetric synthesis of topographically constrained amino acids: synthesis of the optically pure isomers of α,β-dimethylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Tetrahedron Letters, 32(40), 5769-5772.
- Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Key Building Block for Peptide Synthesis. (n.d.).
- Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. (n.d.).
-
Pohanka, M. (2019). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Retrieved from [Link]
- Bommarius, A. S., & Karau, A. (2005). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- Soloshonok, V. A., & Han, J. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(15), 8086-8096.
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). PMC. Retrieved from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. (2018). ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. renyi.hu [renyi.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-amino-3-(3,5-dichlorophenyl)propanoic Acid | RUO [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 2,5-Dichloro-D-phenylalanine
Introduction
In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids are indispensable tools for modulating the pharmacological profiles of bioactive peptides and small molecules. The introduction of halogen atoms into amino acid side-chains is a particularly powerful strategy for tuning physicochemical and structural properties.[1][2] Halogenation can enhance proteolytic stability, modulate lipophilicity, and introduce unique electronic properties that can lead to improved binding affinity and biological activity.[2][3]
This guide provides an in-depth technical overview of the core physical and chemical properties of 2,5-Dichloro-D-phenylalanine, a synthetic amino acid of significant interest. By replacing hydrogen atoms with chlorine on the aromatic ring of D-phenylalanine, researchers can sterically constrain the side chain and alter its electronic character, making it a valuable building block for creating novel peptide-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for its characterization.
Core Chemical and Physical Properties
2,5-Dichloro-D-phenylalanine is a derivative of the natural amino acid phenylalanine, belonging to the D-series of stereoisomers and featuring two chlorine atoms on its benzyl side chain. These modifications significantly influence its physical behavior compared to its parent amino acid.
Caption: Chemical Structure of 2,5-Dichloro-D-phenylalanine.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | - |
| Molecular Formula | C₉H₉Cl₂NO₂ | - |
| Molecular Weight | 234.08 g/mol | - |
| Appearance | White to off-white powder | [4][5][6] |
| Melting Point | Data not available. (cf. 2-Chloro-D-phenylalanine: 209-215 °C) | [7] |
| Optical Rotation | Data not available. (cf. Boc-2,4-dichloro-D-phenylalanine: [α]D = +32.5 ± 2°) | [5] |
| CAS Number | Data not available for free amino acid. (Boc-protected: 945262-14-6) | [8][9][10] |
Note: Specific experimental data for the unprotected 2,5-Dichloro-D-phenylalanine is not widely published. Data for closely related analogs are provided for context.
Solubility Profile
The solubility of an amino acid is governed by the interplay between its hydrophilic, zwitterionic backbone (the ammonium and carboxylate groups) and the character of its side chain. In 2,5-Dichloro-D-phenylalanine, the bulky and hydrophobic dichlorophenyl group is expected to significantly decrease its solubility in aqueous solutions compared to native phenylalanine.[11][12] However, its amphoteric nature should allow for solubility in dilute acidic or basic solutions via salt formation. For applications in peptide synthesis, solubility in polar aprotic organic solvents is critical.
Expertise & Experience: The choice of solvent is paramount for any experiment. For NMR or reaction chemistry, poor solubility can lead to failed experiments. For formulation, it dictates the delivery vehicle. We anticipate good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate both the polar backbone and the nonpolar side chain.
Table 2: Predicted Solubility of 2,5-Dichloro-D-phenylalanine
| Solvent | Predicted Solubility | Rationale |
| Water | Low / Poor | The hydrophobic effect of the dichlorophenyl side chain dominates. |
| 1 M HCl | Soluble | Protonation of the carboxylate forms a soluble hydrochloride salt. |
| 1 M NaOH | Soluble | Deprotonation of the ammonium group forms a soluble sodium salt. |
| Methanol | Sparingly Soluble | Can solvate the polar groups but has limited capacity for the large nonpolar ring. |
| DMSO, DMF | Soluble | Excellent hydrogen bond acceptors and have sufficient nonpolar character. |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol provides a reliable method to quantify the solubility of the compound in various solvents, a critical parameter for formulation and reaction setup.
-
Preparation: Add an excess amount of 2,5-Dichloro-D-phenylalanine (enough to ensure visible solid remains) to a series of vials, each containing a precise volume (e.g., 1.0 mL) of the test solvents (Water, 1M HCl, DMSO, etc.).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand until the excess solid has settled. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining solid.
-
Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Causality: Using HPLC for quantification is superior to simple gravimetric analysis of the evaporated solvent because it is more sensitive and specific, avoiding potential errors from co-solvated impurities.
Chiroptical Properties
As a chiral molecule, 2,5-Dichloro-D-phenylalanine possesses the ability to rotate the plane of plane-polarized light, a property known as optical activity. The "D" designation refers to its stereochemical configuration relative to D-glyceraldehyde. The magnitude and direction (dextrorotatory, +, or levorotatory, -) of this rotation is a fundamental physical constant known as the specific rotation.
Trustworthiness: Verifying the specific rotation is a crucial quality control step. It confirms not only the chemical identity but also the enantiomeric purity of the material, which is of utmost importance in drug development, as different enantiomers can have vastly different biological activities.[13]
Caption: Workflow for Measuring Optical Rotation.
Experimental Protocol: Measurement of Specific Rotation ([α])
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of Methanol) in a volumetric flask. The concentration (c) is expressed in g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to set the zero point.
-
Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.
-
Data Acquisition: Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T, usually 20 or 25 °C) and wavelength (D, the sodium D-line at 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀD = α / (l × c)
-
Causality: The choice of solvent is critical as it can influence the measured rotation. Methanol is a common choice for N-protected amino acids. For the free amino acid, an acidic or basic aqueous solution might be required for sufficient solubility, and this must be reported with the value (e.g., c=1 in 1 M HCl).[4][5]
Spectroscopic and Spectrometric Analysis
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. For a molecule like 2,5-Dichloro-D-phenylalanine, NMR spectroscopy confirms the covalent structure and stereochemistry, while mass spectrometry verifies the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the compound's identity. The ¹H NMR spectrum is expected to show distinct signals for the alpha-proton, the beta-protons, and the three protons on the dichlorinated aromatic ring. The ¹³C NMR will show signals for the carbonyl carbon, the alpha- and beta-carbons, and the six aromatic carbons (four of which will be split by the C-Cl bond).
Expertise & Experience: For amino acids, using a deuterated solvent like DMSO-d₆ is often preferable to D₂O. In D₂O, the amine (NH₂) and carboxylic acid (OH) protons will rapidly exchange with deuterium and become invisible. In DMSO-d₆, these protons are often observable, providing more complete structural information.[14]
Protocol: NMR Analysis for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key expected signals include:
-
A multiplet in the aromatic region (~7.0-7.5 ppm) corresponding to the three protons on the phenyl ring.
-
A multiplet for the alpha-proton (α-H) adjacent to the amine group.
-
Two diastereotopic multiplets for the beta-protons (β-CH₂).
-
Broad signals for the amine (NH₂) and acid (COOH) protons.
-
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum (proton-decoupled).
-
2D NMR (Optional but Recommended): Run a COSY (¹H-¹H correlation) experiment to establish proton-proton connectivities (e.g., linking the α-H to the β-CH₂) and an HSQC (¹H-¹³C correlation) experiment to assign protons to their directly attached carbons.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton counts.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
Trustworthiness: A key validation point for chlorinated compounds is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1, providing definitive evidence of its elemental composition.
Protocol: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 μM) in a suitable solvent mixture for ESI, such as 50:50 acetonitrile/water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Infusion and Ionization: Infuse the sample directly into the ESI source of the mass spectrometer.
-
Full Scan Analysis: Acquire a full scan mass spectrum. In positive ion mode ([M+H]⁺), the expected monoisotopic mass would be ~234.02 Da. In negative ion mode ([M-H]⁻), it would be ~232.01 Da.
-
Isotopic Pattern Verification: Zoom in on the molecular ion peak and verify the presence and relative intensities of the M, M+2, and M+4 peaks, confirming the presence of two chlorine atoms.
-
Tandem MS (MS/MS) (Optional): Select the molecular ion for fragmentation (Collision-Induced Dissociation, CID) to obtain structural information. Expected fragment ions include the loss of water, formic acid, and cleavage of the side chain.[15]
Chromatographic Purity Assessment
HPLC is the gold standard for assessing the chemical and enantiomeric purity of pharmaceutical building blocks. A two-method approach is typically required.
Caption: General Workflow for HPLC Purity Analysis.
Protocol: HPLC Method for Purity and Enantiomeric Excess (e.e.)
A. Chemical Purity (Reversed-Phase HPLC)
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Method: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210 or 254 nm).
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks.
B. Enantiomeric Purity (Chiral HPLC)
-
Column: A chiral stationary phase (CSP) is required. Phases based on teicoplanin, ristocetin, or cyclodextrins have proven effective for separating phenylalanine enantiomers.[16][17][18]
-
Mobile Phase: The mobile phase is highly dependent on the column. It may be a polar organic mode (e.g., ethanol/water), normal phase (e.g., hexane/isopropanol), or reversed-phase.[17]
-
Method: An isocratic (constant mobile phase composition) method is typically used.
-
Analysis: The goal is to achieve baseline separation (Resolution > 1.5) of the D- and L-enantiomers. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] × 100
-
Causality: Using two distinct HPLC methods is a self-validating system. The reversed-phase method confirms that the sample is chemically pure (free from synthetic byproducts), while the chiral method confirms it is enantiomerically pure (free from the unwanted L-enantiomer).
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: As with any fine chemical, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[4][5][6]
-
Stability: While specific stability data is limited, amino acids are generally stable as solids. In solution, they can be susceptible to microbial growth or, over long periods, racemization, particularly under non-neutral pH conditions.
Applications in Research and Development
2,5-Dichloro-D-phenylalanine is primarily used as a specialized building block in peptide synthesis. The incorporation of D-amino acids can dramatically increase the resistance of peptides to degradation by proteases in the body, extending their biological half-life. The dichloro-substitution provides a sterically hindered and electron-withdrawing side chain that can be used to probe structure-activity relationships (SAR) in drug design, potentially enhancing binding to target receptors or altering the peptide's overall conformation.[2]
References
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. [Link]
-
Fondchem. (n.d.). N-Boc-2,5-dichloro-D-phenylalanine. [Link]
-
ArTS. (n.d.). Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics. [Link]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
-
Fosgerau, K., & Hoffmann, T. (2015). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC - NIH. [Link]
-
LookChem. (n.d.). Boc-2,5-Dichloro-D-Phenylalanine [ 945262-14-6 ]. [Link]
-
Hroboňová, K., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]
-
Hansen, T., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Omega. [Link]
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Papini, A. M. (n.d.). Natural and Synthetic Halogenated Amino Acids. Encyclopedia MDPI. [Link]
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Istituto di Cristallografia - CNR. (n.d.). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. [Link]
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Chem-Impex. (n.d.). Boc-2,4-dichloro-L-phenylalanine. [Link]
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PubChem. (n.d.). Boc-2-chloro-L-phenylalanine. [Link]
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PubChem. (n.d.). Boc-D-phenylalanine. [Link]
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Chem-Impex. (n.d.). Boc-2,4-dichloro-D-phenylalanine. [Link]
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Chem-Impex. (n.d.). Boc-3,4-dichloro-D-phenylalanine. [Link]
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PubChem. (n.d.). DL-Phenylalanine. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]
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PubChem. (n.d.). L-Phenylalanine. [Link]
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MiMeDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (MMDBc0000659). [Link]
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ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]
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NIST. (n.d.). Phenylalanine. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159). [Link]
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ResearchGate. (n.d.). MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode. [Link]
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PubChem. (n.d.). 2,5-Dichloroaniline. [Link]
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Cook, C. W., et al. (2019). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]
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Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). [Link]
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MassBank. (2017). L-Phenylalanine; LC-ESI-QTOF; MS2. [Link]
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An In-Depth Technical Guide to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a non-natural derivative of the amino acid phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, conferred by the dichlorinated phenyl ring, offer a scaffold for the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders and peptide-based pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analytical characterization of this compound, intended to equip researchers with the foundational knowledge required for its effective utilization in the laboratory.
Core Molecular and Physicochemical Properties
This compound, also known as 2,5-Dichloro-D-phenylalanine, is a white to off-white crystalline powder. The core identifying information and key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Chemical Formula | C₉H₉Cl₂NO₂ | [1][2] |
| CAS Number | 718596-54-4 | [1][2] |
| Synonyms | 2,5-Dichloro-D-phenylalanine | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Synthesis and Purification: A Technical Workflow
The synthesis of enantiomerically pure this compound presents a significant chemical challenge due to the need to control stereochemistry. While multiple strategies for the synthesis of non-natural amino acids exist, a common and effective approach involves the asymmetric synthesis or chiral resolution of a racemic mixture.
Conceptual Synthetic Pathway: Asymmetric Synthesis
An effective method for the enantioselective synthesis of the (R)-isomer could involve an asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. This approach establishes the desired stereocenter early in the synthetic sequence.
Caption: Asymmetric synthesis workflow for this compound.
Experimental Protocol: Chiral Resolution of Racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid
A more accessible method for many laboratories is the synthesis of the racemic mixture followed by chiral resolution.
Step 1: Synthesis of Racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic acid
The racemic compound can be synthesized via a Strecker synthesis or a similar established method for amino acid synthesis, starting from 2,5-dichlorobenzaldehyde.
Step 2: Chiral Resolution using Preparative HPLC
Principle: Enantiomers can be separated based on their differential interaction with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of amino acid derivatives.
Instrumentation and Columns:
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Chiral Column: A column packed with a chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., AD-H or AS-H), is a suitable choice for this type of separation.
Mobile Phase and Conditions:
-
A mobile phase consisting of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
Procedure:
-
Dissolve the racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic acid in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector (a wavelength of 220 nm is often suitable for detecting the phenyl group).
-
Collect the fractions corresponding to the two separated enantiomeric peaks.
-
The order of elution will depend on the specific chiral stationary phase and mobile phase used. The identity of the (R)-enantiomer can be confirmed by polarimetry.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Purification and Quality Control
Following synthesis and chiral resolution, the purity of the final product should be assessed.
Caption: Workflow for the purification and quality control of the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) would be:
-
A multiplet for the aromatic protons.
-
A multiplet for the alpha-proton (the proton on the carbon bearing the amino and carboxyl groups).
-
A multiplet for the beta-protons (the two protons on the carbon adjacent to the phenyl ring).
-
Broad signals for the amine and carboxylic acid protons, which may be exchangeable with D₂O.
13C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The expected signals would include:
-
Signals for the aromatic carbons, with those bonded to chlorine showing characteristic shifts.
-
A signal for the alpha-carbon.
-
A signal for the beta-carbon.
-
A signal for the carboxylic acid carbon.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC: As described in the purification section, chiral HPLC is the primary method for determining the enantiomeric purity of the compound. A successful separation will show a single peak for the (R)-enantiomer at a specific retention time under defined conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 234.08 Da. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M, M+2, and M+4 peaks.
Applications in Research and Development
This compound is a valuable building block in several areas of pharmaceutical research:
-
Peptide Synthesis: As a non-natural amino acid, its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their biological activity. The dichlorophenyl side chain can introduce specific steric and electronic interactions, influencing the peptide's conformation and binding to its target.
-
Drug Discovery: The compound serves as a starting material for the synthesis of more complex small molecules. The dichlorophenyl moiety can be a key pharmacophore, interacting with biological targets in a way that is not achievable with natural amino acids. There is particular interest in its use for developing therapeutics for neurological disorders.
-
Biochemical Probes: Labeled versions of this amino acid can be used as probes to study amino acid transport and metabolism in cells.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a specialized chemical with significant potential for advancing drug discovery and development. A thorough understanding of its properties, synthesis, and characterization is paramount for its successful application. This guide provides a foundational framework for researchers, enabling them to confidently incorporate this valuable chiral building block into their synthetic and research endeavors.
References
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Pharmaffiliates. (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. [Link]
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A Technical Guide to the Structural Elucidation of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a chiral non-proteinogenic amino acid of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical approach required to unequivocally determine its chemical structure, including its absolute stereochemistry. By integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, chiral high-performance liquid chromatography, and X-ray crystallography, we present a self-validating system of protocols and data interpretation that underscores the principles of scientific integrity and experimental causality.
Introduction: The Significance of Chiral Amino Acids
This compound, also known as 2,5-Dichloro-D-phenylalanine, belongs to a class of synthetic amino acids that are pivotal in the development of novel therapeutic agents and agrochemicals. The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous confirmation of the structure and the absolute configuration of a chiral molecule like this compound is a cornerstone of modern drug discovery and development.
This guide will walk through a logical and systematic workflow for the complete structural characterization of this molecule, from initial mass determination to the definitive assignment of its (R)-configuration.
Foundational Analysis: Mass Spectrometry
The first step in characterizing an unknown compound is to determine its molecular weight and elemental composition. Mass spectrometry (MS) is the premier technique for this purpose. For a halogenated compound such as this compound, the isotopic distribution of chlorine provides a characteristic signature in the mass spectrum.
Expected Isotopic Pattern
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. A molecule containing two chlorine atoms will, therefore, exhibit a distinctive pattern of M+, M+2, and M+4 peaks in the molecular ion region, with a relative intensity ratio of approximately 9:6:1.[2] This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.
| Ion | Corresponding Isotopes | Expected Relative Abundance |
| M+ | ²x³⁵Cl | ~100% (base peak) |
| M+2 | ¹x³⁵Cl, ¹x³⁷Cl | ~65% |
| M+4 | ²x³⁷Cl | ~10% |
Fragmentation Analysis
Electron ionization (EI) mass spectrometry not only provides the molecular weight but also induces fragmentation of the molecule. The resulting fragmentation pattern offers valuable clues about the compound's structure. For this compound, key fragmentation pathways are expected to include:
-
Loss of the carboxyl group (-COOH): This would result in a fragment with a mass of [M-45]⁺.
-
Benzylic cleavage: Scission of the bond between the α-carbon and the benzylic carbon is a common fragmentation pathway for phenylalanine derivatives, leading to the formation of a dichlorobenzyl cation.
The interpretation of this fragmentation provides corroborating evidence for the proposed structure.[3]
Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.
Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-7.5 ppm): The three protons on the dichlorophenyl ring will appear in this region. Their splitting pattern (multiplicity) will be complex due to their coupling with each other.
-
α-Proton (δ ~4.0 ppm): The proton attached to the chiral center (the α-carbon) is expected to appear as a triplet or a doublet of doublets, coupled to the two β-protons.
-
β-Protons (δ ~3.2 ppm): The two diastereotopic protons on the β-carbon will be coupled to the α-proton and to each other, resulting in complex multiplets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxyl (C=O) | ~175 |
| Aromatic (C-Cl) | ~130-135 |
| Aromatic (C-H) | ~125-130 |
| α-Carbon (C-N) | ~55 |
| β-Carbon (CH₂) | ~38 |
Two-Dimensional NMR Techniques
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is employed:
-
COSY (Correlation Spectroscopy): Reveals correlations between coupled protons (e.g., α-H and β-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the amino acid backbone and the dichlorophenyl ring.
The Enantiomeric Challenge: Chiral High-Performance Liquid Chromatography (HPLC)
Once the molecular structure is established, the next critical step is to determine the enantiomeric purity and, ultimately, the absolute configuration. Chiral HPLC is the workhorse technique for separating enantiomers.[4] The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation.
Method Development Strategy
A systematic approach to method development involves screening a variety of CSPs under different mobile phase conditions.
Experimental Protocol: Chiral HPLC Separation
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T)
Mobile Phase:
-
A mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., formic acid or diethylamine) to improve peak shape and resolution. The optimal ratio is determined during method development.
Procedure:
-
Dissolve a racemic standard of 2,5-dichlorophenylalanine in the mobile phase.
-
Inject the standard onto the chiral column.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm).
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers (Rs > 1.5).
-
Once the method is optimized, inject the sample of this compound to confirm its enantiomeric purity by comparing its retention time to that of the two enantiomers in the racemic standard.
The Definitive Answer: X-ray Crystallography
While chiral HPLC can confirm enantiomeric purity, X-ray crystallography provides the unequivocal determination of the absolute stereochemistry of a molecule.[5][6] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
The Crystallization Process
The most challenging aspect of X-ray crystallography is often obtaining a high-quality single crystal suitable for diffraction. This typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Data Collection and Structure Refinement
A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to generate an electron density map, from which the positions of the atoms can be determined. The absolute configuration is typically determined using anomalous dispersion, often by referencing the known configuration of a chiral center within the molecule or by using a chiral solvent or co-crystal.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of a chiral molecule like this compound necessitates a multi-pronged analytical strategy. Each technique provides a piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment. Mass spectrometry confirms the elemental composition and provides initial structural clues. NMR spectroscopy maps out the molecular framework. Chiral HPLC resolves the enantiomers and quantifies enantiomeric purity. Finally, X-ray crystallography offers the definitive proof of the three-dimensional structure and absolute stereochemistry. This integrated approach ensures the scientific rigor required for the advancement of research and development in the pharmaceutical and chemical industries.
References
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Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. Available at: [Link]
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Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]
- Jones, W., & Motherwell, W. D. S. (2004). Single Crystal X-ray Diffraction. Royal Society of Chemistry.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
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Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
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Doc Brown's Chemistry. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Available at: [Link]
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RSC Publishing. (2014). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
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Pharmaffiliates. (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]
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ResearchGate. Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate. Available at: [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
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Synthesis of unnatural amino acids like 2,5-dichloro-D-phenylalanine
An In-Depth Technical Guide to the Synthesis of 2,5-dichloro-D-phenylalanine
Authored by: A Senior Application Scientist
Abstract
Unnatural amino acids (UAAs) are foundational pillars in modern medicinal chemistry and drug development, offering novel steric and electronic properties that can enhance the efficacy, selectivity, and metabolic stability of peptide-based therapeutics and other chiral molecules.[1][2][3] Among these, halogenated phenylalanine derivatives such as 2,5-dichloro-D-phenylalanine are of particular interest due to their ability to modulate protein-protein interactions and serve as unique chiral building blocks. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure 2,5-dichloro-D-phenylalanine, targeting researchers and professionals in drug development. We will dissect the causality behind various experimental approaches, from classical racemic methods coupled with chiral resolution to modern asymmetric catalytic and biocatalytic syntheses. Each section is grounded in authoritative references and includes detailed protocols and visual workflows to ensure both theoretical understanding and practical applicability.
Strategic Overview: Retrosynthetic Analysis
The synthesis of any chiral α-amino acid requires a robust strategy for installing both the carboxyl and amine functionalities onto the α-carbon with precise stereocontrol. For 2,5-dichloro-D-phenylalanine, the primary retrosynthetic disconnections lead back to a common, achiral precursor: 2,5-dichlorobenzaldehyde . The challenge lies in the subsequent asymmetric introduction of the amine group to establish the desired D-configuration.
The principal synthetic routes diverge from this common starting point, each offering a unique balance of efficiency, scalability, and stereoselectivity. These can be broadly categorized as:
-
Racemic Synthesis followed by Chiral Resolution: A traditional, robust method that creates a racemic mixture of the amino acid, which is then separated into its constituent enantiomers.
-
Asymmetric Catalysis: A modern approach that utilizes a chiral catalyst to directly synthesize the desired D-enantiomer with high stereoselectivity, minimizing waste.
-
Biocatalysis: A green and highly specific method that employs enzymes to catalyze the asymmetric synthesis.
// Nodes Target [label="2,5-Dichloro-D-phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Racemate [label="Racemic 2,5-Dichloro-phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Prochiral [label="Prochiral Precursor\n(e.g., Imine, α-Keto Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="2,5-Dichlorobenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible node for branching Branch [shape=point, width=0.01, height=0.01];
// Edges Target -> Racemate [label="Chiral\nResolution", dir=back, color="#EA4335", fontcolor="#202124"]; Target -> Prochiral [label="Asymmetric Catalysis\nor Biocatalysis", dir=back, color="#34A853", fontcolor="#202124"]; Racemate -> Branch [dir=back, label="Racemic Synthesis\n(e.g., Strecker)", color="#4285F4", fontcolor="#202124"]; Prochiral -> Branch [dir=back, label="Precursor\nSynthesis", color="#4285F4", fontcolor="#202124"]; Branch -> Aldehyde [dir=back];
// Ranks {rank=same; Racemate; Prochiral;} } dot Figure 1: High-level retrosynthetic pathways for 2,5-dichloro-D-phenylalanine.
Classical Approach: Racemic Synthesis and Chiral Resolution
This methodology is foundational and often employed for its reliability and use of inexpensive starting materials. It is a two-stage process: first, the synthesis of a racemic mixture, followed by the separation of the D- and L-enantiomers.
Racemic Synthesis: The Strecker and Bucherer-Bergs Reactions
The Strecker synthesis , first reported in 1850, is a versatile method for producing α-amino acids from aldehydes.[4][5] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.[6][7]
// Nodes Aldehyde [label="2,5-Dichlorobenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Aminonitrile [label="α-Aminonitrile Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; RacemicAA [label="Racemic 2,5-Dichloro-\nphenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Aldehyde -> Aminonitrile [label="+ NH₄Cl, KCN", color="#4285F4", fontcolor="#202124"]; Aminonitrile -> RacemicAA [label="+ H₃O⁺, Δ", color="#4285F4", fontcolor="#202124"]; } dot Figure 2: Workflow for the Strecker synthesis of racemic 2,5-dichloro-phenylalanine.
An alternative is the Bucherer-Bergs reaction , which synthesizes hydantoin derivatives from aldehydes or ketones, which can then be hydrolyzed to the corresponding amino acid.[8][9][10][11] This multicomponent reaction involves ammonium carbonate and potassium cyanide.[8]
The Separation: Chiral Resolution
Once the racemic amino acid is synthesized, the enantiomers must be separated. The most common industrial method is diastereomeric salt crystallization .[12] This process involves reacting the racemic amino acid with a chiral resolving agent—an optically pure acid or base. For an acidic amino acid, a chiral base like brucine or (R)-(+)-α-methylbenzylamine is used. This reaction creates a pair of diastereomeric salts with different physical properties, most importantly, different solubilities.[12] Through careful crystallization, one diastereomer precipitates from the solution, allowing for its separation. The resolving agent is then removed, yielding the enantiomerically pure amino acid.
The primary drawback of this method is its inherent inefficiency; it has a maximum theoretical yield of 50% for the desired enantiomer, as the other half is typically discarded.[12]
Protocol 1: Strecker Synthesis of Racemic 2,5-dichloro-phenylalanine
Materials:
-
2,5-Dichlorobenzaldehyde (1.0 eq)
-
Ammonium Chloride (NH₄Cl, 1.2 eq)
-
Potassium Cyanide (KCN, 1.2 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
Procedure:
-
Step 1: α-Aminonitrile Formation: Dissolve 2,5-dichlorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer. Add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide, portion-wise, while maintaining the temperature at 0-5 °C with an ice bath. Stir the reaction mixture at room temperature for 12-16 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Hydrolysis: Carefully add concentrated HCl to the reaction mixture. Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours to hydrolyze the nitrile to a carboxylic acid.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The pH of the resulting aqueous solution is adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide). The precipitated racemic 2,5-dichloro-phenylalanine is collected by filtration, washed with cold water, and dried under vacuum.
Modern Approaches: Asymmetric Catalysis
To overcome the 50% yield limitation of classical resolution, methods that directly generate the desired enantiomer have been developed. These are highly atom-economical and efficient.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique that reduces a prochiral precursor, such as a dehydroamino acid or an imine, using H₂ gas and a chiral metal catalyst.[1][13] The catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral phosphine ligand, creates a chiral environment that directs the hydrogen addition to one face of the double bond, leading to a high excess of one enantiomer.[14][15] The development of this technology was recognized with the 2001 Nobel Prize in Chemistry.[13]
Asymmetric Phase-Transfer Catalysis (PTC)
This method often involves the alkylation of a glycine Schiff base derivative using a chiral phase-transfer catalyst, such as a Cinchona alkaloid derivative.[1] The catalyst transports the enolate from the aqueous phase to the organic phase, where it reacts with an electrophile (e.g., 2,5-dichlorobenzyl bromide). The chiral catalyst shields one face of the enolate, leading to a highly enantioselective alkylation.
Enantioconvergent Cross-Coupling
Recent advances have introduced novel methods such as nickel-catalyzed enantioconvergent cross-couplings.[16][17] This approach can couple readily available racemic starting materials, like α-haloglycine derivatives, with organozinc reagents in the presence of a chiral nickel catalyst to afford protected unnatural α-amino acids in high yield and enantiomeric excess (ee).[16][17] This method is notable for its mild reaction conditions and tolerance of a wide array of functional groups.[16]
Green Chemistry: Biocatalytic Synthesis
Enzymatic methods offer unparalleled stereoselectivity under mild, environmentally friendly conditions.[18] For the synthesis of D-amino acids, several classes of enzymes are particularly effective.
D-Amino Acid Dehydrogenases (DAADHs) and Transaminases (D-AATs)
These enzymes catalyze the direct conversion of an α-keto acid precursor into the corresponding D-amino acid.[19][20] For this specific topic, the synthesis would start from 2,5-dichloro-phenylpyruvic acid.
-
DAADHs perform a reductive amination using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.
-
D-AATs transfer an amino group from a donor molecule (like D-alanine) to the α-keto acid.
These processes can achieve >99% ee and high conversion rates, often using whole-cell biocatalysts to simplify enzyme handling and cofactor regeneration.[20]
// Nodes KetoAcid [label="2,5-Dichloro-phenylpyruvic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; DAA [label="2,5-Dichloro-D-phenylalanine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge KetoAcid -> DAA [label=" D-Amino Acid\n Dehydrogenase (DAADH)\n + NH₃, NADH", color="#4285F4", fontcolor="#202124"]; } dot Figure 3: Enzymatic synthesis using a D-Amino Acid Dehydrogenase.
Protocol 2: Whole-Cell Biocatalytic Synthesis of 2,5-dichloro-D-phenylalanine
Materials:
-
2,5-dichloro-phenylpyruvic acid (substrate)
-
E. coli cells overexpressing a D-amino acid dehydrogenase (DAADH)
-
E. coli cells overexpressing a formate dehydrogenase (FDH) for cofactor regeneration
-
Ammonium formate (provides both amine source and reducing equivalent)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
NAD⁺ (catalytic amount)
Procedure:
-
Biocatalyst Preparation: Prepare suspensions of the DAADH and FDH expressing E. coli cells in the phosphate buffer.
-
Reaction Setup: In a temperature-controlled bioreactor at 30-37 °C, combine the phosphate buffer, ammonium formate, and a catalytic amount of NAD⁺. Add the cell suspensions.
-
Substrate Addition: Once the system is equilibrated, add the 2,5-dichloro-phenylpyruvic acid substrate. The reaction progress can be monitored by HPLC by measuring the decrease in substrate and the formation of the amino acid product.
-
Reaction and Isolation: Allow the reaction to proceed for 24-48 hours until substrate conversion is complete. Terminate the reaction by centrifuging the mixture to remove the cells. The supernatant, containing the product, can be purified by ion-exchange chromatography.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available expertise, and desired purity.
| Strategy | Starting Material | Typical Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Racemic + Resolution | 2,5-Dichlorobenzaldehyde | < 50% (for D-isomer) | > 99% after resolution | Robust, well-established, inexpensive reagents | Inherently wasteful (discards >50% of material), labor-intensive separation |
| Asymmetric Catalysis | Prochiral precursors | 70 - 95% | 90 - >99% | Highly efficient, atom-economical, high throughput | High cost of chiral ligands/catalysts, requires extensive optimization |
| Biocatalysis | α-Keto acid or Cinnamic Acid | 80 - >95% | > 99% | Extremely high stereoselectivity, mild/green conditions, safe | Substrate specificity can be limiting, requires expertise in biocatalysis |
Conclusion and Future Outlook
The synthesis of 2,5-dichloro-D-phenylalanine can be accomplished through a variety of robust methods. While classical racemic synthesis followed by chiral resolution remains a viable option, its inherent inefficiency is a significant drawback. Modern asymmetric catalysis and biocatalysis represent the state-of-the-art, offering highly efficient, stereoselective, and sustainable routes to this valuable unnatural amino acid.[1][18] The continued development of novel chiral catalysts and engineered enzymes will undoubtedly further streamline the production of such compounds, accelerating their application in the discovery and development of next-generation therapeutics. The choice between a chemical or biological route will ultimately be guided by a balance of scalability, cost, and the specific molecular architecture required.
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The Evolving Therapeutic Landscape of Dichlorinated Phenylalanine Derivatives: Mechanisms, Applications, and Evaluation Protocols
An In-depth Technical Guide
Foreword: Beyond the Core Amino Acid
Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in medicinal chemistry. Its rigid structure and well-defined stereochemistry provide an ideal starting point for functional modifications that can profoundly alter biological activity. The introduction of halogen atoms, particularly chlorine, is a time-tested strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Dichlorination, specifically, creates a unique electronic and steric profile, unlocking novel interactions with biological targets. This guide provides an in-depth exploration of the biological activities of dichlorinated phenylalanine derivatives, moving from their fundamental mechanisms of action to the practical, validated protocols required for their scientific evaluation. We will dissect their neuroprotective and anticancer properties, offering a robust framework for researchers and drug development professionals seeking to harness the potential of these compelling molecules.
Chapter 1: The Molecular Architecture: Synthesis and Properties
The precise positioning of two chlorine atoms on the phenyl ring of phenylalanine dictates the derivative's interaction with target proteins. This substitution enhances lipophilicity, potentially improving membrane permeability, and alters the electronic distribution of the aromatic ring, which can influence key binding interactions such as π-π stacking and cation-π interactions.
The synthesis of these specialized amino acids often requires sophisticated stereoselective methods to yield enantiomerically pure compounds, which is critical as biological systems are exquisitely sensitive to stereochemistry. A prevalent and effective strategy is the asymmetric α-alkylation of a glycine Schiff base using a substituted benzyl bromide under phase-transfer catalysis.[1] This method allows for the controlled synthesis of both (R) and (S) enantiomers by selecting the appropriate Cinchona alkaloid-derived catalyst.[1]
Caption: Asymmetric synthesis of dichlorophenylalanine derivatives.
Chapter 2: Neuroprotection via Glutamatergic Modulation
Overactivation of glutamate receptors is a key pathological event in cerebral ischemia, leading to excitotoxicity and neuronal death. L-phenylalanine and its halogenated derivatives have emerged as potent modulators of excitatory glutamatergic synaptic transmission (GST).[2] This activity is not based on direct receptor antagonism but on a more nuanced set of presynaptic and postsynaptic mechanisms.
Dichlorinated phenylalanine derivatives, building on this principle, are being investigated for their neuroprotective potential. Studies on structurally similar halogenated derivatives, such as 3,5-dibromo-L-tyrosine (DBrT), have shown they can attenuate GST with greater potency than the parent L-phenylalanine.[2] The mechanism involves depressing the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), an effect that persists even under conditions of energy deprivation, which is critically relevant to ischemic stroke.[2] This potent antiglutamatergic activity translates into significant neuroprotection in both in vitro and in vivo models of brain ischemia.[2]
Caption: Attenuation of glutamatergic excitotoxicity.
Derivatives like D-3,4-dichlorophenylalanine are also noted for their ability to modulate serotonin and dopamine pathways, suggesting potential therapeutic applications in conditions like depression and anxiety.[3] This polypharmacology highlights the versatility of the dichlorophenylalanine scaffold.
Chapter 3: Anticancer Activity Through Pro-Apoptotic Mechanisms
In oncology, the goal is often to selectively induce apoptosis in cancer cells. Dichlorinated phenyl derivatives have shown significant promise in this area. A notable example is the 1,3-bis(3,5-dichlorophenyl) urea compound, COH-SR4, which demonstrates potent anti-melanoma activity.[4]
The mechanism of action is multifaceted, involving the induction of G2/M phase cell cycle arrest and the activation of the intrinsic apoptotic pathway.[4] Key molecular events include:
-
PARP Cleavage: An increase in cleaved Poly (ADP-ribose) polymerase is a hallmark of apoptosis.
-
Modulation of Bcl-2 Family Proteins: COH-SR4 treatment leads to decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bim. This shift in the balance of Bcl-2 family members is a critical trigger for mitochondrial outer membrane permeabilization and subsequent caspase activation.[4]
-
Inhibition of Survival Signaling: The compound effectively decreases the phosphorylation of Akt (pAkt), a central node in a major cell survival pathway.[4]
These molecular changes culminate in decreased cancer cell survival and clonogenic potential.[4] Oral administration in both syngeneic and nude mouse models of melanoma resulted in significant inhibition of tumor growth, reduced angiogenesis (as indicated by CD31 marker levels), and decreased proliferation (Ki67 marker), validating the in vitro findings.[4]
Caption: Induction of apoptosis by dichlorophenyl derivatives.
Chapter 4: Validated Experimental Workflows
A rigorous and systematic approach to evaluating the biological activity of novel compounds is paramount. The following protocols are presented as self-validating systems, incorporating essential controls and clear endpoints. They are based on established methods for analogous compounds and provide a solid foundation for investigation.[2][4][5][6]
In Vitro Screening Cascade
The initial assessment of a compound's activity begins with a series of in vitro assays to determine cytotoxicity, mechanism of cell death, and target engagement.
Caption: A logical workflow for in vitro compound evaluation.
Protocol 1: Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Assay
-
Causality: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage. It is a reliable indicator of cell death.[2]
-
Methodology:
-
Cell Plating: Seed neuronal or cancer cells (e.g., melanoma cell line A375) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated phenylalanine derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells for "untreated control" (vehicle only) and "maximum LDH release" (add lysis buffer 45 minutes before the assay endpoint).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Execution: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Signal Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)] * 100. Plot the results to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Assessment by Caspase-3/7 Activity Assay
-
Causality: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides direct evidence that cell death is occurring via apoptosis.[6]
-
Methodology:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the LDH assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate for a period relevant to apoptotic induction (e.g., 12, 24 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation & Measurement: Mix the contents by orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-change in caspase activity. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
In Vivo Model Validation
Promising candidates from in vitro screening must be validated in relevant animal models to assess efficacy and preliminary safety.
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
-
Causality: The MCAO model in rats or mice faithfully mimics the pathophysiology of focal ischemic stroke in humans, providing a robust system to evaluate the neuroprotective efficacy of a test compound.[2]
-
Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: A 4-0 monofilament nylon suture with a rounded tip is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Compound Administration: Administer the dichlorinated phenylalanine derivative (e.g., DBrT as a reference compound) via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified time relative to the occlusion (e.g., 30 minutes prior or 1 hour post-occlusion). A vehicle control group is essential.
-
Reperfusion: After a defined occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Analysis: Following neurological assessment, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarct area remains white. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for volume).
-
Analytical Characterization for Quality Control
-
Causality: The biological activity of a compound is meaningless without absolute certainty of its identity and purity. HPLC is a cornerstone technique for this purpose, providing quantitative data on the purity of the synthesized derivative before it enters biological assays.[5]
Protocol 4: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Methodology:
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse for moderately non-polar small molecules like phenylalanine derivatives.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid to ensure good peak shape by protonating silanol groups and the analyte.
-
Gradient Program: Start at a low percentage of Solvent B (e.g., 20%), ramp linearly to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample and record the chromatogram.
-
Data Interpretation: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. A purity of >95% is typically required for biological screening.
-
Chapter 5: Data Synthesis and Future Perspectives
The translation of dichlorinated phenylalanine derivatives from laboratory curiosities to therapeutic agents requires a systematic collation and interpretation of data.
Quantitative Data Summary
| Derivative/Compound | Assay/Model | Endpoint | Result | Reference |
| 3,5-dibromo-L-tyrosine (DBrT) | Patch-Clamp (mEPSCs) | IC₅₀ | 127.5 µM | [2] |
| 3,5-dibromo-L-tyrosine (DBrT) | MCAO Rat Model | Infarct Volume Reduction | 47.3% | [2] |
| COH-SR4 | Melanoma Xenograft | Tumor Growth Inhibition | Significant (at 4mg/kg) | [4] |
| D-3,4-Dichlorophenylalanine | N/A | Target Pathways | Serotonin, Dopamine | [3] |
This structured data allows for direct comparison of potency and efficacy, guiding structure-activity relationship (SAR) studies. The enhanced activity of halogenated derivatives suggests that the size, position, and electronegativity of the halogen are critical determinants of biological function.
Future Directions
The field of dichlorinated phenylalanine derivatives is ripe with opportunity. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a matrix of isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenylalanine) to build a comprehensive understanding of how chlorine positioning affects activity in different biological systems.
-
Target Deconvolution: For compounds with promising phenotypic effects, identifying the precise protein targets is crucial for mechanism-of-action studies and future optimization.
-
Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, excretion) properties of lead compounds to ensure they have the potential to become viable drugs.
-
Combinatorial Therapies: Investigating whether these derivatives can synergize with existing treatments for cancer or neurological disorders to enhance efficacy and overcome resistance.[7]
By integrating rational design, robust biological evaluation, and rigorous analytical characterization, the scientific community can unlock the full therapeutic potential of these uniquely modified amino acids.
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A Technical Guide to the Research Applications of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Foreword: Unlocking the Potential of Unnatural Amino Acids in Modern Research
In the landscape of contemporary drug discovery and chemical biology, unnatural amino acids (UAAs) represent a pivotal class of molecules, offering a vast expansion of the chemical space available for therapeutic intervention.[1] These non-proteinogenic amino acids provide researchers with the tools to fine-tune the pharmacological properties of peptides and small molecules, enhancing stability, target selectivity, and overall efficacy.[1][2] This guide focuses on a specific UAA, (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a compound with significant, yet largely unexplored, potential in neuroscience and oncology. We will delve into its synthesis, hypothesized biological targets, and provide a comprehensive framework for its investigation as a novel research tool.
Introduction to this compound: A Compound of Interest
This compound, also known as 2,5-Dichloro-D-phenylalanine, is a chiral, non-natural derivative of the amino acid phenylalanine.[3] Its structure is characterized by a dichlorinated phenyl ring, a feature known to significantly influence the biological activity of parent compounds. The specific placement of chlorine atoms at the 2 and 5 positions of the phenyl ring is anticipated to confer unique pharmacological properties, distinguishing it from other halogenated phenylalanine analogs.
| Property | Value | Source |
| CAS Number | 718596-54-4 | [3] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [3] |
| Molecular Weight | 234.08 g/mol | [3] |
| Synonyms | 2,5-Dichloro-D-phenylalanine | [3] |
| Chirality | (R)-enantiomer | [3] |
Hypothesized Biological Target: The L-type Amino Acid Transporter 1 (LAT1)
A primary hypothesis for the biological activity of this compound centers on its potential interaction with the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a crucial transmembrane protein responsible for the transport of large neutral amino acids, such as phenylalanine and leucine, across cell membranes, including the blood-brain barrier.[4][5][6]
Recent studies on halogenated phenylalanine analogs have demonstrated that the position of halogen atoms on the phenyl ring dictates the affinity and selectivity for LAT1 and its isoform, LAT2.[4] While the 2,5-dichloro substitution pattern has not been explicitly detailed in published literature, the existing structure-activity relationship (SAR) data for other halogenated phenylalanines provides a strong rationale for investigating our compound of interest as a potential modulator of LAT1.[4] Given that LAT1 is overexpressed in various cancers and plays a critical role in supplying essential amino acids to the brain, a selective LAT1 ligand could have profound implications in both oncology and neuroscience.
Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure unnatural amino acids is a critical step in their evaluation for biological applications. A robust and scalable synthesis is paramount for ensuring the availability of high-quality material for research. While various methods for the synthesis of unnatural amino acids exist, a particularly effective approach for generating enantiopure compounds is through metallaphotoredox catalysis.[7]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Metallaphotoredox Catalysis of Unnatural Amino Acids[7]):
-
Preparation of the β-bromoalanine derivative: Start with a commercially available, enantiopure protected serine derivative. Convert the hydroxyl group to a bromide using a suitable brominating agent, such as in an Appel reaction, to yield the corresponding protected β-bromoalanine.
-
Catalyst Preparation: In a separate vial, prepare the nickel catalyst by dissolving NiCl₂·glyme and 4,4′-di-tert-butyl-2,2′-bipyridine in anhydrous DME under an inert atmosphere.
-
Cross-Coupling Reaction: In a reaction vessel under an inert atmosphere, combine the protected β-bromoalanine derivative, 2,5-dichlorophenyl halide (e.g., bromide or iodide), and an iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆). Add the prepared nickel catalyst solution.
-
Photoreaction: Irradiate the reaction mixture with a 385 nm LED lamp at a controlled temperature (e.g., 30-40 °C) for a sufficient duration (e.g., 20-45 minutes), potentially utilizing a flow chemistry setup for scalability.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up. Purify the resulting protected this compound by column chromatography.
-
Deprotection: Remove the protecting groups from the amine and carboxylic acid functionalities using appropriate deprotection conditions to yield the final, enantiopure this compound.
Investigating the Biological Activity: A Step-by-Step Guide
The following section outlines a series of experimental protocols to systematically evaluate the potential of this compound as a modulator of LAT1 and to explore its downstream biological effects.
3.1. In Silico Analysis: Molecular Docking
Before proceeding with wet-lab experiments, a molecular docking study can provide valuable insights into the potential binding of the compound to LAT1. This computational approach helps to predict the binding affinity and identify key interactions.
Workflow for Molecular Docking:
Caption: Workflow for in silico molecular docking analysis.
Protocol for Molecular Docking:
-
Obtain Protein Structure: Retrieve the 3D crystal structure of human LAT1 from the Protein Data Bank (PDB).
-
Prepare the Protein: Remove water molecules, add hydrogen atoms, and assign charges to the protein structure using molecular modeling software.
-
Prepare the Ligand: Generate a 3D conformer of this compound and optimize its geometry.
-
Perform Docking: Use a molecular docking program such as AutoDock Vina to dock the ligand into the binding site of LAT1.[8]
-
Analyze Results: Analyze the predicted binding poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
3.2. In Vitro Validation: LAT1 Inhibition Assay
To experimentally validate the in silico predictions, a competitive binding assay using a radiolabeled ligand for LAT1 can be performed.
Protocol for LAT1 Inhibition Assay (adapted from[4]):
-
Cell Culture: Culture HEK293 cells stably expressing human LAT1.
-
Uptake Assay: Seed the cells in a multi-well plate. On the day of the experiment, wash the cells with a sodium-free buffer.
-
Inhibition: Incubate the cells with a solution containing a known concentration of a radiolabeled LAT1 substrate (e.g., L-[¹⁴C]leucine) and varying concentrations of this compound.
-
Measurement: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radiolabeled substrate uptake at each concentration of the test compound and determine the IC₅₀ value.
3.3. Functional Assays in a Neuroscience Context: Neuroprotection Studies
Given the role of LAT1 in transporting large neutral amino acids to the brain, investigating the neuroprotective potential of this compound is a logical next step.
Workflow for In Vitro Neuroprotection Assay:
Caption: General workflow for assessing neuroprotective effects in vitro.
Protocol for Glutamate-Induced Excitotoxicity Assay (adapted from[6]):
-
Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, and differentiate them into a neuronal phenotype.
-
Treatment: Pre-incubate the differentiated cells with varying concentrations of this compound for a specified period.
-
Induce Excitotoxicity: Expose the cells to a high concentration of glutamate to induce excitotoxicity.
-
Assess Cell Viability: After the glutamate exposure, measure cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the test compound to that of untreated, glutamate-exposed cells to determine the neuroprotective effect.
3.4. Functional Assays in an Oncology Context: Cytotoxicity Studies
The overexpression of LAT1 in many cancer types makes it an attractive target for anti-cancer therapies. Therefore, evaluating the cytotoxic effects of this compound on cancer cell lines is a crucial area of investigation.
Protocol for In Vitro Cytotoxicity Assay (adapted from[1]):
-
Cell Culture: Culture cancer cell lines known to overexpress LAT1 (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Treatment: Expose the cancer cells to a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess Cell Viability: Determine cell viability using an XTT colorimetric assay or a similar method.
-
Data Analysis: Calculate the IC₅₀ value of the compound for each cell line at each time point to quantify its cytotoxic activity.
Concluding Remarks and Future Directions
This compound stands as a promising yet under-investigated molecule with the potential for significant contributions to both neuroscience and oncology research. The strategic placement of chlorine atoms on the phenyl ring suggests a unique interaction profile with biological targets, with the L-type Amino Acid Transporter 1 (LAT1) being a particularly compelling candidate.
The technical guide presented herein provides a comprehensive roadmap for the synthesis, in silico analysis, and in vitro evaluation of this compound. By systematically following these protocols, researchers can elucidate the mechanism of action of this compound and explore its therapeutic potential. Future research should aim to expand on these foundational studies, moving towards in vivo models to assess the compound's pharmacokinetic properties, efficacy, and safety in preclinical settings. The insights gained from such investigations will be invaluable in unlocking the full potential of this and other novel unnatural amino acids in the ongoing quest for more effective therapies for a range of debilitating diseases.
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Uchida, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4788. Available at: [Link]
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Uchino, H., et al. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. Molecular Pharmacology, 61(4), 729-737. Available at: [Link]
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Glushakov, A. V., et al. (2005). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 36(1), 135-140. Available at: [Link]
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MDPI. (2021). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Available at: [Link]
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MDPI. (2020). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Available at: [Link]
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ResearchGate. (2012). Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. Available at: [Link]
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PubMed. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Available at: [Link]
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PubMed. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Available at: [Link]
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PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Available at: [Link]
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(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid and its enantiomers
An In-Depth Technical Guide to (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid and its Enantiomer for Advanced Drug Discovery
Authored by a Senior Application Scientist
Foreword: The exploration of non-natural amino acids has become a cornerstone of modern medicinal chemistry, providing scaffolds that transcend the limitations of their proteinogenic counterparts. Among these, halogenated phenylalanine derivatives have emerged as particularly potent tools for modulating biological activity. This guide provides a comprehensive technical overview of this compound and its (S)-enantiomer, synthetic amino acids of significant interest. The strategic placement of two chlorine atoms on the phenyl ring introduces profound steric and electronic effects that enhance lipophilicity and influence binding affinity to hydrophobic pockets within biological targets.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, chiral resolution, and potential pharmacological applications of these versatile building blocks.
Strategic Synthesis of 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid
The synthesis of chiral α-amino acids is a foundational challenge in organic chemistry. For a molecule like 2-Amino-3-(2,5-dichlorophenyl)propanoic acid, the primary strategic decision lies between a direct enantioselective synthesis and a racemic synthesis followed by chiral resolution. While direct enantioselective methods, such as those using modified phenylalanine dehydrogenases or chiral auxiliaries, offer elegance and efficiency, the racemic approach often provides a more robust and scalable route for initial exploration.[3][4]
A common and effective strategy for preparing racemic α-amino acids is through the Strecker synthesis or modifications thereof, starting from the corresponding aldehyde.
Workflow: Racemic Synthesis
The logical flow for a racemic synthesis begins with a commercially available starting material, 2,5-dichlorobenzaldehyde, and proceeds through key intermediates to the final product.
Caption: Workflow for the racemic synthesis of the target amino acid.
Experimental Protocol: Racemic Synthesis via Strecker Reaction
This protocol outlines a standard laboratory procedure. The causality behind this choice is its reliability and use of readily available reagents.
-
Formation of the α-Aminonitrile:
-
To a solution of ammonium chloride (1.1 eq) in aqueous ammonia, add 2,5-dichlorobenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature until the aldehyde dissolves.
-
Add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 20°C. Causality: This exothermic reaction must be controlled to prevent side reactions and ensure safety.
-
Stir the reaction mixture for 12-18 hours at room temperature. The formation of the α-aminonitrile precipitate should be observed.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Hydrolysis to the Amino Acid:
-
Suspend the crude α-aminonitrile in concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100-110°C) for 6-8 hours. Causality: The harsh acidic conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
Neutralize the solution carefully with a base (e.g., aqueous NaOH or NH4OH) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
-
Collect the racemic amino acid by filtration, wash with cold water and ethanol, and dry.
-
High-Fidelity Chiral Separation and Analysis
For any chiral compound intended for pharmaceutical development, the separation and analysis of its enantiomers is a critical, non-negotiable step. The biological activity and toxicity of the (R) and (S) enantiomers can differ dramatically.[5][6] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for both analytical quantification and preparative separation.[7]
The selection of the CSP is paramount. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for resolving a wide range of chiral molecules, including amino acid derivatives.[7][8][9] The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability and thus have different retention times.
Workflow: Chiral HPLC Method Development
Caption: Standard workflow for chiral HPLC analysis.
Experimental Protocol: Analytical Chiral HPLC Separation
This protocol provides a robust starting point for the separation of the (R) and (S) enantiomers.
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column. Causality: The chlorinated phenylcarbamate selector on this CSP provides strong π-π and dipole-dipole interactions, which are highly effective for resolving aromatic analytes like the target compound.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier. A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% Trifluoroacetic Acid (TFA). Causality: TFA protonates the amino group of the analyte, leading to sharper peaks and more reproducible interactions with the CSP.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the racemic mixture in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Inject 5-10 µL of the prepared sample.
-
Run the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Identify the two peaks corresponding to the (R) and (S) enantiomers. The elution order must be confirmed with an authentic, enantiomerically pure standard.
-
Optimize the mobile phase composition (e.g., increase or decrease the percentage of IPA) to achieve baseline resolution (Rs > 1.5).
Data Presentation: Representative Chromatographic Parameters
The following table summarizes the kind of quantitative data obtained from a successful chiral separation.
| Parameter | Symbol | Formula | Typical Value | Significance |
| Retention Factor (Peak 1) | k'₁ | (t₁ - t₀) / t₀ | > 1.5 | Measures retention of the first eluting enantiomer. |
| Retention Factor (Peak 2) | k'₂ | (t₂ - t₀) / t₀ | > 2.0 | Measures retention of the second eluting enantiomer. |
| Separation Factor | α | k'₂ / k'₁ | > 1.1 | Measures the relative separation between the two peaks. |
| Resolution | Rs | 2(t₂ - t₁) / (w₁ + w₂) | > 1.5 | Quantifies the degree of separation between the peaks. |
t₀ = void time, t₁/t₂ = retention time of enantiomers, w₁/w₂ = peak width at base.
Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties is essential for anticipating a compound's behavior in biological systems and for designing formulations.
| Property | (R)-Enantiomer | (S)-Enantiomer |
| CAS Number | 718596-54-4[10][11] | 457654-89-6 (as HCl salt)[5] |
| Molecular Formula | C₉H₉Cl₂NO₂[10] | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol [10][12] | 234.08 g/mol |
| Topological Polar Surface Area (TPSA) | 63.32 Ų[10] | 63.32 Ų |
| LogP (Calculated) | 1.95[10] | 1.95 |
| Hydrogen Bond Donors | 2[10] | 2 |
| Hydrogen Bond Acceptors | 2[10] | 2 |
| Synonyms | 2,5-Dichloro-D-phenylalanine[10] | (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid |
Biological Relevance and Therapeutic Potential
The true value of (R)- and (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid lies in their potential application as building blocks or active agents in drug discovery. The dichlorophenyl moiety is a well-established pharmacophore that enhances biological activity.[2][13]
Mechanism of Action & Potential Applications
While specific biological data for the 2,5-dichloro isomer is emerging, extensive research on structurally similar compounds provides a strong basis for its potential applications.[1][2]
-
Neuropharmacology: Phenylalanine derivatives are known to interact with neurotransmitter systems. The structure of these compounds suggests they could act as modulators of excitatory amino acid receptors, such as glutamate receptors.[5] This makes them valuable probes for studying neurological disorders like anxiety, depression, or epilepsy.[5]
-
Enzyme Inhibition: The amino acid scaffold can mimic natural substrates, while the dichlorophenyl group can provide strong hydrophobic and electronic interactions within an enzyme's active site. This makes these compounds promising candidates for the design of inhibitors for enzymes like proteases or kinases, which are key targets in oncology and infectious diseases.[1]
-
Peptide Modification: Incorporating these non-natural amino acids into peptides can confer advantageous properties. The bulky, lipophilic side chain can increase metabolic stability by sterically hindering enzymatic degradation and enhance the peptide's ability to cross cell membranes.[14]
Conceptual Signaling Pathway: Modulation of a Generic Receptor
The diagram below illustrates a hypothetical mechanism where the compound acts as an antagonist at a receptor, a common mode of action for such molecules in neuropharmacology.
Caption: Hypothetical antagonistic action at a cell surface receptor.
Conclusion
This compound and its (S)-enantiomer represent highly valuable and versatile tools for the modern drug discovery professional. Their synthesis is achievable through established chemical routes, and their enantiomeric purity can be rigorously controlled and analyzed using chiral HPLC. The presence of the dichlorophenyl group confers unique physicochemical properties that can be leveraged to enhance interactions with biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. As research continues, these compounds are poised to serve as critical starting points for the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.
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(S)-2-Amino-3-(benzo[d][1][5]dioxol-5-yl)propanoic acid hydrochloride. PubChem.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dichloro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the essential spectroscopic techniques for the structural elucidation and characterization of 2,5-Dichloro-D-phenylalanine. As a halogenated derivative of the natural amino acid D-phenylalanine, this compound holds significant interest in medicinal chemistry and drug development, where halogenation is a common strategy to modulate pharmacological properties. Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and stability.
This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, drawing upon fundamental principles and comparative data from analogous compounds. The protocols described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the rigorous characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
2,5-Dichloro-D-phenylalanine possesses a unique combination of a chiral amino acid backbone and a dichlorinated aromatic ring. Each spectroscopic technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the precise arrangement of protons and carbons, Infrared (IR) spectroscopy will identify the key functional groups, and Mass Spectrometry (MS) will confirm the molecular weight and elemental composition.
Caption: Molecular structure of 2,5-Dichloro-D-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2,5-Dichloro-D-phenylalanine is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the alanine side chain. The dichlorinated phenyl ring will exhibit a specific splitting pattern, while the chiral center will influence the signals of the adjacent methylene protons.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ar-H3 | ~ 7.4 | d | ~ 8.5 | Aromatic Proton |
| Ar-H4 | ~ 7.3 | dd | ~ 8.5, 2.5 | Aromatic Proton |
| Ar-H6 | ~ 7.5 | d | ~ 2.5 | Aromatic Proton |
| α-CH | ~ 4.0 | t | ~ 7.0 | Methine Proton |
| β-CH₂ | ~ 3.1 - 3.3 | m | - | Methylene Protons |
Note: In an H₂O/D₂O mixture, the amine (NH₂) and carboxylic acid (COOH) protons would be observable, typically as broad singlets, but are often exchanged in pure D₂O.
Causality Behind Predicted Shifts and Splitting:
-
Aromatic Region: The electron-withdrawing nature of the two chlorine atoms will deshield the aromatic protons, shifting them downfield compared to unsubstituted phenylalanine (typically 7.2-7.4 ppm). The splitting pattern arises from the coupling between adjacent protons. H4 will be a doublet of doublets due to coupling with both H3 and H6. H3 will be a doublet due to coupling with H4, and H6 will be a doublet from coupling with H4.
-
Aliphatic Region: The α-proton is adjacent to the electron-withdrawing carboxylic acid and amino groups, resulting in a downfield shift. It will appear as a triplet due to coupling with the two β-protons. The β-protons are diastereotopic due to the adjacent chiral center, and they will likely appear as a complex multiplet.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~ 175 | Carboxylic Acid Carbonyl |
| C1' | ~ 138 | Aromatic Carbon (ipso to side chain) |
| C2', C5' | ~ 132 | Aromatic Carbons (ipso to Cl) |
| C3', C4', C6' | ~ 128 - 131 | Aromatic Carbons |
| α-C | ~ 56 | Methine Carbon |
| β-C | ~ 38 | Methylene Carbon |
Note: The specific assignments of the aromatic carbons can be confirmed with 2D NMR techniques like HSQC and HMBC.
Rationale for Chemical Shifts:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.
-
The aromatic carbons attached to the electronegative chlorine atoms (C2' and C5') will be deshielded. The other aromatic carbons will have shifts influenced by the positions of the chloro and alanine substituents.
-
The α-carbon, attached to both nitrogen and the carbonyl group, is significantly deshielded compared to the β-carbon.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dichloro-D-phenylalanine in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve a narrow and symmetrical solvent peak.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the presence of key functional groups.
Caption: Predicted fragmentation pathway for 2,5-Dichloro-D-phenylalanine in MS.
Predicted Mass Spectral Data (Electrospray Ionization - ESI)
| m/z Value | Interpretation | Isotopic Pattern |
| 234.02 | [M+H]⁺ with ³⁵Cl, ³⁵Cl | Base peak of the molecular ion cluster |
| 236.02 | [M+H]⁺ with ³⁵Cl, ³⁷Cl | Approximately 65% of the M+H peak |
| 238.02 | [M+H]⁺ with ³⁷Cl, ³⁷Cl | Approximately 10% of the M+H peak |
| 189/191/193 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |
| 159/161 | Dichlorotropylium ion | Characteristic fragment of the dichlorobenzyl moiety |
Key Features and Rationale:
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This leads to a predictable M, M+2, and M+4 pattern with relative intensities of roughly 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms.
-
Fragmentation: In ESI, common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (as COOH). Further fragmentation of the remaining dichlorobenzyl portion can lead to the formation of a stable dichlorotropylium ion.
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.
-
Method Development:
-
Develop a simple LC method to introduce the sample into the mass spectrometer. A short C18 column can be used with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid to promote ionization).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.
-
-
Data Acquisition: Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectra across the eluting peak.
-
Data Analysis: Extract the mass spectrum for the peak corresponding to the compound of interest. Analyze the molecular ion and its isotopic pattern, as well as any significant fragment ions.
Integrated Spectroscopic Workflow
The power of these techniques is fully realized when they are used in concert. The following workflow represents a robust strategy for the comprehensive characterization of 2,5-Dichloro-D-phenylalanine.
Caption: Integrated workflow for spectroscopic characterization.
Safety and Handling
While specific toxicity data for 2,5-Dichloro-D-phenylalanine may not be readily available, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [1][2][3]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [2][3]Avoid contact with skin and eyes. [1][3]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [1][2]
Conclusion
The spectroscopic characterization of 2,5-Dichloro-D-phenylalanine is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By understanding the principles behind each technique and the expected spectral outcomes based on the molecule's structure, researchers can confidently verify its identity and purity. The protocols and predictive data presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis, analysis, and application of this and related compounds in the field of drug discovery and development.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
- Breckland
Sources
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Introduction: Understanding the Physicochemical Profile of a Key Pharmaceutical Intermediate
This compound, a non-natural amino acid derivative, represents a critical structural motif in medicinal chemistry. Its dichlorinated phenyl side chain offers unique steric and electronic properties, making it a valuable building block for synthesizing novel therapeutic agents. The solubility of this compound is a fundamental physicochemical parameter that dictates its handling, formulation, and bioavailability. This guide provides a comprehensive overview of the theoretical principles governing its solubility and offers a practical framework for its experimental determination.
Amino acids are generally crystalline solids with high melting points due to their existence as zwitterions, containing both a positive and a negative charge within the same molecule.[1] This ionic character results in strong intermolecular forces, making them more soluble in polar solvents like water and less soluble in non-polar organic solvents.[1] The specific solubility of this compound will be significantly influenced by the interplay between its polar amino acid backbone and its non-polar dichlorophenyl side chain.
Theoretical Framework: Factors Governing Solubility
The dissolution of this compound is a complex process governed by several key factors. A thorough understanding of these principles is essential for predicting its behavior in various solvent systems and for developing effective solubilization strategies.
The Zwitterionic Nature and Solvent Polarity
In the solid state and in neutral aqueous solutions, amino acids exist predominantly as zwitterions.[1] This dipolar nature is the primary reason for their general solubility in polar solvents and insolubility in non-polar ones.[1] The energy required to break the strong ionic attractions in the crystal lattice must be compensated by favorable interactions with the solvent molecules.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can effectively solvate both the positive and negative charges of the zwitterion through hydrogen bonding and dipole-dipole interactions. Water is typically the best solvent for amino acids.[2] The addition of alcohols to water generally decreases the solubility of amino acids, as the overall polarity of the solvent mixture is reduced.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate charged species, but they lack the ability to donate hydrogen bonds. While some amino acids show solubility in these solvents, it is often less than in polar protic solvents.[3][4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents cannot effectively solvate the charged zwitterionic form of the amino acid, leading to very poor solubility.[1]
The Influence of pH
The solubility of amino acids is highly dependent on the pH of the solution.[2] The zwitterion is the least soluble form, and this minimum solubility occurs at the isoelectric point (pI). By adjusting the pH away from the pI, the amino acid is converted into its cationic or anionic form, both of which are generally more soluble in aqueous media.
-
Acidic Conditions (pH < pI): The carboxylate group is protonated, resulting in a net positive charge on the molecule (cationic form).
-
Basic Conditions (pH > pI): The amino group is deprotonated, resulting in a net negative charge on the molecule (anionic form).
The increase in solubility in acidic or basic solutions is due to the formation of salts, which have stronger interactions with water molecules.[2]
The Role of the Dichlorophenyl Side Chain
The 2,5-dichlorophenyl group is a bulky and hydrophobic side chain. This feature will significantly impact the solubility of the parent amino acid. The hydrophobic nature of the side chain will likely reduce the overall solubility in water compared to simpler amino acids like alanine or glycine.[2][5] In mixed solvent systems, the presence of the organic co-solvent might lead to more complex solubility profiles due to interactions with the aromatic ring.
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in various solvents. This method is based on the principle of generating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (purity ≥ 98%)[6]
-
A selection of solvents (HPLC grade or equivalent):
-
Polar Protic: Deionized Water, Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Non-Polar: Hexane, Toluene
-
Aqueous Buffers: pH 2.0, pH 7.4, pH 9.0
-
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of each test solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound of known concentrations to generate a calibration curve.
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Inject the diluted samples and the standard solutions onto the HPLC system.
-
Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL or mM), taking into account the dilution factor.
-
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.
Illustrative Solubility Data Table
| Solvent System | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | Polar Protic | 25 | Hypothetical Value | Calculated |
| Methanol | Polar Protic | 25 | Hypothetical Value | Calculated |
| Ethanol | Polar Protic | 25 | Hypothetical Value | Calculated |
| DMSO | Polar Aprotic | 25 | Hypothetical Value | Calculated |
| DMF | Polar Aprotic | 25 | Hypothetical Value | Calculated |
| Hexane | Non-Polar | 25 | Hypothetical Value | Calculated |
| Aqueous Buffer pH 2.0 | Polar Protic | 25 | Hypothetical Value | Calculated |
| Aqueous Buffer pH 7.4 | Polar Protic | 25 | Hypothetical Value | Calculated |
| Aqueous Buffer pH 9.0 | Polar Protic | 25 | Hypothetical Value | Calculated |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Expected Solubility Profile
Based on the theoretical principles discussed, the following solubility profile for this compound can be anticipated:
-
Low to moderate solubility in water at neutral pH due to the hydrophobic dichlorophenyl group.
-
Significantly higher solubility in acidic (pH 2.0) and basic (pH 9.0) aqueous buffers compared to neutral water.
-
Good solubility in polar aprotic solvents like DMSO and DMF, which are known to be effective solvents for a wide range of organic compounds.[4]
-
Poor solubility in non-polar solvents like hexane.
Logical Relationship Diagram
Caption: Factors influencing the solubility of the target compound.
Conclusion: Practical Implications for Research and Development
A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in drug discovery and development. The experimental framework provided in this guide enables researchers to generate reliable solubility data, which is crucial for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis to ensure homogeneity and optimal reaction rates.
-
Purification Strategies: Developing effective crystallization and chromatographic purification methods.
-
Formulation Development: Designing formulations for in vitro and in vivo studies, including the potential need for co-solvents or pH adjustment to achieve desired concentrations.
-
Biochemical Assays: Ensuring the compound remains in solution at the required concentrations for accurate biological evaluation.
By systematically evaluating the solubility of this key intermediate, scientists can accelerate their research and development efforts, paving the way for the discovery of new and innovative medicines.
References
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. [Link]
-
Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - NIH. [Link]
-
Solubility of Amino Acids, Sugars, and Proteins - ResearchGate. [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. [Link]
-
-
Backgrounds of Amino Acids - Chemistry LibreTexts. [Link]
-
-
Help determining solubility of Amino Acids : r/Biochemistry - Reddit. [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
3-(2,4-Dichlorophenyl)propanoic acid - MySkinRecipes. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
The Solubility of the Amino Acids as a Function of the Number of Carbons. [Link]
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid via Chiral Auxiliary
Abstract
This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development. The described methodology leverages a chiral auxiliary-based approach, specifically employing an Evans oxazolidinone auxiliary, to achieve high stereocontrol and good chemical yields. The rationale behind key experimental choices, step-by-step procedures, characterization data, and a comprehensive troubleshooting guide are presented to enable researchers to reliably replicate this synthesis.
Introduction: The Challenge and Strategy
Non-proteinogenic amino acids, such as the dichlorinated phenylalanine derivative this compound, are crucial chiral building blocks in modern drug discovery. Their incorporation into peptide-based pharmaceuticals can enhance metabolic stability, improve potency, and modulate conformational properties.[1] The primary challenge in their synthesis lies in the precise control of the stereochemistry at the α-carbon.
Several strategies exist for asymmetric synthesis, including catalytic asymmetric reactions and enzymatic resolutions.[2][3] Catalytic methods offer high efficiency but can require expensive or sensitive transition-metal catalysts.[4][5] Enzymatic resolutions are highly selective but are fundamentally limited to a maximum theoretical yield of 50% from a racemic starting material.[6]
This guide focuses on a chiral auxiliary-mediated approach, which offers a robust, scalable, and highly predictable method for establishing the desired stereocenter.[7] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction, after which they are cleaved and can often be recovered.[] We will utilize the well-established Evans oxazolidinone auxiliary, which provides a rigid chiral environment that effectively shields one face of the enolate intermediate, guiding the incoming electrophile to the opposite face with high fidelity.
Principle of the Method: Evans Asymmetric Alkylation
The core of this synthesis is the diastereoselective alkylation of an N-acyloxazolidinone derived from glycine. The workflow proceeds through three key stages:
-
Acylation: The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is acylated with an appropriate glycine equivalent (e.g., bromoacetyl bromide) to form a prochiral substrate.
-
Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form a conformationally locked sodium enolate. The bulky benzyl group of the auxiliary effectively blocks the si-face of the enolate. Consequently, the subsequent reaction with the electrophile, 2,5-dichlorobenzyl bromide, occurs preferentially from the less hindered re-face. This step establishes the new stereocenter with a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The newly formed carbon-carbon bond is secured, and the chiral auxiliary is hydrolytically cleaved under mild conditions (e.g., lithium hydroxide and hydrogen peroxide). This step releases the target (R)-amino acid and regenerates the (S)-4-benzyl-2-oxazolidinone, which can be recovered and reused.
This sequence ensures that the chirality of the auxiliary is effectively transferred to the final product.
Overall Synthetic Workflow
The multi-step synthesis is outlined below. The process begins with the preparation of the acylated chiral auxiliary, followed by the key diastereoselective alkylation, and concludes with the cleavage and isolation of the final product.
Figure 1. High-level workflow for the asymmetric synthesis.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Tetrahydrofuran (THF) must be freshly distilled from sodium/benzophenone. All glassware should be oven- or flame-dried before use.
Protocol 1: Synthesis of (S)-4-Benzyl-N-(bromoacetyl)-2-oxazolidinone
This step prepares the key substrate for the asymmetric alkylation.
-
Reagents & Materials:
-
(S)-4-Benzyl-2-oxazolidinone: 10.0 g, 56.4 mmol
-
Anhydrous Tetrahydrofuran (THF): 250 mL
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes: 23.7 mL, 59.2 mmol
-
Bromoacetyl bromide: 5.3 mL, 62.1 mmol
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (500 mL), magnetic stirrer, dropping funnel, argon inlet
-
-
Procedure:
-
Add (S)-4-benzyl-2-oxazolidinone (10.0 g) to a 500 mL round-bottom flask and dissolve in 250 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath under an argon atmosphere.
-
Slowly add n-BuLi (23.7 mL) dropwise over 20 minutes. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve bromoacetyl bromide (5.3 mL) in 20 mL of anhydrous THF.
-
Add the bromoacetyl bromide solution to the reaction mixture dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to yield the title compound as a white solid.
-
Protocol 2: Diastereoselective Alkylation
This is the chirality-inducing step of the synthesis.
-
Reagents & Materials:
-
(S)-4-Benzyl-N-(bromoacetyl)-2-oxazolidinone: 15.0 g, 50.3 mmol
-
Anhydrous Tetrahydrofuran (THF): 300 mL
-
Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF: 55.3 mL, 55.3 mmol
-
2,5-Dichlorobenzyl bromide: 13.3 g, 55.3 mmol
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-acyloxazolidinone (15.0 g) in 300 mL of anhydrous THF in a 1 L round-bottom flask.
-
Cool the solution to -78 °C under an argon atmosphere.
-
Add NaHMDS solution (55.3 mL) dropwise over 30 minutes. The solution should turn a pale yellow. Stir for 45 minutes at -78 °C to ensure complete enolate formation.
-
Dissolve 2,5-dichlorobenzyl bromide (13.3 g) in 50 mL of anhydrous THF and add it dropwise to the enolate solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with 100 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography (silica gel, 20-25% ethyl acetate in hexanes). The diastereomeric ratio can be assessed at this stage by ¹H NMR analysis of the crude product.
-
Protocol 3: Auxiliary Cleavage and Product Isolation
This final step liberates the target amino acid.
-
Reagents & Materials:
-
Alkylated intermediate from Protocol 2: ~23.0 g, ~50.0 mmol
-
Tetrahydrofuran (THF): 200 mL
-
Deionized Water: 100 mL
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution: 17 mL, ~166 mmol
-
Lithium Hydroxide Monohydrate (LiOH·H₂O): 4.2 g, 100 mmol
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric Acid (HCl)
-
Dowex 50WX8 ion-exchange resin
-
-
Procedure:
-
Dissolve the alkylated intermediate (~23.0 g) in a mixture of THF (200 mL) and water (100 mL) in a 500 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 30% H₂O₂ solution (17 mL), followed by the dropwise addition of an aqueous solution of LiOH·H₂O (4.2 g in 50 mL water).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL) to recover the chiral auxiliary. The combined organic layers can be dried and purified to recycle the (S)-4-benzyl-2-oxazolidinone.
-
Acidify the remaining aqueous layer to pH ~2-3 with 1 M HCl.
-
Apply the acidified aqueous solution to a column of Dowex 50WX8 ion-exchange resin.
-
Wash the column with deionized water until the eluent is neutral.
-
Elute the amino acid from the resin using a 2 M aqueous ammonia solution.
-
Collect the basic fractions and concentrate them under reduced pressure to yield this compound as a white solid.
-
Data Summary and Characterization
The following table summarizes the expected outcomes and key characterization data for the final product.
| Parameter | Expected Value/Result | Method |
| Overall Yield | 45-55% (over 3 steps) | Gravimetric |
| Diastereomeric Ratio | >98:2 | ¹H NMR of alkylated intermediate |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
| Molecular Formula | C₉H₉Cl₂NO₂ | - |
| Molecular Weight | 234.08 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| ¹H NMR (D₂O, 400 MHz) | δ 7.5-7.6 (m, 3H), 4.1 (t, 1H), 3.2-3.4 (m, 2H) | NMR Spectroscopy |
| Optical Rotation | [α]D > 0 (c=1, 1M HCl) | Polarimetry |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete lithiation of the auxiliary. | Ensure THF is completely anhydrous. Use freshly titrated n-BuLi. |
| Reaction quenched prematurely. | Allow reaction to proceed for the full duration. | |
| Poor diastereoselectivity in Step 2 | Enolate equilibration. | Maintain temperature strictly at -78 °C. Add electrophile slowly. |
| "Wet" solvent or reagents. | Use freshly distilled anhydrous THF. Ensure all reagents are dry. | |
| Incomplete cleavage in Step 3 | Insufficient LiOH or H₂O₂. | Use the specified molar excess of cleavage reagents. |
| Short reaction time. | Ensure the reaction is stirred for at least 4 hours at 0 °C. | |
| Difficulty isolating product | Incorrect pH for ion-exchange. | Ensure the aqueous layer is sufficiently acidified before loading and that a sufficiently basic solution is used for elution. |
Conclusion
The protocol described provides a reliable and highly stereoselective pathway for the synthesis of enantiomerically pure this compound. By leveraging the predictable stereodirecting power of the Evans oxazolidinone auxiliary, this method avoids the limitations of enzymatic resolution and the complexities of some catalytic systems. The ability to recover and recycle the chiral auxiliary makes this an efficient and cost-effective approach for producing valuable unnatural amino acids for research and pharmaceutical applications.
References
-
Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvertent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614–8618. [Link][2][4][5]
-
Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]
-
Synfacts. (2011). Catalytic Asymmetric Synthesis of Unnatural Amino Acids. Synfacts, 2011(9), 0966. [Link]
-
Hartwig, C., et al. (2006). Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. Organic Letters, 8(20), 4533–4536. [Link]
-
St. Amant, A. H., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. [Link][1]
-
Fu, G. C., et al. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614-8618. [Link]
-
Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-388. [Link]
-
Pharmaffiliates. (n.d.). (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Pharmaffiliates. [Link]
- Jaeger, K.-E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology, 13(4), 390-397.
-
Wohlgemuth, R. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-114. [Link][3]
-
Gotor-Fernández, V., et al. (2006). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. Tetrahedron: Asymmetry, 17(10), 1546-1552. [Link][6]
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- 3. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
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- 7. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
Application Notes & Protocols: Strategic Incorporation of 2,5-Dichloro-D-phenylalanine into Peptides for Advanced Drug Discovery
Abstract
The integration of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern therapeutic design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 2,5-Dichloro-D-phenylalanine (D-Phe(2,5-Cl₂)), a unique UAA, into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The presence of dichloro-substitution on the phenyl ring introduces significant steric and electronic modifications, while the D-configuration confers resistance to enzymatic degradation.[1][3] These attributes make D-Phe(2,5-Cl₂) a highly valuable building block for developing peptide-based therapeutics with enhanced stability, refined conformational properties, and novel binding interactions, including halogen bonding.[3][4] This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical rationale and practical, field-proven methodologies for successful synthesis, purification, and characterization.
Introduction: The Rationale for D-Phe(2,5-Cl₂) in Peptide Design
The chemical synthesis of peptides allows for the precise, site-specific incorporation of building blocks beyond the 20 proteinogenic amino acids. This capability has revolutionized peptide drug discovery, enabling the fine-tuning of pharmacological profiles.[5] Halogenated amino acids, in particular, are of significant interest because the introduction of halogen atoms can profoundly influence a peptide's physicochemical properties.[3]
Key Advantages of Incorporating 2,5-Dichloro-D-phenylalanine:
-
Enhanced Proteolytic Stability: The use of a D-amino acid sterically hinders recognition by proteases, which are stereospecific for L-amino acids, thereby significantly increasing the peptide's in vivo half-life.[1]
-
Modulation of Hydrophobicity and Binding Affinity: The two chlorine atoms increase the hydrophobicity of the phenylalanine side chain, which can strengthen interactions within hydrophobic pockets of target receptors or enzymes.[3]
-
Conformational Constraint: The bulky chlorine substituents can restrict the rotational freedom (χ space) of the amino acid side chain, locking the peptide into a more defined and potentially more active conformation.
-
Probing and Engineering Halogen Bonds: Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a receptor binding site.[4] This offers a sophisticated tool for rational drug design to enhance binding affinity and specificity.
This guide will focus on the most prevalent and robust method for peptide synthesis: Fmoc-based SPPS.[][7] We will detail the entire workflow, from resin preparation to final analytical validation, with a specific focus on the nuances of incorporating D-Phe(2,5-Cl₂).
The Synthetic Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, is an iterative process where a peptide chain is assembled sequentially while anchored to an insoluble resin support.[8] The Fmoc/tBu strategy is the dominant methodology due to its use of a mild base for Nα-Fmoc group removal, which is compatible with a wide range of acid-labile side-chain protecting groups.[7][9]
The core synthetic cycle involves four key stages:
-
Resin Swelling: The solid support is swelled in a suitable solvent to ensure accessibility of reactive sites.
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically with a piperidine solution, to expose a free amine.[10]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond.
-
Washing: Excess reagents and byproducts are washed away before initiating the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The process concludes with cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups.[11]
Diagram 1: Iterative cycle of Fmoc-SPPS for incorporating an amino acid.
Materials and Reagents
Successful synthesis requires high-quality reagents. The following table summarizes the essential materials.
| Category | Item | Recommended Grade/Supplier | Purpose |
| Resin | Rink Amide Resin (100-200 mesh) | 0.4-0.8 mmol/g substitution | For C-terminal amide peptides.[12] |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Primary solvent for swelling, washing, and reactions. |
| Dichloromethane (DCM) | ACS grade or higher | Resin washing and transfer. | |
| Diethyl Ether (Cold) | Anhydrous | Peptide precipitation. | |
| Amino Acids | Fmoc-D-Phe(2,5-Cl₂)-OH | >98% purity | The unnatural amino acid building block. |
| Standard Fmoc-L-amino acids | With standard side-chain protection (e.g., tBu, Trt, Boc) | Other residues in the peptide sequence. | |
| Reagents | Piperidine | Reagent grade | Fmoc deprotection agent. |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Activation base. | |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | >99% purity | Coupling activator. | |
| Trifluoroacetic Acid (TFA) | Reagent grade | Cleavage and deprotection.[8] | |
| Triisopropylsilane (TIS) | >98% purity | Cation scavenger during cleavage. | |
| 1,2-Ethanedithiol (EDT) | >98% purity | Scavenger for trityl groups.[8] | |
| Thioanisole | >99% purity | Scavenger for sulfonyl groups (e.g., Arg(Pbf)).[8] | |
| HPLC | Acetonitrile (ACN) | HPLC grade | Mobile phase B. |
| Water | HPLC grade / 18 MΩ·cm | Mobile phase A. |
Detailed Experimental Protocols
Protocol I: Manual Synthesis of a Model Peptide (e.g., Ac-Ala-D-Phe(2,5-Cl₂)-Gly-NH₂) (0.1 mmol scale)
This protocol outlines the manual synthesis on Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Preparation and Swelling a. Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel. b. Add 5 mL of DMF and gently agitate using a shaker or nitrogen bubbling for 30 minutes to swell the resin.[1] c. Drain the DMF.
-
Fmoc-Glycine Coupling (First Amino Acid) a. Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL portion for 10 minutes. Drain the solution.[10] b. Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. c. Coupling: i. In a separate vial, pre-activate Fmoc-Gly-OH (3 eq., ~89 mg) with HBTU (2.9 eq., ~110 mg) and DIPEA (6 eq., ~103 µL) in 2 mL of DMF for 2-3 minutes. ii. Add the activated amino acid solution to the resin. iii. Agitate for 1-2 hours at room temperature. d. Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), continue coupling for another hour or perform a second coupling.[13] e. Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL), then again with DMF (3 x 5 mL).
-
Incorporation of Fmoc-D-Phe(2,5-Cl₂)-OH a. Deprotection: Repeat step 2a to remove the Fmoc group from the resin-bound glycine. b. Washing: Repeat step 2b. c. Coupling: i. Pre-activate Fmoc-D-Phe(2,5-Cl₂)-OH (3 eq., ~137 mg) with HBTU (2.9 eq., ~110 mg) and DIPEA (6 eq., ~103 µL) in 2 mL of DMF. ii. Add the activated solution to the resin and agitate for 2 hours. Rationale: Although not excessively hindered, providing ample time and robust activation ensures high coupling efficiency for this non-canonical residue. d. Monitoring & Washing: Repeat steps 2d and 2e.
-
Incorporation of Fmoc-Ala-OH and N-terminal Acetylation a. Repeat the deprotection, washing, and coupling cycle for Fmoc-Ala-OH. b. After the final Fmoc deprotection of Alanine, wash the resin thoroughly with DMF. c. Add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus. d. Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), then dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection a. Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Note: For peptides containing Arg(Pbf) or Trp(Boc), a more robust scavenger cocktail like Reagent R (TFA/thioanisole/EDT/anisole) is recommended.[8] b. Add 5 mL of the cleavage cocktail to the dried resin in a sealed vessel. c. Gently agitate at room temperature for 2-3 hours. d. Filter the solution to separate the resin and collect the filtrate containing the crude peptide.
-
Peptide Precipitation and Isolation a. Precipitate the peptide by adding the TFA filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. b. Centrifuge the mixture at 3000-4000 rpm for 5 minutes. c. Decant the ether, wash the peptide pellet with another 20 mL of cold ether, and centrifuge again. d. Carefully decant the ether and air-dry the crude peptide pellet in a fume hood.
Protocol II: Purification and Analytical Characterization
The crude peptide must be purified and its identity confirmed.
-
Purification by Reverse-Phase HPLC (RP-HPLC) a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/Water). b. Purify using a preparative C18 column. c. Sample Gradient:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: 5-65% B over 30 minutes at a flow rate of 10 mL/min (adjust based on column size and peptide hydrophobicity).[13] d. Collect fractions corresponding to the major peak and combine them. e. Lyophilize the pooled fractions to obtain the pure peptide as a white, fluffy powder.
-
Characterization by LC-MS a. Analyze the purified peptide on an analytical LC-MS system to confirm purity and identity. b. Purity: A single sharp peak in the chromatogram (typically >95% area) indicates high purity. c. Identity (Mass Spectrometry):
- The mass spectrometer will detect the protonated molecular ion [M+H]⁺.
- Calculated Mass for Ac-Ala-D-Phe(2,5-Cl₂)-Gly-NH₂ (C₁₆H₁₉Cl₂N₄O₄): 417.08 g/mol (monoisotopic).
- Expected [M+H]⁺: 418.09 m/z.
- Key Validation: Look for the characteristic isotopic pattern of two chlorine atoms. The M, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1, providing unambiguous confirmation of the dichlorination.[14]
Diagram 2: Post-synthesis workflow for peptide purification and characterization.
Troubleshooting and Key Considerations
-
Incomplete Coupling of D-Phe(2,5-Cl₂): If a Kaiser test remains positive after the initial coupling, do not extend the reaction indefinitely. Instead, drain the reagents and perform a second, fresh coupling ("double coupling"). This is more effective than simply prolonging the first attempt.
-
Aggregation: Peptides containing multiple hydrophobic residues can aggregate during synthesis, leading to poor yields. Using specialized resins (e.g., ChemMatrix) or adding chaotropic salts (e.g., LiCl) to the DMF may help.[15]
-
Cleavage Byproducts: Always use scavengers during TFA cleavage. TIS is crucial for protecting against side reactions from carbocations generated from protecting groups.[8]
-
Solubility Issues: Dichlorinated peptides can be highly hydrophobic and may be difficult to dissolve. Test different solvents for HPLC analysis, such as DMSO, or use a higher initial percentage of organic mobile phase.
Conclusion
The incorporation of 2,5-Dichloro-D-phenylalanine into peptides is a robust and highly effective strategy for creating advanced therapeutic candidates and biological probes.[16][17] By leveraging standard Fmoc-SPPS protocols with careful attention to coupling conditions and thorough analytical validation, researchers can successfully synthesize these modified peptides. The unique properties imparted by this UAA—namely, enhanced stability, conformational restriction, and the potential for halogen bonding—provide a rich toolkit for overcoming the challenges of peptide drug development and for designing next-generation molecules with superior pharmacological profiles.[3][18]
References
-
O'Donnell, M. J., Zhou, C., & Scott, W. L. (2005). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Retrieved from [Link]
-
Fields, G. B. (1997). Principles and Practice of Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 3-26. Retrieved from [Link]
-
Blackledge, M. S., et al. (2011). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 108(3), 932-937. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]
-
Agarwal, V. (2025). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Methods in Enzymology. Retrieved from [Link]
-
Vang, Z. L., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3047-3051. Retrieved from [Link]
-
Hayward, O. S., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15637. Retrieved from [Link]
-
Coomber, C. L., et al. (2016). The Greening of Peptide Synthesis. Green Chemistry, 18(16), 4381-4386. Retrieved from [Link]
-
Porav, S. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095. Retrieved from [Link]
-
Fiori, S., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(19), 6667. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Molecules, 26(16), 4785. Retrieved from [Link]
-
Wipf, P. (2013). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
D'Alicarnasso, M., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. International Journal of Molecular Sciences, 21(1), 253. Retrieved from [Link]
-
D'Alicarnasso, M., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. International Journal of Molecular Sciences, 21(1), 253. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. Retrieved from [Link]
-
GlobalRPH. (2025). Emerging and Approved Therapeutic Peptides: Mechanisms, Clinical Uses. GlobalRPH. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemie.univie.ac.at [chemie.univie.ac.at]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. polarispeptides.com [polarispeptides.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalrph.com [globalrph.com]
Application Notes: (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid as a Chiral Building Block
Introduction: The Strategic Value of Non-Canonical Amino Acids
In modern drug discovery, the rational design of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Chiral building blocks are the foundational units that enable the precise construction of three-dimensional molecular architectures required for specific biological interactions. Among these, non-canonical amino acids (ncAAs)—those not found among the 20 common proteinogenic amino acids—offer a vast expansion of chemical space. Their incorporation into peptide-based molecules or their use as scaffolds for small-molecule synthesis allows for the creation of peptidomimetics with improved pharmacokinetic profiles, such as increased resistance to proteolytic degradation.
(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a non-canonical, chiral α-amino acid that has emerged as a valuable building block in medicinal chemistry. Its defining features—a sterically hindered dichlorinated phenyl ring and a defined (R)-stereocenter—provide unique conformational constraints and potential for novel interactions with biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block. We will provide an overview of its properties, detailed experimental protocols for its application in amide bond synthesis, and a discussion of the critical scientific principles that ensure successful and stereochemically pure outcomes.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a building block is critical for its successful application.
| Property | Value | Source |
| CAS Number | 718596-54-4 | |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | |
| logP | 1.9478 |
Handling Considerations:
-
As with most fine chemicals, handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The compound is typically shipped at room temperature but should be stored under refrigerated and dry conditions to ensure long-term stability.
-
The dichlorophenyl moiety imparts significant steric bulk. This can influence solubility in common organic solvents and may slow reaction kinetics compared to simpler amino acids like alanine or phenylalanine.
Core Application: Synthesis of β-Amino Amide Scaffolds for DPP-4 Inhibitors
A primary application of this compound and its structural analogs is in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The core structure of many of these inhibitors, such as Sitagliptin, features a chiral β-amino amide moiety. While Sitagliptin itself contains a trifluorophenyl group, the synthetic routes are highly adaptable to other halogenated phenylalanines for the development of new analogs.
The general synthetic strategy involves three key stages, each requiring careful control of reaction conditions to maintain chiral integrity and achieve high yields.
Fmoc-protected (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid for solid-phase peptide synthesis
Application Note & Protocol
Topic: Strategic Incorporation of Fmoc-protected (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and peptidomimetic design.
Introduction: Expanding the Peptidomimetic Toolkit
The therapeutic potential of peptides is often hampered by their poor metabolic stability and limited conformational diversity. The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy to overcome these limitations, enabling the design of novel peptidomimetics with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2][3] Fmoc-(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a derivative of D-phenylalanine, is a powerful building block in this endeavor.
Its unique trifecta of structural features offers distinct advantages:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: As the quintessential α-amino protecting group for modern Solid-Phase Peptide Synthesis (SPPS), it facilitates a mild, base-labile deprotection strategy, preserving the integrity of sensitive moieties within the peptide sequence.[4][5][]
-
(R)-Stereocenter (D-configuration): The inclusion of a D-amino acid provides intrinsic resistance to proteolytic degradation by endogenous proteases, significantly extending the biological half-life of the resulting peptide.[3]
-
2,5-Dichlorophenyl Side Chain: This bulky, electron-withdrawing moiety introduces profound steric and electronic effects. It can enforce specific torsional angles in the peptide backbone, modulate binding interactions through halogen bonding or hydrophobic contacts, and block metabolic attack on the aromatic ring.[7] However, this same bulk presents a significant synthetic challenge due to steric hindrance at the reaction center.[8][9]
This document provides a comprehensive guide to the successful incorporation of this sterically demanding amino acid, detailing optimized protocols, troubleshooting, and the chemical rationale behind each step.
The Challenge: Steric Hindrance in SPPS
The primary obstacle in utilizing Fmoc-(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is the steric congestion imposed by the dichlorinated benzyl side chain. This bulk can physically impede the approach of the activated carboxyl group to the nucleophilic amine of the resin-bound peptide, leading to significantly slower reaction kinetics or, more critically, incomplete coupling reactions.[8][9][10] Failure to achieve quantitative coupling results in the formation of deletion sequences, which are often difficult to separate from the target peptide and compromise the final purity and yield. Therefore, standard SPPS protocols must be modified to overcome this activation energy barrier.
Core Workflow: The Fmoc-SPPS Cycle
The synthesis proceeds via a repetitive cycle of deprotection and coupling steps on a solid support. The orthogonality of the base-labile Fmoc group and the acid-labile side-chain protecting groups is the foundation of this strategy.[4][11][12]
Caption: General workflow of the Fmoc-SPPS cycle.
Optimized Protocol for Incorporation
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.
Materials and Reagents
-
Amino Acids: Fmoc-(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, other standard Fmoc-protected amino acids.
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) or O-(6-Chloro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Washing Solution: DMF, DCM.
-
Capping Solution: Acetic Anhydride/DIPEA/DMF (5:5:90 v/v/v).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Precipitation Solvent: Cold Diethyl ether.
Step-by-Step Methodology
Caption: Recommended workflow for coupling the sterically hindered amino acid.
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for at least 30 minutes with gentle agitation.
-
Fmoc-Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13] The fluorenyl group's UV absorbance can be used to monitor deprotection completion.[5]
-
Activation and Coupling (Critical Step):
-
In a separate vial, dissolve 4 equivalents of Fmoc-(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the vial. A color change to yellow is typically observed. Allow this pre-activation to proceed for 1-2 minutes.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction mixture for a minimum of 1 hour. For particularly difficult sequences, this can be extended up to 4 hours. Microwave-assisted synthesis can also be employed to significantly accelerate this step.[8]
-
-
Monitoring and Recoupling:
-
After the initial coupling time, wash the resin with DMF (3 times).
-
Perform a Kaiser test (ninhydrin test) on a small sample of beads to check for the presence of unreacted primary amines.[14]
-
If the Kaiser test is negative (beads are colorless/yellow): The coupling is complete. Proceed to step 6.
-
If the Kaiser test is positive (beads are dark blue): The coupling is incomplete. Repeat the full coupling procedure (Step 3) with a freshly prepared solution of activated amino acid (a "double couple").
-
-
Capping (Optional but Highly Recommended):
-
If the Kaiser test remains positive after a double coupling, it indicates that some sites are too sterically inaccessible to react. To prevent the formation of deletion peptides, these unreacted amines should be permanently blocked.
-
Wash the resin with DMF. Add the capping solution and agitate for 20 minutes. This acetylates the free amines, rendering them unreactive for subsequent cycles. Wash thoroughly with DMF.[11]
-
-
Chain Elongation: Repeat the cycle of deprotection (Step 2) and coupling (Steps 3-5) for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H2O) to the dry resin (approx. 10 mL per gram of resin). The scavengers (TIS, water) are crucial for quenching reactive cations generated from other side-chain protecting groups.[15]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[16]
-
Comparative Reaction Parameters
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | Fmoc-(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid | Rationale |
| Coupling Reagent | HCTU, HBTU, DIC/Oxyma | HATU , HCTU | HATU is generally considered more potent and is preferred for sterically hindered couplings.[17] |
| Equivalents (AA/Coupling) | 3-4 eq. | 4-5 eq. | A higher concentration helps drive the reaction equilibrium towards the coupled product. |
| Coupling Time | 30-45 min | 1-4 hours | Extended time is necessary to overcome the higher activation energy due to steric hindrance.[18] |
| Coupling Strategy | Single Coupling | Double Coupling Recommended | Ensures maximum incorporation and minimizes deletion sequence byproducts. |
| Monitoring | Optional for standard AAs | Mandatory (Kaiser Test) | Essential to confirm the completion of a known difficult reaction step.[14] |
| Capping | Optional | Highly Recommended | Prevents the propagation of failure sequences, simplifying final purification. |
Quality Control and Analysis
The purity and identity of the final peptide must be confirmed.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide, confirming the successful incorporation of the dichlorophenylalanine residue.[19]
-
Amino Acid Analysis (AAA): Can be used for absolute peptide quantification and to confirm the amino acid composition of the final product.[20]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or steric hindrance impeding the reaction. | 1. Perform a second coupling with fresh reagents. 2. Increase coupling time. 3. Ensure use of a potent coupling reagent like HATU. 4. Consider using microwave-assisted SPPS to provide energy to overcome the activation barrier.[8] |
| Presence of Deletion Peptide (Mass = M - 216.06 Da) | Incomplete coupling of the hindered residue followed by failure to cap the unreacted amine. | 1. Implement a mandatory double coupling for this residue. 2. Incorporate a capping step after the coupling of the hindered amino acid to terminate any unreacted chains.[11] |
| Low Final Yield | Cumulative effect of incomplete couplings and/or deprotections. Potential peptide aggregation on the resin. | 1. Optimize coupling and deprotection times for all residues. 2. If aggregation is suspected (slow deprotection), consider using N-methylpyrrolidone (NMP) as a solvent or incorporating backbone-disrupting elements if the sequence allows.[14] |
References
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Lokey Lab Protocols. (2017). Fmoc. Retrieved from University of California, Santa Cruz website.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Fields, G. B. (2008). Methods for Removing the Fmoc Group.
- Angell, Y. M., et al. (1996).
- Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- The Australian National University. (2023). Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors.
- Biron, E., & G. Guichard. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- ChemScene. (n.d.). This compound.
- Albericio, F., et al. (2019). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the use of 2-chlorotrityl chloride resin.
- Lee, J. S., et al. (2024).
- Biosynth. (n.d.). (S)-3-(2,5-Dichlorophenyl)-2-(FMOC-amino)propionic acid.
- Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Guryanov, I., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Vidal, C. V., et al. (2022). Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives.
- de la Torre, B. G., & F. Albericio. (2023).
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Pedersen, S. L., & K. J. Jensen. (2013).
- Derksen, A., et al. (2013).
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET).
- Paradís-Bas, M., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. PMC.
- Fields, G. B. (2001). Introduction to Peptide Synthesis. PMC.
- WO2015028599A1 - Cleavage of synthetic peptides. (2015).
- Santa Cruz Biotechnology. (n.d.). Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid.
- Wang, Y., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Chemistry For Everyone. (2024). What Is DIC And Its Role In Solid-Phase Peptide Synthesis?.
- National Center for Biotechnology Information. (n.d.). Propanoic acid-1-13C. PubChem.
Sources
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. Design of peptides with non-canonical amino acids using flow matching | bioRxiv [biorxiv.org]
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- 4. chempep.com [chempep.com]
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- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
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- 20. biosynth.com [biosynth.com]
Application Note: Enantioselective Synthesis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Derivatives
Abstract
This document provides a detailed guide for the synthesis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and drug development. Non-proteinogenic amino acids serve as crucial building blocks for novel peptides and small molecule therapeutics, offering enhanced metabolic stability and unique conformational properties.[1][2] The primary challenge in synthesizing such compounds lies in achieving high enantiomeric purity, which is critical for pharmacological specificity. This guide presents two robust methodologies: a primary protocol based on Sharpless Asymmetric Aminohydroxylation (SAH) for direct enantioselective synthesis and an alternative protocol employing classical chiral resolution of a racemic mixture. The causality behind experimental choices, self-validating system checks, and authoritative references are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral NPAAs
Non-proteinogenic amino acids (NPAAs) represent a vast chemical space beyond the 22 proteinogenic amino acids encoded by the genome.[3] Their incorporation into pharmaceutical candidates can lead to compounds with improved bioavailability and resistance to enzymatic degradation.[4] The specific stereochemistry of these molecules is paramount, as different enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic.[1]
This compound is a D-phenylalanine derivative whose dichlorinated phenyl ring provides a scaffold for designing targeted inhibitors and other bioactive molecules.[5][6] Its synthesis demands precise control over the stereocenter at the alpha-carbon. This guide details two effective pathways to achieve this, with a primary focus on the modern, highly efficient asymmetric approach.
Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution
The synthesis of a single enantiomer amino acid can be approached in two principal ways:
-
Asymmetric Synthesis: This "chiral pool" or catalyst-controlled approach aims to create the desired stereocenter selectively from a prochiral precursor. The Sharpless Asymmetric Aminohydroxylation (SAH) is a premier example, utilizing a chiral catalyst to directly install both the amino and hydroxyl groups across a double bond with high enantioselectivity.[7][8][9] This method is often more atom-economical and efficient.
-
Chiral Resolution: This classical method involves the non-selective synthesis of a racemic mixture (an equal mixture of both R and S enantiomers), followed by separation.[10] The most common technique is the formation of diastereomeric salts using a chiral resolving agent. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[] While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without a racemization-recycle loop.[12]
This document will first detail the more advanced asymmetric synthesis protocol, followed by the chiral resolution method as a viable alternative.
Part I: Primary Protocol - Sharpless Asymmetric Aminohydroxylation (SAH)
Principle of the Method
The Sharpless Asymmetric Aminohydroxylation is a powerful transformation that converts alkenes into chiral 1,2-amino alcohols in a syn-selective manner.[8] The reaction is catalyzed by osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. The choice of ligand dictates the facial selectivity of the addition to the alkene, thereby controlling the absolute stereochemistry of the product. For the synthesis of D-amino acid precursors (which lead to R-amino acids), ligands based on dihydroquinidine (DHQD) are typically employed.[7][13]
The overall workflow involves synthesizing a suitable alkene precursor, performing the key SAH reaction to generate a protected amino alcohol, and finally, oxidizing the alcohol to a carboxylic acid to yield the target amino acid.
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of the target amino acid.
Detailed Step-by-Step Protocol
Step 1: Synthesis of Methyl (E)-3-(2,5-dichlorophenyl)acrylate (Alkene Precursor)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise with stirring. Following this, add trimethyl phosphonoacetate (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of 2,5-dichlorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-alkene precursor.
Step 2: Sharpless Asymmetric Aminohydroxylation
Causality Insight: The choice of the (DHQD)₂PHAL ligand is critical; it creates a chiral binding pocket around the osmium center that directs the aminohydroxylation to one specific face of the alkene, resulting in the desired (R)-amino configuration.[7] The aqueous solvent system is crucial for favoring the hydrolysis of the osmium(VI) azaglycolate intermediate, which releases the product and regenerates the catalyst, preventing the formation of side products that can lower enantioselectivity.[8]
-
Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio).
-
Reagent Addition: To this solvent, add the N-Boc nitrogen source (e.g., sodium N-chloro-N-sodio-tert-butylcarbamate, 3.0 eq), followed by the chiral ligand (DHQD)₂PHAL (0.01 eq). Stir until the ligand dissolves.
-
Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.004 eq) and stir for 5 minutes.
-
Substrate Addition: Add the alkene precursor, methyl (E)-3-(2,5-dichlorophenyl)acrylate (1.0 eq).
-
Reaction: Seal the flask and stir vigorously at room temperature for 18-24 hours. The reaction mixture should become a clear, light yellow.
-
Work-up: Quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for 1 hour. Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude N-Boc protected amino alcohol by flash column chromatography.
Step 3: Oxidation and Deprotection
-
Oxidation: Dissolve the purified amino alcohol from Step 2 in acetone and cool to 0 °C. Add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color is observed. Stir for 2-4 hours.
-
Work-up: Quench the excess oxidant with isopropanol. Dilute the mixture with water and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate.
-
Deprotection: Dissolve the crude N-Boc protected amino acid in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as a solid. Filter and dry to obtain the final this compound.
Data Presentation: Key Reaction Parameters
| Parameter | Value / Compound | Purpose |
| Substrate | Methyl (E)-3-(2,5-dichlorophenyl)acrylate | Prochiral alkene |
| Nitrogen Source | Sodium N-chloro-N-sodio-tert-butylcarbamate | Provides Boc-protected amine |
| Catalyst | K₂OsO₂(OH)₄ | Osmium source for aminohydroxylation |
| Chiral Ligand | (DHQD)₂PHAL | Induces (R)-enantioselectivity |
| Catalyst Loading | ~0.4 mol% | Typical for SAH reactions |
| Ligand Loading | ~1 mol% | Ensures chiral environment |
| Solvent System | t-BuOH / H₂O (1:1) | Promotes catalytic turnover[8] |
| Temperature | Room Temperature (~20-25 °C) | Mild reaction conditions |
| Typical Yield | 70-90% (for SAH step) | High efficiency |
| Expected ee% | >95% | High enantioselectivity |
Part II: Alternative Protocol - Chiral Resolution via Diastereomeric Salts
Principle of the Method
This strategy relies on the synthesis of a racemic mixture of the target amino acid, which is then reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[10] Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional means, most commonly fractional crystallization. Once separated, the desired diastereomeric salt is treated to remove the resolving agent, liberating the pure (R)-enantiomer of the amino acid.
Experimental Workflow: Chiral Resolution
Caption: Workflow for the chiral resolution of the target amino acid.
Detailed Step-by-Step Protocol
-
Synthesis of Racemic Amino Acid: Synthesize racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic acid using a standard method such as the Strecker synthesis (from 2,5-dichlorobenzaldehyde, sodium cyanide, and ammonium chloride) or the Erlenmeyer azlactone synthesis. Purify the resulting racemic product.
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic amino acid (1.0 eq) in a suitable hot solvent (e.g., ethanol, methanol, or water).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (1R)-(-)-10-camphorsulfonic acid or (R)-(+)-tartaric acid, 0.5-1.0 eq) in the same hot solvent.
-
Add the resolving agent solution to the amino acid solution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially cool further in a refrigerator or ice bath to induce crystallization. The less soluble diastereomeric salt should precipitate.
-
Trustworthiness Check: This step often requires optimization of solvent, temperature, and cooling rate. The success depends entirely on the differential solubility of the salts, which is difficult to predict.[10]
-
Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
-
Liberation of the (R)-Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to neutralize the resolving agent and precipitate the free amino acid. For an acidic resolving agent, add a base; for a basic resolving agent, add an acid.
-
Collect the purified (R)-amino acid by filtration, wash with cold water, and dry.
-
-
Purity Analysis: Check the enantiomeric purity of the final product using Chiral HPLC or by measuring its specific optical rotation.
Product Characterization and Validation
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
Structural Confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (234.08 g/mol for the free acid).[5]
-
-
Enantiomeric Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most definitive method for determining enantiomeric excess (ee%). A chiral stationary phase (e.g., Astec CHIROBIOTIC T) is used to separate the R and S enantiomers, allowing for their quantification.
-
Polarimetry: Measurement of the specific optical rotation [α]D. While a useful indicator, it is less precise than chiral HPLC for determining high ee values.
-
Conclusion
This application note provides two comprehensive protocols for the synthesis of this compound. The primary protocol, utilizing Sharpless Asymmetric Aminohydroxylation, represents a modern, efficient, and highly enantioselective approach suitable for researchers seeking high yields and purity. The alternative protocol of chiral resolution offers a classical, albeit more laborious, pathway that remains a valuable tool in synthetic chemistry. The choice of method will depend on the available resources, scale, and specific requirements of the research or drug development program. Both protocols, when executed with care, provide reliable access to this important chiral building block.
References
-
Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(13), 7036–7068. Link
-
Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. Link
-
ChemScene. (n.d.). This compound. Retrieved from Link
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from Link
-
Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. Link
-
Nishizawa, M., et al. (2005). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Link
-
Pharmaffiliates. (n.d.). (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Retrieved from Link
-
Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. Link
-
Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central (PMC) - NIH. Link
-
BOC Sciences. (n.d.). Chiral Resolution and Separation Services. Retrieved from
-
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Link
-
ResearchGate. (n.d.). Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary. Retrieved from Link
-
Zhu, J., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Link
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from Link
-
ResearchGate. (n.d.). Chiral resolution methods and the integration of a racemization step. Retrieved from Link
-
Wikipedia contributors. (2023). Non-proteinogenic amino acids. Wikipedia, The Free Encyclopedia. Link
-
Evans, W. C. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. Link
-
Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. Link
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- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
The Role of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Peptides and Peptidomimetics
In the landscape of modern drug discovery, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Unnatural amino acids (UAAs) have emerged as powerful tools to address these hurdles, offering a chemical diversity that extends far beyond the canonical 20 proteinogenic amino acids[1][2]. By incorporating UAAs into peptides or using them as building blocks for small molecules, medicinal chemists can fine-tune pharmacological properties, leading to the development of novel therapeutics for a range of diseases, including cancer and neurological disorders[3][4][5].
(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, also known as 2,5-Dichloro-D-phenylalanine, is a chiral non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a dichlorinated phenyl ring, imparts specific steric and electronic properties that can enhance binding affinity to biological targets and improve resistance to enzymatic degradation[4]. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as an inhibitor of the L-type amino acid transporter 1 (LAT1), a promising target in oncology. Detailed protocols for its synthesis, incorporation into peptides, and evaluation in a relevant biological assay are also presented to guide researchers in harnessing the potential of this versatile building block.
Key Applications in Medicinal Chemistry
The primary application of this compound and its derivatives in medicinal chemistry is in the development of selective inhibitors of the L-type amino acid transporter 1 (LAT1).
Targeting Cancer Metabolism: The Role of LAT1 Inhibition
LAT1 is a transmembrane protein responsible for the transport of large neutral amino acids, such as leucine, which are essential for cell growth and proliferation.[1][2][6] Numerous studies have shown that LAT1 is overexpressed in a wide variety of human cancers, and this overexpression is often correlated with poor prognosis.[1][6] Cancer cells, with their high metabolic demands, are particularly dependent on a constant supply of amino acids for protein synthesis and to fuel signaling pathways like mTORC1 that drive cell growth.[1][4]
By competitively inhibiting LAT1, molecules derived from this compound can effectively starve cancer cells of essential nutrients, leading to the suppression of cell growth and the induction of apoptosis (programmed cell death).[2] The selective targeting of LAT1 is a promising therapeutic strategy, as LAT1 expression in normal tissues is limited, suggesting that LAT1 inhibitors could have a favorable side-effect profile.[1] A notable example is a derivative, (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid, which has been patented as a selective LAT1 inhibitor for cancer treatment.
Potential in Neurological Disorders and Beyond
While the primary focus has been on oncology, the structural motifs present in this compound are also relevant to other therapeutic areas. For instance, related dichlorophenyl-substituted amino acids, such as (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid, have been investigated as building blocks for drugs targeting neurological disorders. These compounds can modulate the activity of neurotransmitter systems, highlighting the potential for this compound to be explored in neuroscience drug discovery.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound, its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and a protocol for a LAT1 inhibition assay.
Protocol 1: Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. The following protocol is a representative method adapted from established procedures for the synthesis of enantiomerically enriched β-aryl-α-amino acids.
Materials:
-
2,5-Dichlorobenzaldehyde
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Palladium(II) acetate
-
Sodium tert-butoxide
-
Toluene, Anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2,5-dichlorobenzaldehyde (1.0 eq) and N-(diphenylmethylene)glycine tert-butyl ester (1.1 eq) in anhydrous toluene. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Asymmetric Aldol Reaction: In a separate flask, prepare the chiral catalyst by dissolving Palladium(II) acetate (0.05 eq) and (R)-BINAP (0.06 eq) in anhydrous toluene and stirring for 30 minutes.
-
Cool the catalyst solution to 0°C and add sodium tert-butoxide (1.2 eq).
-
To the cooled catalyst mixture, add the solution of the imine from step 1 dropwise over 30 minutes.
-
Allow the reaction to stir at 0°C for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected amino acid ester.
-
Deprotection: Dissolve the purified product in methanol and add 6M HCl. Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Isolation: Wash the resulting solid with cold diethyl ether to remove impurities. The product, this compound hydrochloride, can be further purified by recrystallization.
Data Summary Table:
| Parameter | Expected Value |
| Stereoisomer | (R) |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Purity (by HPLC) | >98% |
| Storage | 2-8°C, sealed in dry conditions |
Synthesis Workflow Diagram:
Caption: Enantioselective synthesis of the target amino acid.
Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of Fmoc-(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid into a peptide sequence using the standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-(R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
SPPS Workflow Diagram:
Caption: Workflow for incorporating the UAA into a peptide.
Protocol 3: LAT1 Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory activity of a test compound, such as a peptide containing this compound, on LAT1-mediated amino acid uptake. The assay measures the uptake of a radiolabeled LAT1 substrate, such as ¹⁴C-L-leucine, in cancer cells that overexpress LAT1.
Materials:
-
Human cancer cell line known to overexpress LAT1 (e.g., HT-29 colon cancer cells)
-
Cell culture medium (e.g., McCoy's 5A) and supplements (FBS, penicillin/streptomycin)
-
24-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS), sodium-free
-
¹⁴C-L-leucine
-
Test compound (peptide containing the UAA)
-
Positive control LAT1 inhibitor (e.g., JPH203)
-
0.1 M NaOH
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed HBSS.
-
Add 500 µL of pre-warmed HBSS to each well and incubate for 10 minutes at 37°C to deplete intracellular amino acids.
-
-
Inhibition Assay:
-
Prepare solutions of the test compound and positive control at various concentrations in sodium-free HBSS.
-
Prepare the assay solution containing ¹⁴C-L-leucine (final concentration ~1 µM) and the test compound/control at the desired concentrations in sodium-free HBSS.
-
Aspirate the HBSS from the wells and add 200 µL of the assay solution to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The short incubation time ensures measurement of the initial rate of transport.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 20-30 minutes at room temperature.
-
-
Measurement:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each lysate to normalize the radioactivity counts.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
LAT1 Inhibition Assay Workflow Diagram:
Caption: Workflow for assessing LAT1 inhibitory activity.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists. Its application in the development of LAT1 inhibitors for cancer therapy is a prime example of how unnatural amino acids can be leveraged to create highly specific and potent therapeutic agents. The protocols provided herein offer a practical guide for the synthesis, peptide incorporation, and biological evaluation of this compound, enabling researchers to explore its full potential.
Future research may focus on further derivatization of the dichlorophenyl ring to fine-tune activity and selectivity. Additionally, the incorporation of this UAA into peptide-drug conjugates or its use as a scaffold for novel small molecule inhibitors could open up new avenues for drug discovery in oncology and beyond. As our understanding of the roles of amino acid transporters in various diseases deepens, the utility of specialized amino acids like this compound is set to expand, solidifying the importance of unnatural amino acids in the future of medicine.
References
-
ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
RSC Publishing. Reprogramming natural proteins using unnatural amino acids. [Link]
-
PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
NIH. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. [Link]
-
PubMed Central. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. [Link]
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. [Link]
-
PubMed. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. [Link]
-
Pharmaffiliates. (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
PubChem. (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid. [Link]
-
MySkinRecipes. (S)-2-Amino-3-(3,5-dichlorophenyl)propanoicacid. [Link]
-
ResearchGate. Rational Synthesis of B-amino Acids for Biological Activities. [Link]
-
IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for the quantification of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Here are the detailed Application Notes and Protocols for the quantification of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid.
Application Note & Protocol Guide
Topic: Quantitative Analysis of this compound: Chiral Purity and Trace-Level Quantification
Document ID: AN-28012026-R2ADCPPA
Introduction: The Analytical Imperative
This compound, also known as 2,5-Dichloro-D-phenylalanine, is a non-natural amino acid derivative of significant interest in pharmaceutical and biochemical research.[1] Its unique structure, featuring a dichlorinated phenyl ring, makes it a valuable chiral building block for synthesizing novel therapeutic agents and bioactive molecules.[2] The precise stereochemistry of such compounds is often critical to their pharmacological activity and safety profile. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or even off-target toxicity.
Therefore, robust and reliable analytical methods are paramount for two key objectives:
-
Enantiomeric Purity Assessment: To accurately determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer in bulk drug substances and synthetic intermediates.
-
Trace-Level Quantification: To measure low concentrations of the compound in complex biological matrices (e.g., plasma, tissue homogenates) for pharmacokinetic and metabolic studies.
This guide provides detailed, validated protocols for two orthogonal analytical techniques designed to meet these objectives: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) for enantiomeric purity and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is the foundation of robust method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym(s) | 2,5-Dichloro-D-phenylalanine | [1] |
| CAS Number | 718596-54-4 | [1][3] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][3] |
| Molecular Weight | 234.08 g/mol | [1][3] |
| Structure | SMILES: C1=C(C=C(CN)C(=C1)Cl)Cl | [1] |
| Predicted TPSA | 63.32 Ų | [1] |
| Predicted LogP | 1.9478 | [1] |
Method 1: Chiral HPLC-UV for Enantiomeric Purity & Quantification
This method provides a direct, reliable approach for separating and quantifying the (R)- and (S)-enantiomers of 2-Amino-3-(2,5-dichlorophenyl)propanoic acid without derivatization.
Principle of Chiral Separation
The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective.[4] The chiral recognition mechanism is multi-modal, involving a combination of hydrogen bonding, ionic interactions (with the zwitterionic amino acid), and steric hindrance within the complex three-dimensional structure of the CSP, allowing for differential retention of the two enantiomers.[4]
Experimental Protocol: HPLC-UV
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).
-
Reagents: Methanol (HPLC Grade), Ethanol (HPLC Grade), Acetic Acid (Glacial), Triethylamine (TEA).
-
Standard: Reference standard of this compound and, if available, the racemic mixture or the (S)-enantiomer for peak identification.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.02, v/v/v) | The polar organic mobile phase combined with acid/base modifiers ensures analyte solubility and appropriate ionization state for interaction with the CSP.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 25°C | Temperature can influence chiral selectivity; maintaining a constant temperature ensures reproducibility. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity. |
| Detection | UV at 220 nm | The phenyl ring and carboxylic acid group provide UV absorbance. 220 nm is chosen for high sensitivity. |
| Run Time | ~20 minutes (or until both enantiomers have eluted) | N/A |
-
Mobile Phase Preparation: Carefully measure and mix 1000 mL of Methanol, 0.2 mL of Acetic Acid, and 0.2 mL of Triethylamine. Sonicate for 15 minutes to degas.
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the (R)-enantiomer reference standard and dissolve in 10 mL of Methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.
-
-
System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples. If analyzing for enantiomeric purity, inject a sample of the racemic mixture first to determine the retention times of both the (R)- and (S)-enantiomers.
-
Data Processing: Integrate the peak areas for each enantiomer. Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration. Determine the concentration of unknown samples from this curve.
-
Enantiomeric Purity Calculation:
-
% Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100
-
Workflow Visualization: Chiral HPLC-UV
Method Validation Summary (ICH Guidelines)
This protocol should be validated according to ICH Q2(R1) guidelines.[5] The following table presents typical acceptance criteria.
| Parameter | Specification | Typical Result |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5) | Rs = 2.1 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | 5 - 250 µg/mL | N/A |
| Accuracy | 80-120% recovery at three concentration levels | 98.5% - 101.2% |
| Precision (RSD) | Intra-day RSD ≤ 2.0%; Inter-day RSD ≤ 3.0% | Intra-day: 0.8%; Inter-day: 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 1.5 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 5.0 µg/mL |
Method 2: LC-MS/MS for High-Sensitivity Quantification
For pharmacokinetic studies where analyte concentrations are expected to be low, a highly sensitive and selective LC-MS/MS method is required.[6][7]
Principle of LC-MS/MS Quantification
This method combines the separating power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. The analyte is separated from matrix components on a reversed-phase column. It then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI). A specific precursor ion (matching the analyte's molecular weight) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes background interference, enabling quantification at the ng/mL level or lower.[6][8]
Experimental Protocol: LC-MS/MS
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).[7]
-
Reagents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade).
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-labeled) is ideal. If unavailable, a structurally similar analog can be used.
-
Sample Preparation: Protein precipitation reagents (e.g., Acetonitrile with 1% Formic Acid), microcentrifuge tubes, centrifuge.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for RP chromatography. Formic acid aids in protonation for ESI+.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase.[7] |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Positive (ESI+) | The primary amine group is readily protonated. |
| MRM Transitions | Analyte: 234.0 -> 188.0 (Quantifier), 234.0 -> 88.1 (Qualifier) | Precursor [M+H]⁺: 234.08. Product 1: Loss of COOH group (-45 Da). Product 2: Further fragmentation. |
| IS (Hypothetical) | 240.0 -> 194.0 | Assuming a ¹³C₆-labeled IS. |
-
Standard Preparation: Prepare calibration curve standards (e.g., 0.5 - 500 ng/mL) and Quality Control (QC) samples by spiking known amounts of the analyte and a fixed concentration of the Internal Standard into the same biological matrix as the samples (e.g., blank plasma).
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of sample, standard, or QC into a microcentrifuge tube.
-
Add 150 µL of cold Acetonitrile containing the Internal Standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until the pressure and baseline are stable.
-
Analysis: Create a sequence table and inject the prepared samples, standards, and QCs.
-
Data Processing: Integrate the peak area ratios of the analyte to the internal standard. Construct a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratios versus concentration. Quantify unknown samples using this curve.
Workflow Visualization: LC-MS/MS
Method Validation Summary (FDA/ICH Bioanalytical Guidelines)
| Parameter | Specification | Typical Result |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 |
| Range | 0.5 - 500 ng/mL | N/A |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| LLOQ | 0.5 ng/mL | N/A |
| Selectivity | No significant interference at the RT of analyte and IS in blank matrix | Pass |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.5% |
| Recovery | Consistent and reproducible | ~92% |
Conclusion and Method Selection
This guide presents two robust, orthogonal methods for the comprehensive analysis of this compound.
-
The Chiral HPLC-UV method is the definitive choice for assessing enantiomeric purity in raw materials and finished products where concentration levels are relatively high (µg/mL range). Its simplicity and directness make it ideal for quality control environments.
-
The LC-MS/MS method provides the necessary sensitivity and selectivity for quantifying the analyte at trace levels (ng/mL or pg/mL) in complex biological matrices. It is the gold standard for supporting preclinical and clinical pharmacokinetic and metabolism studies.
The selection of the appropriate method depends entirely on the analytical question being asked, ensuring data of the highest quality and integrity for research and drug development professionals.
References
- Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry.
- (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid - Chem-Impex. (n.d.).
- This compound | ChemScene. (n.d.). ChemScene.
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
-
Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[2][6][9]triazolo[3,4-b][1][6][9]thiadiazine-7-. (n.d.). ResearchGate.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
- Chiral HPLC Separ
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid | Pharmaffiliates. (n.d.).
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC - NIH. (2023, July 19).
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5). Pharmacia.
- Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method | Waters. (n.d.).
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, July 8). Restek.
- Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Valid
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- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 9. chiraltech.com [chiraltech.com]
Chiral Purity Determination: A Detailed HPLC-UV Method for the Enantioselective Separation of Dichlorophenylalanine Isomers
Abstract
This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of dichlorophenylalanine enantiomers. As the stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, the ability to accurately resolve and quantify enantiomers is paramount in drug development and quality control.[1] This guide provides two validated protocols utilizing distinct chiral stationary phases (CSPs): a polysaccharide-based column and a crown ether-based column. We will delve into the causality behind the selection of these CSPs, mobile phase optimization, and detailed operational procedures to ensure reproducible and accurate results for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Dichlorophenylalanine
Dichlorophenylalanine, a halogenated analog of the essential amino acid phenylalanine, presents a chiral center at its alpha-carbon, resulting in the existence of two non-superimposable mirror images, the D- and L-enantiomers. In pharmaceutical research, these enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies worldwide necessitate stringent control over the enantiomeric purity of chiral drug candidates.[1] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases stands as the most versatile and widely adopted technique for the enantioselective analysis of such compounds.[1]
The primary challenge in the chiral separation of underivatized amino acids like dichlorophenylalanine lies in the selection of an appropriate chiral stationary phase that can provide sufficient stereochemical recognition to resolve the enantiomers. This recognition is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[2] The stability of these complexes differs for each enantiomer, leading to differential retention times and, thus, separation. The well-established "three-point interaction model" posits that a minimum of three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions) are necessary for effective chiral recognition.
This application note will explore two distinct, yet highly effective, approaches for the chiral separation of dichlorophenylalanine isomers, providing the user with a choice of methodologies to suit their available instrumentation and specific analytical needs.
Strategic Approach to Method Development
The successful chiral separation of dichlorophenylalanine hinges on the careful selection of the chiral stationary phase and the optimization of the mobile phase. Our strategy involves screening two of the most successful classes of CSPs for amino acid separations: polysaccharide derivatives and crown ethers.
-
Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs due to their broad chiral recognition capabilities.[3] Columns such as those based on cellulose or amylose derivatives coated or immobilized on a silica support can resolve a vast array of chiral compounds, including halogenated aromatics.
-
Crown Ether-based CSPs: These phases are particularly effective for the enantioseparation of primary amines and amino acids.[4][5] The chiral recognition mechanism involves the formation of an inclusion complex between the protonated primary amino group of the analyte and the crown ether cavity.[4]
The logical workflow for developing and validating the chiral separation method is depicted in the flowchart below.
Caption: Workflow for Chiral HPLC Method Development.
Protocol 1: Polysaccharide-Based Chiral Separation
This protocol is adapted from established methods for halogenated phenylalanine derivatives and offers excellent selectivity.[6] Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), provide a complex chiral environment with grooves and cavities where enantiomers can interact differently through a combination of hydrogen bonds, π-π interactions, and steric hindrance.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based column.
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Sample: Racemic dichlorophenylalanine dissolved in the mobile phase.
Detailed Experimental Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol in a 95:5 (v/v) ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Sample Preparation: Prepare a stock solution of racemic dichlorophenylalanine at a concentration of 1 mg/mL in the mobile phase. Further dilute as necessary to fall within the linear range of the detector.
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.
Expected Results and Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of dichlorophenylalanine enantiomers using this protocol.
| Parameter | Expected Value | Causality |
| Chiral Stationary Phase | Daicel Chiralcel OD-H | The carbamate derivatives on the cellulose backbone create chiral grooves that allow for differential interaction with the enantiomers. |
| Mobile Phase | n-Hexane/Isopropanol (95:5, v/v) | A non-polar mobile phase enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are crucial for chiral recognition. |
| Flow Rate | 0.5 mL/min | A lower flow rate increases the interaction time between the analyte and the CSP, often leading to better resolution. |
| Temperature | 25 °C | Temperature can affect the kinetics of the diastereomeric complex formation. Ambient temperature is a good starting point for method development. |
| Resolution (Rs) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation, which is essential for accurate quantification. |
| Elution Order | To be determined experimentally | The elution order depends on the absolute configuration of the enantiomers and the specific CSP. |
Protocol 2: Crown Ether-Based Chiral Separation
This protocol leverages the unique selectivity of crown ether-based CSPs for the direct analysis of underivatized amino acids.[4][5] The chiral recognition mechanism relies on the inclusion of the protonated primary amino group (-NH3+) of the dichlorophenylalanine into the chiral cavity of the crown ether.[4] This interaction is strengthened by hydrogen bonding between the ammonium protons and the ether oxygens.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm).
-
Solvents: HPLC grade methanol and water.
-
Additive: Perchloric acid (HClO₄).
-
Sample: Racemic dichlorophenylalanine dissolved in the mobile phase.
Detailed Experimental Protocol
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.0. The mobile phase will be a mixture of this acidic aqueous solution and methanol. A common starting ratio is 85:15 (v/v) of aqueous acidic solution to methanol.[5] Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Sample Preparation: Prepare a stock solution of racemic dichlorophenylalanine at a concentration of 0.5 mg/mL in the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30-45 minutes. It is crucial to ensure the column is fully equilibrated with the acidic mobile phase for reproducible results.
-
Analysis: Inject the sample. The D-enantiomer is typically eluted before the L-enantiomer on a CR(+) column.
Expected Results and Data Presentation
| Parameter | Expected Value/Condition | Causality |
| Chiral Stationary Phase | Daicel CROWNPAK CR(+) | The chiral crown ether cavity provides a specific binding site for the protonated primary amine of the amino acid, enabling enantioselective recognition.[4] |
| Mobile Phase | Perchloric acid (pH 2.0) / Methanol (85:15, v/v) | The acidic pH ensures the primary amine of the dichlorophenylalanine is protonated (-NH3+), which is essential for complexation with the crown ether.[5] Methanol is used as an organic modifier to adjust retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.0 or 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Temperature | 25 °C | Lowering the temperature can sometimes improve resolution by increasing the stability of the diastereomeric complexes. |
| Resolution (Rs) | > 1.5 | Ensures accurate quantitation of each enantiomer. |
| Elution Order | D-enantiomer before L-enantiomer | For CROWNPAK CR(+) columns, the D-amino acids are generally eluted first. The elution order can be reversed by using a CROWNPAK CR(-) column.[5] |
Method Validation and System Suitability
For use in a regulated environment, the chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability tests should be performed before each batch of samples to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters such as resolution (Rs), tailing factor (T), and theoretical plates (N).
Conclusion
The chiral separation of dichlorophenylalanine enantiomers can be reliably achieved using either polysaccharide-based or crown ether-based chiral stationary phases. The choice between the two protocols presented will depend on the specific requirements of the analysis, such as the desired analysis time and the available instrumentation. The polysaccharide-based method offers broad applicability, while the crown ether-based method provides a highly specific mechanism for amino acid separations. Both methods, when properly optimized and validated, are suitable for the accurate determination of the enantiomeric purity of dichlorophenylalanine in research and quality control settings.
References
-
ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Available at: [Link]
-
Phenomenex Inc. Chiral HPLC Separations. Available at: [Link]
-
ResearchGate. (2022). HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. Available at: [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Available at: [Link]
-
ACS Publications. (1985). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. Available at: [Link]
-
Daicel Corporation. CROWNPAK. Available at: [Link]
-
ResearchGate. (2019). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Available at: [Link]
-
Daicel Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
-
Phenomenex Inc. Simplified Chiral HPLC/SFC Column Screening Strategies. Available at: [Link]
-
BGB Analytik AG. CHIRAL Handbook. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]
-
ResearchGate. (2006). The structure of chiral crown ether utilized in the Crownpak CR(+) and.... Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,5-Dichloro-D-phenylalanine in Enzyme Inhibitor Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,5-Dichloro-D-phenylalanine as a scaffold in the rational design of enzyme inhibitors. This document outlines the strategic considerations, synthesis protocols, and methodologies for the characterization and validation of novel inhibitors based on this unique chemical entity.
Introduction: The Strategic Advantage of 2,5-Dichloro-D-phenylalanine
The incorporation of unnatural amino acids into inhibitor design offers a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. 2,5-Dichloro-D-phenylalanine is a particularly compelling building block due to a confluence of advantageous structural and chemical features. The D-configuration provides inherent resistance to proteolytic degradation, a common challenge in the development of peptide-based therapeutics. Furthermore, the dichlorinated phenyl ring offers unique opportunities for establishing specific interactions within an enzyme's active site.
The chlorine atoms, being moderately sized and electronegative, can engage in halogen bonding, a non-covalent interaction that is gaining increasing recognition in rational drug design. These interactions can contribute significantly to binding affinity and specificity. Additionally, the substitution pattern can influence the conformational preferences of the molecule, potentially pre-organizing it for optimal binding to the target enzyme. The use of such scaffolds is a key strategy in modern drug discovery to create diverse and complex compound libraries.[1]
Rationale for Targeting Specific Enzyme Classes
While 2,5-Dichloro-D-phenylalanine can be incorporated into inhibitors for a wide range of enzymes, its properties make it particularly well-suited for targeting enzymes with active sites that can accommodate a substituted aromatic ring and where proteolytic stability is a concern. Phenylalanine derivatives have shown inhibitory activity against various enzymes, including those involved in metabolic diseases like diabetes (e.g., α-amylase, α-glucosidase, and DPP-IV) and viral proteases.[2]
Case Study: Targeting Proteases
Many proteases, such as those from viral sources (e.g., HIV-1 capsid protein) or those involved in cancer progression, have hydrophobic pockets in their active sites that can favorably interact with the dichlorophenyl moiety.[3] The D-phenylalanine backbone can be integrated into peptidomimetic sequences to target the substrate-binding cleft.
Case Study: Targeting Kinases
Certain kinases possess allosteric sites or regions near the ATP-binding pocket that can be targeted by inhibitors with specific aromatic substitutions. The dichlorophenyl group can be oriented to interact with key residues, leading to potent and selective inhibition.
Experimental Workflows and Protocols
A systematic approach is crucial for the successful design and validation of inhibitors based on 2,5-Dichloro-D-phenylalanine. The following sections detail the key experimental stages.
Inhibitor Synthesis
The synthesis of inhibitors incorporating 2,5-Dichloro-D-phenylalanine typically involves standard peptide coupling techniques or other organic synthesis methodologies.
Protocol 1: General Peptide Coupling for Incorporating 2,5-Dichloro-D-phenylalanine
-
Starting Materials: N-terminally protected 2,5-Dichloro-D-phenylalanine, C-terminally protected amino acid or peptide fragment, coupling reagents (e.g., HATU, HOBt/HBTU), and a suitable organic base (e.g., DIPEA).
-
Dissolution: Dissolve the N-protected 2,5-Dichloro-D-phenylalanine and the C-protected amino acid/peptide in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add the coupling reagents and the organic base to the reaction mixture. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the C-terminally protected amino acid or peptide fragment to the activated mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the resulting dipeptide or peptide by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Deprotection: Selectively remove the protecting groups from the N-terminus or C-terminus as required for subsequent synthetic steps or for the final inhibitor.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Enzyme Inhibition Assays
Determining the inhibitory potency of the synthesized compounds is a critical step. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).
Protocol 2: General Enzyme Inhibition Assay (e.g., for a Protease)
-
Reagents: Target enzyme, fluorogenic or chromogenic substrate, assay buffer, and the synthesized inhibitor stock solution (typically in DMSO).
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Plate Preparation: In a 96-well or 384-well microplate, add the assay buffer, the enzyme solution, and the serially diluted inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals using a plate reader to determine the reaction rate.
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Mechanism of Inhibition Studies
Understanding how the inhibitor interacts with the enzyme is crucial for further optimization. Kinetic studies can distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[4][5]
Protocol 3: Determining the Mechanism of Inhibition
-
Experimental Setup: Perform the enzyme inhibition assay as described in Protocol 2, but with varying concentrations of both the substrate and the inhibitor.
-
Data Collection: Generate a series of dose-response curves for the inhibitor at different fixed concentrations of the substrate.
-
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Plot 1/v versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plots:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed-type Inhibition: Lines intersect in the second or third quadrant.
-
-
-
Data Analysis (Michaelis-Menten Kinetics):
-
Fit the velocity data to the appropriate Michaelis-Menten equation for the suspected inhibition model to determine the inhibition constants (Ki and/or Ki').
-
Data Presentation and Interpretation
Tabulated IC50 Values
| Compound ID | Structure Modification | Target Enzyme | IC50 (µM) |
| Lead-001 | 2,5-Dichloro-D-Phe-NH2 | Protease X | 15.2 ± 1.8 |
| Analogue-A | N-acetyl-2,5-Dichloro-D-Phe | Protease X | 8.7 ± 0.9 |
| Analogue-B | 2,5-Dichloro-D-Phe-Gly-OMe | Protease X | 25.1 ± 3.2 |
| Control | D-Phe-NH2 | Protease X | >100 |
Table 1: Example of IC50 data for a series of inhibitors based on 2,5-Dichloro-D-phenylalanine.
Visualization of Workflows and Mechanisms
Visual diagrams can effectively communicate complex experimental workflows and theoretical concepts.
Figure 1: A representative workflow for the design and evaluation of 2,5-Dichloro-D-phenylalanine-based enzyme inhibitors.
Sources
- 1. Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicyanoanilines as potential and dual inhibitors of <i>α</i>-amylase and <i>α</i>-glucosidase enzymes: Synthesis, characterization, <i>in vitro</i>, <i>in silico,</i> and kinetics studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design and synthesis of hydroxypyridinone-L-phenylalanine conjugates as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. As a chiral, non-proteinogenic amino acid, this compound is a valuable building block in medicinal chemistry, and its successful synthesis with high yield and enantiomeric purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles of asymmetric synthesis.
Section 1: Overview of a Representative Synthetic Workflow
One of the most reliable methods for the asymmetric synthesis of α-amino acids is the alkylation of a chiral glycine enolate equivalent. A common and effective approach utilizes a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand.[1] This method provides a rigid chiral environment that effectively directs the incoming electrophile to one face of the enolate, leading to high stereoselectivity.
The general workflow involves three key stages:
-
Complex Formation: Formation of the chiral Ni(II)-Schiff base complex from glycine.
-
Asymmetric Alkylation: Deprotonation of the glycine α-carbon followed by alkylation with 2,5-dichlorobenzyl halide.
-
Hydrolysis and Isolation: Decomplexation and hydrolysis to release the free amino acid, followed by purification.
Caption: General workflow for the asymmetric synthesis of the target amino acid.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low Reaction Yield
Q: My overall yield is consistently below 40%. What are the most likely causes and how can I improve it?
A: Low overall yield is a common problem that can stem from several stages of the synthesis. Let's break down the potential culprits:
-
Incomplete Alkylation: The alkylation of the nickel complex is the critical C-C bond-forming step. Incomplete reaction is often due to an insufficiently strong base, poor base solubility, or deactivation of the electrophile (2,5-dichlorobenzyl bromide).
-
Solution: Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). Ensure the base is fully dissolved before adding the complex. The reaction should be run under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the enolate.[2]
-
-
Degradation during Hydrolysis: The final hydrolysis step requires harsh acidic conditions to break down the stable nickel complex. Prolonged exposure to strong acid at high temperatures can lead to degradation of the desired amino acid.
-
Solution: Monitor the hydrolysis reaction closely by TLC or LC-MS. Aim for the minimum time and temperature required for complete decomplexation. Once the reaction is complete, promptly neutralize the solution and proceed with isolation to minimize product degradation.
-
-
Losses during Purification: The final product is an amino acid, making it zwitterionic and highly polar. It can be challenging to extract from aqueous solutions and may be lost during purification.
-
Solution: Avoid repeated extractions with organic solvents. The most effective method for isolation is ion-exchange chromatography. The crude product can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with an ammonia solution. Subsequent recrystallization from an alcohol/water mixture can further enhance purity.
-
Problem Area 2: Poor Enantioselectivity
Q: The enantiomeric excess (e.e.) of my product is below the desired >95%. How can I improve the stereocontrol?
A: Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Poor stereocontrol typically points to issues in the alkylation step.
-
Suboptimal Temperature: The stability of the planar chiral enolate is highly temperature-dependent. Higher temperatures can lead to racemization of the enolate before alkylation occurs, or can reduce the facial selectivity of the alkylation.
-
Solution: The deprotonation and alkylation steps must be performed at low temperatures. Deprotonation is often carried out between -40°C and -78°C. Maintain this low temperature throughout the addition of the 2,5-dichlorobenzyl bromide and for a period afterward before allowing the reaction to slowly warm.
-
-
Incorrect Base or Solvent: The choice of base and solvent significantly influences the aggregation state and geometry of the enolate, which in turn affects stereoselectivity.
-
Solution: A potassium base (e.g., KOtBu) in a solvent like THF is often a good starting point. Potassium cations are less coordinating than lithium, which can sometimes lead to a more defined enolate structure and improved selectivity. The solvent should be completely anhydrous, as water will protonate the enolate, leading to a racemic starting material.
-
-
Purity of the Chiral Ligand: The entire stereochemical outcome depends on the optical purity of the chiral ligand used to form the complex.
-
Solution: Ensure the chiral ligand used for the Schiff base formation is of the highest possible optical purity (>99% e.e.). Recrystallize the ligand if necessary before use.
-
Problem Area 3: Persistent Impurities
Q: I am observing a significant impurity with a similar polarity to my product. What is the likely side reaction?
A: The most common side reaction in this synthesis is dialkylation . The initially formed mono-alkylated product still possesses an acidic proton on the α-carbon. If excess base or electrophile is present, or if the reaction is not quenched properly, a second alkylation can occur.
-
Mechanism: The mono-alkylated complex is deprotonated again, forming a new enolate that reacts with another molecule of 2,5-dichlorobenzyl bromide.
-
Prevention:
-
Use a stoichiometric amount of base (typically 1.0 to 1.1 equivalents) relative to the nickel complex.
-
Add the base slowly to the cooled reaction mixture to avoid localized areas of high concentration.
-
Ensure the reaction is promptly and effectively quenched (e.g., with saturated ammonium chloride solution) once the starting material is consumed.
-
Caption: A decision tree for troubleshooting common synthesis problems.
Section 3: Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to consider? Yes, other established methods for asymmetric amino acid synthesis include enzymatic resolutions, catalytic asymmetric hydrogenation of dehydroamino acid precursors, and the use of chiral auxiliaries like Evans oxazolidinones.[3][4] However, the chiral glycine equivalent method described here is often preferred for its high reliability and scalability for tailor-made amino acids.[1]
Q2: How critical are anhydrous conditions for the alkylation step? Absolutely critical. The enolate intermediate is a very strong base and will be instantly quenched by any protic source, including water. This not only consumes your active intermediate, reducing yield, but also regenerates the starting glycine complex, which can lead to complex product mixtures. All glassware should be oven- or flame-dried, and solvents must be freshly distilled from an appropriate drying agent.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my final product? The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). The amino acid must first be derivatized to make it suitable for analysis on common chiral columns. A popular derivatization agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine. The resulting diastereomers can be baseline separated on a standard C18 column. Alternatively, specialized chiral stationary phases, such as crown-ether or ligand-exchange columns, can sometimes separate underivatized amino acid enantiomers.[5][6]
Q4: What are the key safety considerations for this synthesis? Researchers must handle several hazardous materials. 2,5-Dichlorobenzyl bromide is a lachrymator and alkylating agent. Strong bases like KOtBu and LDA are corrosive and moisture-sensitive. Solvents like THF can form explosive peroxides. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow all institutional safety protocols.
Section 4: Key Experimental Protocols
Protocol 1: Asymmetric Alkylation of Ni(II)-Glycine Complex
This protocol is a representative example and may require optimization.
-
Preparation: In an oven-dried, three-neck flask under an argon atmosphere, suspend the chiral Ni(II)-glycine Schiff base complex (1.0 eq.) in anhydrous THF (10 mL per mmol of complex).
-
Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of potassium tert-butoxide (1.05 eq.) in anhydrous THF dropwise over 20 minutes. Stir the resulting deep-colored solution for 45 minutes at -78°C.
-
Alkylation: Add a solution of 2,5-dichlorobenzyl bromide (1.1 eq.) in anhydrous THF dropwise. The color of the solution should change.
-
Reaction: Stir the mixture at -78°C for 4 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated complex.
Protocol 2: Hydrolysis and Purification
-
Hydrolysis: Dissolve the crude alkylated complex from Protocol 1 in 6M hydrochloric acid (20 mL per mmol). Heat the mixture at reflux for 6-8 hours, monitoring by TLC until the complex is fully consumed.
-
Initial Cleanup: Cool the solution to room temperature. Extract with diethyl ether three times to remove the chiral ligand. The aqueous layer contains the desired amino acid hydrochloride salt.
-
Isolation: Apply the aqueous solution to a Dowex 50W X8 cation-exchange column.
-
Washing: Wash the column thoroughly with deionized water until the eluent is neutral (pH 7).
-
Elution: Elute the amino acid from the resin using a 2M aqueous ammonia solution.
-
Final Product: Collect the ammonia fractions and concentrate them under reduced pressure to obtain the crude this compound as a solid. Recrystallize from hot water/ethanol to achieve high purity.
Table 1: HPLC Conditions for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | ChiroSil® SCA(-) Crown-Ether CSP[5] |
| Mobile Phase | 80% Methanol / 20% Water w/ 5 mM HClO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25°C |
| Expected Elution | The L-enantiomer typically elutes before the D-enantiomer on a (-) crown-ether phase, but this should be confirmed with a racemic standard. |
References
-
Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Li, B., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? [Link]
-
Al-Qaisi, Z. A., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [Link]
-
Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 180. [Link]
-
LibreTexts Chemistry. (2022). Synthesis of Amino Acids. [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. [Link]
-
Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids. [Link]
-
Abellán, T., et al. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(9), 3765–3805. [Link]
Sources
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. renyi.hu [renyi.hu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification Strategies for 2,5-Dichloro-D-phenylalanine
Welcome to the technical support guide for the purification of 2,5-Dichloro-D-phenylalanine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design and troubleshoot your purification workflows with confidence.
Section 1: Foundational Concepts & Initial Assessment
2,5-Dichloro-D-phenylalanine is a non-natural amino acid whose utility in peptide and pharmaceutical development is critically dependent on its enantiomeric and chemical purity. Contamination with its L-enantiomer or synthetic precursors can lead to ambiguous biological data and undesirable off-target effects. This guide addresses the primary purification challenges: isolating the desired D-enantiomer and removing process-related impurities.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in a crude sample of 2,5-Dichloro-D-phenylalanine?
A: Impurities are typically derived from the synthetic route. Common synthesis of halogenated phenylalanines may start from 2,5-dichloroaniline or similar precursors.[1][2] Therefore, you should anticipate the following:
-
The L-enantiomer: If a racemic or non-stereospecific synthesis was performed.
-
Unreacted Starting Materials: Such as 2,5-dichlorobenzaldehyde or precursors to the aminating agent.
-
Byproducts of Halogenation: Isomers with different chlorination patterns on the phenyl ring.
-
Residual Reagents and Solvents: From the reaction and initial workup steps.[3]
Q: What initial analytical methods are essential before starting purification?
A: A thorough initial analysis is crucial to define the purification strategy.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is non-negotiable. You must quantify the initial enantiomeric excess (ee) of your crude material. This will determine if chiral resolution is the primary challenge.
-
Achiral Reverse-Phase HPLC (RP-HPLC): To identify and quantify non-chiral, process-related impurities. A gradient method with a UV detector is standard.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any major structural isomer impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and potential impurities.
Section 2: Chiral Resolution: Isolating the D-Enantiomer
The core challenge in purifying 2,5-Dichloro-D-phenylalanine is separating it from its L-enantiomer. Chiral resolution remains a highly effective and scalable strategy.[5][]
Sources
- 1. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 2. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Peptide Coupling with Hindered Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of peptide coupling reactions, particularly when dealing with sterically hindered amino acids. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your synthetic workflows.
Introduction: The Challenge of Steric Hindrance
Incorporating sterically hindered amino acids, such as α,α-disubstituted (e.g., Aib), N-methylated, or bulky side-chain residues (e.g., Val, Ile), is a common strategy in medicinal chemistry to impart favorable pharmacological properties like enhanced metabolic stability and conformational rigidity.[1][2] However, the very nature of this steric bulk significantly impedes the formation of the peptide bond, leading to challenges such as incomplete reactions, low yields, and an increased risk of epimerization.[2][3] This guide is designed to address these specific challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the coupling of hindered amino acids, providing both the "why" and the "how-to" for overcoming them.
Problem 1: Low or Incomplete Coupling Efficiency
This is the most common issue, often identified by a positive Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines like N-methylated residues) after a coupling cycle.[1][4]
Causality: The steric bulk of either the incoming amino acid or the N-terminal residue on the resin slows down the nucleophilic attack of the amine on the activated carboxylic acid.[5] Standard coupling conditions are often insufficient to drive the reaction to completion.
Solutions:
-
Upgrade Your Coupling Reagent: Standard carbodiimides like DCC and DIC are often not potent enough for sterically demanding couplings.[6] Switching to a more powerful in-situ activating reagent is the first line of defense.
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive O-acylisourea esters that can overcome significant steric barriers.[6][7] HATU is often considered one of the most efficient reagents in this class.[8]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and are particularly useful as they do not lead to guanidinylation side reactions, which can occur with aminium/uronium salts.[7][9][10]
-
Acyl Fluoride Formation: For extremely hindered couplings (e.g., Aib-Aib or coupling to an N-methylated residue), converting the carboxylic acid to its acyl fluoride is a highly effective strategy.[6][11] Reagents like TFFH can be used for this purpose.[12]
-
-
Optimize Reaction Time and Temperature:
-
Extended Reaction Time: Steric hindrance slows the reaction rate.[13] Increasing the coupling time from the standard 1-2 hours to overnight can significantly improve yields.[6]
-
Elevated Temperature: Gentle heating can provide the necessary activation energy. However, this must be balanced with the increased risk of racemization, especially for sensitive amino acids like Cys and His.[6][14] Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion efficiently.[6][14][15]
-
-
Employ a Double Coupling Strategy: If monitoring indicates an incomplete reaction, a second coupling with a fresh solution of activated amino acid is a straightforward and effective solution.[6]
-
Enhance Solvation: Inadequate solvation of the growing peptide chain on the solid support can lead to aggregation, further impeding the reaction.[6][16]
-
Following standard Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.[1][6]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[6]
-
Wash the resin with DMF.
-
Perform a monitoring test (e.g., Kaiser test).
-
If the test is positive, repeat steps 2-5 with a fresh solution of activated amino acid.[6]
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent). Add a fluorinating agent (e.g., TFFH) and a suitable base.[6][12]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring is crucial as reaction times can be significantly longer.[6]
Problem 2: Epimerization (Racemization)
Epimerization is the loss of stereochemical integrity at the α-carbon of the activated amino acid, leading to the formation of diastereomeric peptides that are often difficult to separate.[19][20]
Causality: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization.[3][9] This is more likely with prolonged activation times and higher temperatures, which are often required for hindered couplings.[3][14]
Solutions:
-
Use Racemization-Suppressing Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its more effective aza-derivative, HOAt, is standard practice to minimize epimerization.[3][9] These additives react with the activated amino acid to form active esters that are less prone to oxazolone formation.[11] OxymaPure is a non-explosive alternative to HOBt that has shown excellent performance.[10]
-
Control Temperature: Avoid excessive heat. If elevated temperatures are necessary, their use should be carefully optimized and minimized.[3][14]
-
Choice of Base: For couplings with a high risk of racemization, a weaker base like sym-collidine may be preferable to stronger, more hindered bases like DIPEA.[11]
-
Pre-activation Time: Minimize the time the amino acid is in its highly activated state before the addition of the amine nucleophile.[3]
Problem 3: Peptide Aggregation
For certain sequences, especially hydrophobic ones, the growing peptide chain can fold and form intermolecular hydrogen bonds, leading to aggregation on the resin. This physically blocks reactive sites.[9]
Causality: The peptide chain collapses on itself, making the N-terminal amine inaccessible for the incoming activated amino acid.[9]
Solutions:
-
Improve Solvation: As mentioned previously, switching to NMP or using solvent mixtures can help.[6][17] Adding chaotropic salts like LiCl can also disrupt hydrogen bonding networks.[18]
-
Incorporate "Disrupting" Elements: The planned incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can break up the secondary structures that lead to aggregation.[18]
-
Elevated Temperature: Heating the reaction can help to break up aggregates and improve reaction kinetics.[9][15]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best for a difficult coupling?
There is no single "best" reagent, as the optimal choice depends on the specific sequence. However, a good starting point for a known difficult coupling is HATU , due to its high reactivity and well-documented success.[6][8] For segment couplings or when guanidinylation is a concern, a phosphonium salt like PyAOP or PyBOP is an excellent choice.[5][10]
Q2: How many equivalents of amino acid and coupling reagent should I use?
For difficult couplings, it is common to use a significant excess of reagents. A typical starting point is 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of the coupling reagent (e.g., HATU), and 8 equivalents of a base like DIPEA, relative to the resin loading capacity.[1][6]
Q3: Can I use DMF instead of NMP?
While DMF is a common solvent in peptide synthesis, NMP generally has superior solvating properties, which is critical for preventing aggregation in difficult sequences.[6][17] DMF can also degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[17] If you are experiencing issues with a difficult coupling in DMF, switching to NMP is a highly recommended troubleshooting step.
Q4: My Kaiser test is negative, but I still have a low yield. What could be the problem?
A negative Kaiser test indicates the absence of primary amines. However, if your N-terminal residue is a secondary amine (like proline or an N-methylated amino acid), the Kaiser test will give a false negative (often a reddish-brown color instead of the distinct blue).[4] In these cases, a bromophenol blue test is a more reliable alternative.[1] Another possibility is that the peptide chain has been capped or terminated through a side reaction, such as guanidinylation of the N-terminal amine by an aminium-based coupling reagent.[9]
Q5: What are the key considerations when coupling N-methylated amino acids?
N-methylated amino acids are particularly challenging due to the steric hindrance of the N-methyl group and the reduced nucleophilicity of the secondary amine.[1][2] Key strategies include:
-
Using highly potent coupling reagents like HATU or PyAOP.[1][7]
-
Employing extended coupling times (e.g., 1-4 hours or even overnight).[1]
-
Using a bromophenol blue test for reaction monitoring, as the Kaiser test is unreliable.[1]
-
Elevated temperatures can be beneficial but must be used with caution.[15]
Data Summary and Visualization
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Reactivity | Key Advantages | Potential Issues |
| Carbodiimides | DIC, EDC | Low-Moderate | Cost-effective | Often insufficient for hindered couplings; N-acylurea formation.[6][11] |
| Aminium/Uronium | HBTU, HATU, HCTU, COMU | High | Very effective for hindered couplings; fast reaction rates.[6][15] | Can cause guanidinylation of the N-terminus; HOBt/HOAt additives are explosive.[9][10] |
| Phosphonium | PyBOP, PyAOP | High | Excellent for hindered couplings; no guanidinylation side reaction.[7][8] | Byproducts can be problematic to remove in solution phase. |
| Acyl Fluoride Precursors | TFFH | Very High | Extremely effective for the most difficult couplings (e.g., Aib-Aib).[6][11][12] | Requires anhydrous conditions; reagent handling precautions. |
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: Decision tree for addressing incomplete peptide couplings.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
McInnes, C., & Spatola, A. F. (2001). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Letters in Peptide Science, 8(3-5), 217-223. Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Crich, D., & Sasaki, K. (2008). Epimerization-free block synthesis of peptides from thioacids and amines with the Sanger and Mukaiyama reagents. Organic Letters, 10(20), 4589-4592. Retrieved from [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(24), 9244-9250. Retrieved from [Link]
-
OLIGONUCLEOTIDES & PEPTIDES. (n.d.). CEM Corporation. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Retrieved from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. (2021). Reddit. Retrieved from [Link]
-
How to Optimize Peptide Synthesis?. (n.d.). Retrieved from [Link]
-
Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(25), 22759-22766. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (2019). Bibliomed. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]
-
SPPS Tips: Strategies for Minimizing Side-Reactions. (2020). Gyros Protein Technologies. Retrieved from [Link]
-
Junaidi, M., & T-Thien, D. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved from [Link]
-
Junaidi, M., & T-Thien, D. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
Martin, D. G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11641. Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]
-
Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron, 47(2), 259-270. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Galdeano, C., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6537. Retrieved from [Link]
-
Bedford, J., et al. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 44(1), 26-32. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 185. Retrieved from [Link]
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. peptide.com [peptide.com]
- 5. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. peptide.com [peptide.com]
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- 11. bachem.com [bachem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn2.hubspot.net [cdn2.hubspot.net]
- 16. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the enantioselective synthesis of non-proteinogenic amino acids, specifically focusing on (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Maintaining stereochemical integrity is paramount for clinical efficacy and safety. This document provides in-depth troubleshooting advice and robust protocols to help you mitigate and prevent racemization at every stage of your synthesis.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization
This section addresses the foundational principles governing stereochemical control during amino acid synthesis. Understanding why and how racemization occurs is the first step toward preventing it.
Q1: Why is preventing racemization absolutely critical for a molecule like this compound?
A1: In pharmacology, stereochemistry is definitive. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets like enzymes and receptors. For therapeutic agents, it is common for one enantiomer (the eutomer) to exhibit the desired pharmacological activity, while the other (the distomer) may be inactive, have a different activity, or even be toxic.[1] Synthesizing and administering a pure enantiomer is therefore crucial for maximizing therapeutic efficacy and ensuring patient safety. Any racemization during synthesis leads to a mixture of enantiomers, which reduces the yield of the active pharmaceutical ingredient (API) and necessitates challenging, often expensive, purification steps to meet stringent regulatory standards.
Q2: What are the primary chemical mechanisms that cause racemization during the synthesis of α-amino acids?
A2: Racemization in α-amino acid synthesis and peptide coupling is predominantly driven by the loss of the proton at the chiral α-carbon. This occurs mainly through two pathways:
-
Direct Enolization: Under basic conditions, the α-proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate will yield a mixture of both (R) and (S) enantiomers.[1][2] The strength and steric hindrance of the base used are critical factors; strong, non-hindered bases significantly accelerate this process.[3]
-
Oxazolone (Azlactone) Formation: This is the most common pathway during carboxyl group activation, a necessary step for amide bond formation (e.g., peptide coupling). The activated N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton in the oxazolone is highly acidic and is readily abstracted by even weak bases. The resulting achiral conjugate base rapidly reprotonates, leading to complete loss of stereochemical information.[1][4] Urethane-based protecting groups like Boc and Fmoc are known to suppress oxazolone formation compared to simple acyl groups.[5]
Diagram: Oxazolone-Mediated Racemization Mechanism
Caption: Mechanism of racemization via an oxazolone intermediate.
Part 2: Troubleshooting Guide - Addressing Racemization in Your Workflow
This section is formatted to directly address common problems encountered during synthesis.
Problem 1: My chiral HPLC shows significant racemization (>5%) after the carboxyl group activation and coupling step.
This is a classic hotspot for racemization, most likely proceeding through the oxazolone mechanism.
-
Likely Cause A: Inappropriate Coupling Reagent/Additive Combination.
-
Explanation: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are highly effective activators but generate a very reactive O-acylisourea intermediate that is prone to racemization.[3][4]
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. These additives intercept the O-acylisourea to form an active ester intermediate that is more stable and less susceptible to oxazolone formation.[3][6]
-
| Coupling Reagent | Additive | Relative Racemization Risk | Comments |
| DIC / DCC | None | Very High | Not recommended for chiral amino acids. |
| DIC / DCC | 1-Hydroxybenzotriazole (HOBt) | Low | A classic, effective combination. The HOBt active ester is less prone to racemization.[4] |
| HBTU / HATU | None | Low-Medium | These are uronium/aminium salts pre-packaged with an HOBt/HOAt moiety. Generally low racemization, but the base used is critical. |
| DIC / DCC | 1-Hydroxy-7-azabenzotriazole (HOAt) | Very Low | HOAt is more acidic than HOBt and provides superior racemization suppression, particularly for challenging couplings.[3] |
| DIC / DCC | Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Very Low | An excellent, non-explosive alternative to HOBt/HOAt with comparable or superior suppression of racemization.[3] |
-
Likely Cause B: Incorrect Choice or Stoichiometry of Base.
-
Explanation: The base used to neutralize salts or facilitate coupling can directly abstract the α-proton. Strong, non-hindered bases like diisopropylethylamine (DIEA) are known to increase racemization risk.[3]
-
Solution: Switch to a weaker or more sterically hindered base.
-
Recommended: N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (TMP) (pKa 7.43) are significantly less likely to cause racemization than DIEA (pKa 10.1).[3]
-
Stoichiometry: Use the minimum amount of base required for the reaction. Typically, 1-1.2 equivalents are sufficient.
-
-
Problem 2: I am performing an asymmetric alkylation using a chiral auxiliary, but the diastereomeric excess (d.e.) of my product is low.
This indicates a problem with the stereocontrol during the formation of the C-C bond.
-
Likely Cause A: Incomplete Enolate Formation or Suboptimal Temperature.
-
Explanation: For high diastereoselectivity, the enolate must be formed rapidly and completely under strict kinetic control. This requires a strong, non-nucleophilic base at very low temperatures to prevent equilibration or side reactions.
-
Solution:
-
Base: Use lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). Ensure the base is freshly prepared or properly titrated.
-
Temperature: The enolization and subsequent alkylation must be performed at low temperatures, typically -78 °C (dry ice/acetone bath). Allowing the reaction to warm prematurely is a common cause of reduced d.e.[1]
-
-
-
Likely Cause B: The Chiral Auxiliary is Not Providing Sufficient Steric Hindrance.
-
Explanation: The effectiveness of an auxiliary relies on its ability to shield one face of the enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face.[7]
-
Solution: Consider a different chiral auxiliary. Evans' oxazolidinones and Schöllkopf's bis-lactim ethers are robust and well-documented choices for the asymmetric synthesis of α-amino acids.[7][8] For your specific target, a pseudoephenamine auxiliary could also be highly effective.[1]
-
Diagram: Strategy Selection Workflow
Caption: Decision workflow for enantioselective synthesis strategy.Part 3: Prophylactic Strategies & Recommended Protocols
The best way to deal with racemization is to prevent it from the outset.
Selection of Protecting Groups
The choice of the α-amino protecting group is your first line of defense.
| Protecting Group | Abbreviation | Removal Conditions | Racemization Resistance |
| tert-Butoxycarbonyl | Boc | Acidic (TFA) | Good . Urethane structure disfavors oxazolone formation.[5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (Piperidine) | Good . Urethane structure. Base-lability requires careful handling in subsequent steps.[5] |
| Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis, HBr/AcOH | Excellent . The original urethane-type group, highly resistant to racemization during activation.[5] |
| 2,4-dinitro-6-phenyl-benzene sulfenyl | DNPBS | Thiolysis (mild) | Excellent . A newer group that avoids the carbamate structure entirely, showing great promise in suppressing racemization.[9] |
Recommendation: For your target, a Boc or Z group is a robust starting point, as their removal conditions (acid or hydrogenolysis) are orthogonal to many coupling and side-chain manipulation reactions.
Protocol: Asymmetric α-Alkylation using a Pseudoephenamine Auxiliary
This protocol outlines a reliable method to establish the chiral center with high stereocontrol, adapted from established methodologies.[1]
Step 1: Amide Formation
-
Suspend (1R,2S)-(-)-Pseudoephedrine (1.0 eq) in toluene.
-
Add pivaloyl chloride (1.0 eq) and stir at room temperature for 1-2 hours.
-
Add glyoxylic acid monohydrate (1.0 eq) and heat to reflux with a Dean-Stark trap for 4-6 hours until water evolution ceases.
-
Cool, concentrate, and purify the resulting pseudoephenamine glycinamide template.
Step 2: Deprotonation and Alkylation
-
Dissolve the pseudoephenamine glycinamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add a solution of freshly titrated LDA (1.1 eq) dropwise and stir for 45 minutes to ensure complete enolate formation.
-
Add a solution of 2,5-dichlorobenzyl bromide (1.05 eq) in THF and allow the reaction to proceed at -78 °C until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.
Step 3: Hydrolysis and Auxiliary Removal
-
Dissolve the alkylated product from Step 2 in a mixture of THF and 6M HCl.
-
Heat the mixture to reflux for 12-24 hours to hydrolyze the amide bond and cleave the auxiliary.
-
Cool the reaction, neutralize with a suitable base (e.g., NaOH), and purify the crude this compound, typically by ion-exchange chromatography.[1] The chiral auxiliary can often be recovered from the reaction mixture.
Protocol: Quantifying Enantiomeric Purity via Chiral HPLC
Verifying your stereochemical outcome is non-negotiable.
Step 1: Derivatization (if necessary)
-
The primary amino group of your product may need to be derivatized to achieve good separation on a chiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a standard choice.
-
Dissolve a small sample of your amino acid in a bicarbonate buffer (pH ~9).
-
Add a solution of Marfey's reagent in acetone and heat gently (e.g., 40 °C) for 1 hour.
-
Cool, acidify with HCl, and extract the diastereomeric derivatives.
Step 2: HPLC Analysis
-
Column: Use a standard reverse-phase C18 column (for derivatized samples). For underivatized samples, a chiral column (e.g., Chiralpak series) is required.
-
Mobile Phase: A typical gradient of acetonitrile in water with 0.1% TFA.
-
Detection: UV detection, typically at 340 nm for Marfey's adducts.
-
Analysis: The (R) and (S) enantiomers will form different diastereomers with L-FDAA, which will resolve into two distinct peaks. Integrate the peak areas to calculate the enantiomeric excess (e.e.).
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creation.com [creation.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Asymetric Alkylation of Glycine Equivalents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of α-amino acids via the alkylation of glycine equivalents. Low yields or poor stereoselectivity can be a significant roadblock. This document provides a structured approach to diagnosing and resolving common experimental challenges, grounded in mechanistic principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to ensure a solid understanding of the reaction's key components.
Q1: What are "glycine equivalents," and why are they necessary?
A: Glycine equivalents are glycine derivatives where the amine and/or carboxylic acid groups are protected, and the α-carbon is rendered prochiral. A common example is the benzophenone imine of a glycine alkyl ester (e.g., tert-butyl glycinate).[1][2] This structure serves several critical functions:
-
α-Proton Acidification: The imine group increases the acidity of the α-protons, facilitating deprotonation to form a nucleophilic enolate.
-
Protection: It prevents unwanted side reactions at the amine nitrogen.
-
Steric Influence: The bulky protecting group (like benzophenone) helps prevent undesired dialkylation by making the mono-alkylated product less acidic and more sterically hindered.[1][3][4]
Q2: What is the general mechanism of asymmetric alkylation using phase-transfer catalysis?
A: The most common method, pioneered by O'Donnell, involves a biphasic system (e.g., toluene/aqueous base).[1] The mechanism proceeds as follows:
-
Deprotonation: A strong base (e.g., KOH, CsOH) in the aqueous phase deprotonates the glycine equivalent at the interface of the two layers.[1]
-
Ion Pairing: A chiral phase-transfer catalyst (PTC), typically a quaternary ammonium salt derived from a Cinchona alkaloid, pairs with the newly formed glycine enolate anion.[1][5]
-
Phase Transfer: This chiral ion pair is lipophilic and shuttles from the aqueous/interface layer into the organic phase, which contains the alkylating agent (electrophile).
-
Asymmetric Alkylation: Within the chiral environment of the catalyst-enolate complex in the organic phase, the enolate attacks the electrophile. The specific geometry of this complex sterically blocks one face of the enolate, leading to a preferred stereochemical outcome.[1][6]
-
Catalyst Regeneration: After alkylation, the catalyst returns to the aqueous interface to begin another cycle.
Q3: How do I choose the right chiral catalyst, base, and solvent?
A: These choices are interdependent and crucial for success.
-
Catalyst: Cinchona alkaloid-derived catalysts are widely used. For example, catalysts derived from cinchonidine often yield (S)-amino acids, while those from cinchonine can produce the (R)-enantiomers.[1] Maruoka catalysts, which are C2-symmetric binaphthyl compounds, are also highly effective and may offer better stability against degradation pathways like Hofmann elimination.[2][7]
-
Base: The base must be strong enough to deprotonate the glycine equivalent. Concentrated (e.g., 50%) aqueous solutions of KOH or CsOH are common. Solid bases can also be used.[1][8] The choice of cation (K+ vs. Cs+) can influence the tightness of the ion pair and affect selectivity.
-
Solvent: A nonpolar organic solvent like toluene or dichloromethane is typically used to dissolve the substrate and electrophile. The solvent system can dramatically impact yield and enantioselectivity, sometimes requiring optimization of solvent mixtures.[9]
Section 2: Troubleshooting Guide: Diagnosing and Solving Low Yield & Selectivity
This guide is structured by symptom. Identify your primary issue and explore the potential causes and solutions.
Symptom 1: Low Conversion or No Reaction
Your starting material is largely unreacted after the recommended reaction time.
Possible Cause 1.1: Ineffective Deprotonation
-
The "Why": The reaction cannot begin without the formation of the enolate. This requires a sufficiently strong base and anhydrous conditions in the organic phase (for non-PTC methods) or a sufficiently concentrated base in the aqueous phase (for PTC). Moisture can quench the enolate or deactivate strong bases like LDA.
-
Diagnostic Steps:
-
Check Base Quality: If using an anhydrous strong base like LDA, ensure it was properly prepared or freshly titrated. For PTC, confirm the concentration of the aqueous base solution.
-
Verify Substrate Acidity: The pKa of the glycine equivalent's α-proton is critical. Benzophenone imines are significantly more acidic than aldimines, making them easier to deprotonate.[3][4]
-
Monitor with TLC: Take aliquots over time. If no product spot appears and only starting material is visible, deprotonation is the likely culprit.
-
-
Solutions:
-
For PTC, use a freshly prepared 50% w/v aqueous solution of KOH or CsOH. Ensure vigorous stirring to maximize the interfacial area where deprotonation occurs.[1]
-
For anhydrous conditions (e.g., LDA in THF), ensure all glassware is flame-dried, and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N2 or Ar).
-
Consider a stronger base if your substrate is less acidic, but be mindful of potential side reactions.
-
Possible Cause 1.2: Poor Electrophile Reactivity or Steric Hindrance
-
The "Why": The rate of the SN2 reaction depends on the leaving group's ability and the electrophile's steric accessibility.
-
Diagnostic Steps:
-
Solutions:
-
Switch to a more reactive electrophile (e.g., from an alkyl chloride to an alkyl bromide or iodide).
-
Increase the reaction temperature to overcome the activation energy.[11] Caution: This may decrease enantioselectivity. A temperature screen is advisable.
-
If sterics are the issue, a different synthetic route may be necessary.
-
Symptom 2: Low Enantioselectivity or Diastereoselectivity
The reaction works, but the product is a near-racemic mixture or has a poor diastereomeric ratio.
Possible Cause 2.1: Product Racemization
-
The "Why": The α-proton of the newly formed amino acid product is still acidic. If a strong base is present in the organic phase, it can deprotonate the product, regenerating a planar enolate and scrambling the newly set stereocenter.[2][12]
-
Diagnostic Steps:
-
Analyze Reaction Conditions: This is more common under anhydrous conditions with excess strong base. It is less of an issue with benzophenone imines under PTC conditions because the mono-alkylated product is significantly less acidic than the starting material.[1][2]
-
Workup Procedure: A slow or acidic workup can sometimes contribute to racemization.
-
-
Solutions:
-
Use the minimum effective amount of base.
-
Ensure a rapid, clean quench of the reaction into a buffered or weakly acidic aqueous solution.
-
The use of tert-butyl esters for the glycine equivalent can enhance stability and enantioselectivity.[2]
-
Possible Cause 2.2: Ineffective Chiral Catalyst or Poor Chelation Control
-
The "Why": Stereocontrol is dictated by the precise three-dimensional arrangement of the enolate and the chiral catalyst. If this complex is not rigid or well-defined, the facial selectivity is lost.
-
Diagnostic Steps:
-
Check Catalyst Purity: Ensure the chiral PTC is pure and has not degraded. Cinchona-derived catalysts can undergo Hofmann elimination under strongly basic conditions.[2]
-
Review Reaction Temperature: Lowering the temperature often increases selectivity by making the transition state energies for the two competing diastereomeric pathways more distinct.[11] Reactions are often run between -20 °C and 0 °C.
-
-
Solutions:
-
Screen Catalysts: The optimal catalyst can be substrate-dependent. Screen both cinchonine- and cinchonidine-derived catalysts, as well as Maruoka-type catalysts.[1]
-
Optimize Temperature: Run a temperature optimization experiment (e.g., RT, 0 °C, -20 °C, -40 °C) and analyze the ee at each point.
-
Solvent Screening: The solvent impacts the solvation and geometry of the catalyst-enolate ion pair. Screen solvents like toluene, CH2Cl2, and mixtures thereof.[9]
-
Symptom 3: Significant Side Product Formation
The reaction consumes starting material but yields a complex mixture, with the desired product in low yield.
Possible Cause 3.1: Dialkylation
-
The "Why": This occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the electrophile. This is a major problem when the pKa of the product is similar to or lower than the pKa of the starting material.[3][4]
-
Diagnostic Steps:
-
Analyze by Mass Spectrometry: Look for a mass corresponding to the addition of two alkyl groups.
-
Review Substrate Choice: Aldimines are particularly prone to dialkylation because the acidity of the mono-alkylated product is similar to the starting material.[3][4] Ketimines (like the benzophenone imine) are much better, as the mono-alkylated product is significantly less acidic.[1][2]
-
-
Solutions:
-
Use a Benzophenone Imine: This is the most effective solution. The steric bulk and electronic effects of the two phenyl groups disfavor a second alkylation.[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.
-
Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent.
-
Possible Cause 3.2: Elimination of the Electrophile
-
The "Why": The glycine enolate is a strong base as well as a nucleophile. If the electrophile is prone to E2 elimination (e.g., secondary or tertiary halides), this can become a major competing pathway.
-
Diagnostic Steps:
-
Analyze by GC-MS or NMR: Look for alkene byproducts derived from your electrophile.
-
-
Solutions:
-
Use a less hindered base: While often set in PTC, for anhydrous systems, switching from t-BuOK to a base like KHMDS can sometimes favor SN2 over E2.
-
Modify the Electrophile: Use a primary halide if possible.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor the desired alkylation.
-
Section 3: Optimized Protocol Example
This section provides a representative step-by-step methodology for a standard O'Donnell phase-transfer alkylation.
Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester [8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (e.g., an O-allyl-N-benzylcinchonidinium bromide, 1-10 mol%).
-
Solvent Addition: Add toluene to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) in an ice or cryo-cool bath.
-
Base and Electrophile Addition: Add benzyl bromide (1.2 equiv.) followed by a pre-cooled aqueous solution of 50% KOH (w/v).
-
Reaction: Stir the biphasic mixture vigorously for the required time (monitor by TLC). Vigorous stirring is essential for efficient phase transfer.
-
Workup: Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., CH2Cl2 or ethyl acetate). Separate the layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the yield and analyze the enantiomeric excess (ee%) by chiral HPLC.
Section 4: Key Parameter Summary Tables
Table 1: Common Bases and Their Characteristics
| Base | Typical Conditions | Advantages | Disadvantages |
| KOH / CsOH (50% aq.) | Phase-Transfer Catalysis (PTC) | Operationally simple, highly effective for PTC. | Requires vigorous stirring; catalyst can degrade over long periods. |
| LDA | Anhydrous THF, -78 °C | Very strong, non-nucleophilic base. | Requires strictly anhydrous/anaerobic conditions; potential for product racemization.[1] |
| KHMDS / NaHMDS | Anhydrous THF, -78 °C | Strong, non-nucleophilic, sterically hindered. | Requires strictly anhydrous/anaerobic conditions. |
| Solid K2CO3 / Cs2CO3 | PTC, often with a co-solvent | Milder conditions, can sometimes improve selectivity. | May result in slower reaction rates. |
Table 2: Solvent Effects on Reactivity and Selectivity
| Solvent | Polarity | Typical Role | Impact |
| Toluene | Nonpolar | Standard organic phase in PTC. | Promotes tight ion pairing, often leading to high selectivity. |
| Dichloromethane (CH2Cl2) | Polar Aprotic | Alternative organic phase. | Can increase reaction rates but may sometimes lower selectivity due to looser ion pairing. |
| Tetrahydrofuran (THF) | Polar Aprotic | Standard for anhydrous, low-temp reactions (e.g., with LDA). | Excellent at solvating organometallic reagents. |
| Water | Polar Protic | Aqueous phase in PTC. | Essential for dissolving the inorganic base and facilitating the PTC mechanism.[13][14] |
Section 5: Visual Guides & Diagrams
Diagram 1: General Mechanism of Phase-Transfer Catalyzed Alkylation
A visual representation of the catalytic cycle described in the FAQs.
Caption: Catalytic cycle for asymmetric alkylation under phase-transfer conditions.
Diagram 2: Troubleshooting Flowchart for Low Yield
A logical decision tree to guide experimental diagnosis.
Caption: A step-by-step guide to diagnosing experimental failures.
References
-
O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Hashimoto, T., & Maruoka, K. (2007). Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Engle, K. M., & Grotjahn, D. B. (2017). Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Lu, J., Huang, L., Liang, H., Wang, Z., Kato, T., Liu, Y., & Maruoka, K. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters. Retrieved January 21, 2026, from [Link]
-
Bella, M., & Maltsev, O. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. Retrieved January 21, 2026, from [Link]
-
Gotor, V., & Gotor-Fernández, V. (2005). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Yu, S., Liu, J., Wang, Z., Kato, T., Liu, Y., & Maruoka, K. (2023). Design of Y-Shaped Trimers of Chiral Phase-Transfer Catalysts for the Asymmetric Alkylation of Amino Acid Derivatives. Thieme E-Books & E-Journals. Retrieved January 21, 2026, from [Link]
-
Racemization. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Williams, R. M., & Sinclair, P. J. (1998). Synthesis of C-Linked Glycopyranosyl Serines via a Chiral Glycine Enolate Equivalent. Organic Letters. Retrieved January 21, 2026, from [Link]
-
Soloshonok, V. A., & Belokon, Y. N. (2013). Design, Synthesis, and Evaluation of a New Generation of Modular Nucleophilic Glycine Equivalents for the Efficient Synthesis of Sterically Constrained α-Amino Acids. ResearchGate. Retrieved January 21, 2026, from [Link]
-
d'Angelo, J., & Desmaële, D. (2017). The asymmetric Michael-type alkylation of chiral β-enamino esters: Critical role of a benzyl ester group in the racemization of adducts. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Lygo, B., & Andrews, B. I. (2004). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sharma, P. R., & Sharma, R. K. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Williams, R. M., & Im, M. N. (1989). Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]
-
Belokon, Y. N., & Tararov, V. I. (2018). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. MDPI. Retrieved January 21, 2026, from [Link]
-
Soloshonok, V. A., & Ueki, H. (2005). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. PMC. Retrieved January 21, 2026, from [Link]
-
Bordwell, F. G., & O'Donnell, M. J. (1988). Acidities of glycine Schiff bases and alkylation of their conjugate bases. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Soler, T., & Juaristi, E. (2001). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Retrieved January 21, 2026, from [Link]
-
Asymmetric Reactions. (2012). What's a Racemic Mixture?. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Bordwell, F. G., & O'Donnell, M. J. (1988). Acidities of Glycine Schiff Bases and Alkylation of Their Conjugate Bases. University of Arizona. Retrieved January 21, 2026, from [Link]
-
O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Asymmetric Synthesis and Application of α-Amino Acids. (2009). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Felkin-Ahn and Cram Chelate Models. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]
-
Belokon, Y. N., & Tararov, V. I. (1997). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications. Retrieved January 21, 2026, from [Link]
-
Massa, A., & Palombi, L. (2014). Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones. RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Strieth-Kalthoff, F., & Glorius, F. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved January 21, 2026, from [Link]
-
Kazmaier, U. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. Retrieved January 21, 2026, from [Link]
-
Pérez, V., Lamaty, F., & Colacino, E. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. PubMed. Retrieved January 21, 2026, from [Link]
-
Kim, M. J., Jew, S. S., & Park, H. G. (2003). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. Seoul National University. Retrieved January 21, 2026, from [Link]
-
Sharma, P. R., & Sharma, R. K. (2023). Photoinduced Asymmetric Alkylation of Glycine. ResearchGate. Retrieved January 21, 2026, from [Link]
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Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. (2000). PubMed. Retrieved January 21, 2026, from [Link]
-
Leszczynski, J., & Bakalarska, M. (2023). Effect of Solvation on Glycine Molecules: A Theoretical Study. PMC. Retrieved January 21, 2026, from [Link]
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Asymmetric alkylation of glycine imine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Solvent effect on dipeptide bond formation: glycine as a case study. (2022). ChemRxiv. Retrieved January 21, 2026, from [Link]
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Stability of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid under acidic/basic conditions
Welcome to the technical support center for (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document addresses common questions and challenges related to its stability under various pH conditions.
Introduction: Understanding the Molecule
This compound is a non-natural amino acid derivative.[1] Its structure, featuring a dichlorinated phenyl ring, imparts specific chemical properties that influence its stability. Understanding these properties is crucial for developing robust formulations, designing reliable analytical methods, and ensuring the integrity of experimental results. This guide is grounded in the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, which are essential for elucidating potential degradation pathways and establishing the intrinsic stability of a drug substance.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concerns for this molecule in solution are degradation via hydrolysis, particularly at pH extremes (acidic and basic conditions), and potential oxidation. The amino acid structure is susceptible to various reactions, and the dichlorophenyl group can influence the reactivity of the molecule. Forced degradation studies are strongly recommended to identify likely degradation products and understand the degradation pathways.[3][4]
Q2: At what pH is this compound expected to be most stable?
Generally, amino acids exhibit their greatest stability in solution at or near their isoelectric point (pI). While the exact pI for this specific molecule is not readily published, for structurally similar amino acids, it typically falls in the mildly acidic to neutral pH range. Extreme pH conditions, both acidic and basic, are known to accelerate the degradation of amino acids.[6] It is crucial to experimentally determine the optimal pH for stability for your specific application.
Q3: What are the likely degradation products under acidic or basic conditions?
Under harsh acidic or basic conditions, the primary degradation pathway for many amino acids is hydrolysis.[][8][9][10] For this compound, this could involve reactions at the amino or carboxylic acid groups. Other potential degradation pathways for phenylalanine analogs can include transamination to form the corresponding phenylpyruvic acid derivative.[11] It is also important to consider that under certain conditions, racemization could occur, although this is generally less common under typical experimental conditions.
Q4: How can I monitor the stability of this compound during my experiments?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[12][13] The method should be validated to ensure it can separate the intact compound from any potential degradation products.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | pH-mediated degradation. The solution pH may be too acidic or basic, accelerating hydrolysis. | Determine the pH of your solution. Adjust the pH to a range of 4-8, where many amino acids exhibit better stability. Prepare fresh solutions before use whenever possible. |
| Oxidative degradation. Exposure to oxygen, especially in the presence of light or trace metals, can cause degradation. | Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Store solutions protected from light. The use of antioxidants can be explored, but their compatibility must be verified. | |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. The experimental conditions (e.g., pH, temperature, light exposure) are causing the compound to break down. | Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and understanding the degradation pathway.[3][4][5] |
| Contamination. The sample or solvent may be contaminated. | Analyze a blank (solvent only) to rule out solvent contamination. Ensure proper cleaning of all glassware and equipment. | |
| Inconsistent results between experimental runs. | Variability in solution preparation. Inconsistent pH, concentration, or storage conditions can lead to variable degradation rates. | Standardize your solution preparation protocol. Always measure and record the final pH of your solutions. Use calibrated equipment. |
| Sample instability during analysis. The compound may be degrading in the autosampler of the HPLC. | Use a cooled autosampler (e.g., 4°C) to minimize degradation during the analytical sequence.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis
This protocol is designed to assess the stability of this compound under acidic and basic stress conditions, in line with ICH guidelines.[2][16][17][18][19]
Objective: To evaluate the degradation profile of the compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water and acetonitrile
-
Phosphate buffer (pH 7.0)
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
-
Control Sample: To 1 mL of the stock solution, add 1 mL of HPLC grade water.
-
-
Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect from light.
-
-
Neutralization and Dilution:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acidic samples with an equivalent amount of NaOH.
-
Neutralize the basic samples with an equivalent amount of HCl.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis: Analyze the control and stressed samples using the validated stability-indicating HPLC method.
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation.
-
Identify and quantify the major degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation under acidic and basic conditions.
Conclusion
The stability of this compound is a critical parameter that can significantly impact the reliability and reproducibility of research and development activities. By understanding the potential degradation pathways and implementing robust analytical strategies, researchers can ensure the quality and integrity of their work. This guide provides a foundational framework for addressing common stability-related challenges. For further assistance, please consult the references provided or contact our technical support team.
References
-
ICH. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
-
Journal of Agroalimentary Processes and Technologies. (2019). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Retrieved from [Link]
-
ResearchGate. (2019, April 16). protein acidic hydrolysis for amino acids analysis in food -progress over time: a short review. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
PubMed. (2009, November). Amino acid analysis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. Retrieved from [Link]
-
International Journal of Applied Biology. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]
-
Beijing Baite Pake Biotechnology Co., Ltd. (n.d.). Amino Acid HPLC Analysis. Retrieved from [Link]
-
ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from [Link]
-
PubMed. (n.d.). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Retrieved from [Link]
-
NIH. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
UBC Library Open Collections. (n.d.). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
-
Scribd. (n.d.). Stability of Amino Protecting Groups | PDF | Aldehyde | Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (2024, September 11). Extensive Dysregulation of Phenylalanine Metabolism Is Associated With Stress Hyperphenylalaninemia and 30‐Day Death in Critically Ill Patients With Acute Decompensated Heart Failure. Retrieved from [Link]
-
MDPI. (n.d.). Protein Degradation and the Pathologic Basis of Phenylketonuria and Hereditary Tyrosinemia. Retrieved from [Link]
-
Quora. (2017, November 26). What are some chemical properties of propionic acid?. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
-
PMC. (n.d.). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Retrieved from [Link]
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- 13. Amino Acid HPLC Analysis | Beijing Baite Pake Biotechnology Co., Ltd. [en.biotech-pack.com]
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- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
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Technical Support Center: Purification of Synthetic 2,5-Dichloro-D-phenylalanine
Welcome to the technical support center for 2,5-Dichloro-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this synthetic amino acid. We will move beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing 2,5-Dichloro-D-phenylalanine?
A1: Impurities in synthetic 2,5-Dichloro-D-phenylalanine can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route itself. They can include unreacted starting materials, intermediates, reagents, and byproducts from side reactions (e.g., isomers like 3,5-dichloro-D-phenylalanine or products of incomplete chlorination).
-
Enantiomeric Impurity: The presence of the undesired L-enantiomer (2,5-Dichloro-L-phenylalanine) is a critical impurity in asymmetric synthesis. Achieving high enantiomeric excess (e.e.) is paramount for clinical applications.
-
Catalyst and Reagent Residues: If transition-metal catalysts, particularly palladium, are used in cross-coupling steps, their removal is a significant challenge. Regulatory bodies like the FDA and EMEA have stringent limits on such elemental impurities in final Active Pharmaceutical Ingredients (APIs).[1][2]
Q2: Why is residual palladium a major concern, and what are the regulatory limits?
A2: Palladium is a heavy metal and is classified as a risk to patient safety. Regulatory agencies have established strict limits for its presence in final drug products. The European Medicines Agency (EMEA) and the ICH Q3D guidelines classify palladium in a high-risk category. The permitted daily exposure (PDE) for palladium is typically around 100 µ g/day , which translates to a concentration limit of approximately 10 ppm (µg/g) in the final API, depending on the daily dosage of the drug.[2]
Q3: My final product has a slight yellow tint. What could be the cause?
A3: A yellow tint often indicates the presence of colored organic impurities, which can arise from side reactions during synthesis, particularly nitration if nitric acid is used in any step, or degradation of the aromatic ring. It can also be due to residual catalyst complexes. A simple and effective first step to address this is recrystallization, potentially with the addition of activated charcoal.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 2,5-Dichloro-D-phenylalanine in a practical question-and-answer format.
Issue 1: Low Purity (<98%) After Initial Crystallization
Q: I've performed an initial crystallization after my synthesis, but HPLC analysis shows multiple impurity peaks. How do I improve the purity?
A: This is a common scenario. A single crystallization is often insufficient to remove all process-related impurities. The key is to understand the nature of the impurities and select the appropriate secondary purification technique.
Causality & Explanation: Crystallization is excellent for removing impurities that have significantly different solubility profiles from your target compound.[3] However, structurally similar impurities (e.g., isomers) may co-crystallize.
Troubleshooting Steps:
-
Characterize the Impurities: If possible, use LC-MS to get molecular weights of the major impurities. This can help identify them as unreacted starting materials, byproducts, or isomers.
-
Optimize Recrystallization: Your initial solvent system may not be optimal. A systematic solvent screening is recommended. (See Protocol 1).
-
Employ Column Chromatography: For stubborn, closely related impurities, flash column chromatography is the most effective method. Due to the polar nature of the amino acid, a normal phase silica gel column with a polar mobile phase is typically effective.
-
Consider Acid-Base Extraction: As an amino acid, your product has both acidic (carboxylic acid) and basic (amine) functional groups. This allows for purification by liquid-liquid extraction.[4] Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the amine, moving your product to the aqueous layer while neutral organic impurities remain in the organic phase. Then, adjust the pH of the aqueous layer to the isoelectric point to precipitate the purified product.
Issue 2: Poor Enantiomeric Purity (Low e.e.%)
Q: My product is chemically pure, but chiral HPLC shows a significant peak for the L-enantiomer. How can I resolve the enantiomers?
A: Achieving high enantiomeric purity is critical and often requires specialized techniques beyond standard chromatography or recrystallization.
Causality & Explanation: Enantiomers have identical physical properties (solubility, boiling point, etc.) in an achiral environment, making them impossible to separate using standard methods. Separation requires a chiral environment, which can be provided by a Chiral Stationary Phase (CSP) in HPLC or by forming diastereomeric salts.[5][6]
Troubleshooting Steps:
-
Chiral Chromatography: This is the most direct method for both analytical confirmation and preparative separation. Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[5][7] (See Protocol 2).
-
Diastereomeric Salt Formation: This classical resolution technique involves reacting your racemic or enantio-impure product with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine). This forms a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. The desired salt is then treated with acid or base to liberate the pure D-enantiomer.
Issue 3: Residual Palladium Detected by ICP-MS
Q: My ICP-MS results show palladium levels above the 10 ppm regulatory limit, even after chromatography. What should I do?
A: Palladium can be notoriously difficult to remove completely, as it can chelate to the amino acid. Specialized metal scavengers are the industry-standard solution. [1][8]
Causality & Explanation: Traditional methods like chromatography or activated carbon can be non-selective and lead to significant loss of your API.[1] Metal scavengers are functionalized materials (often silica-based) that have a high affinity for specific metals. Thiol (-SH) or thiourea-based scavengers are particularly effective for binding palladium.
Troubleshooting Steps:
-
Select a Scavenger: Choose a scavenger with high selectivity for palladium. Thiol-functionalized silica gels are an excellent starting point.
-
Optimize Scavenging Conditions: The efficiency of scavenging depends on the solvent, temperature, and time. A screening experiment is recommended. (See Protocol 3).
-
Post-Scavenging Filtration: The scavenger, now bound to the palladium, is a solid and can be easily removed by simple filtration, resulting in a metal-free solution of your product.
-
Re-analyze: Always confirm the final palladium concentration using ICP-MS to validate the success of the scavenging process.[9]
Visualized Purification Workflow
The following diagram outlines a comprehensive workflow for purifying synthetic 2,5-Dichloro-D-phenylalanine, incorporating the troubleshooting strategies discussed.
Caption: General purification and analysis workflow.
Data Presentation: Impurity Profile
| Impurity Type | Potential Identity | Typical Origin | Recommended Analytical Method |
| Process-Related | Isomeric Dichlorophenylalanines | Non-selective chlorination | HPLC, LC-MS, NMR |
| Unreacted Starting Materials | Incomplete reaction | HPLC, TLC | |
| Byproducts (e.g., dehalogenated) | Side reactions during synthesis | LC-MS | |
| Enantiomeric | 2,5-Dichloro-L-phenylalanine | Incomplete stereoselectivity | Chiral HPLC |
| Catalyst Residue | Palladium (Pd) | Catalytic cross-coupling steps | ICP-MS, Atomic Absorption (AA)[9] |
Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to effectively remove a significant portion of process-related impurities.
-
Solvent Screening:
-
Test the solubility of your crude product (~10 mg) in various solvents (~0.5 mL) at room temperature and at boiling. Ideal solvents will show poor solubility at room temperature but high solubility when heated.
-
Common solvent systems for amino acids include water/ethanol, water/isopropanol, or dimethylformamide (DMF)/water mixtures.[10][11]
-
-
Dissolution: In a flask, add the chosen solvent (or solvent mixture) to your crude product. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from heat and allow it to cool slightly. Add a small amount (1-2% w/w) of activated charcoal.[12] Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Validation: Analyze the purity of the recrystallized product and the mother liquor by HPLC to assess the effectiveness of the purification.
Protocol 2: Preparative Chiral HPLC Separation
This protocol is for isolating the D-enantiomer from a mixture.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For underivatized amino acids, a crown ether-based column (e.g., ChiroSil SCA) or a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T) is recommended.[7]
-
Mobile Phase Development: Start with a mobile phase suggested by the column manufacturer. A typical mobile phase for crown-ether columns is a mixture of methanol/water with a small amount of acid, like perchloric acid.[7] Optimize the mobile phase composition to achieve baseline separation of the D and L enantiomers.
-
Sample Preparation: Dissolve the enantio-impure product in the mobile phase to a concentration suitable for preparative injections. Filter the sample through a 0.45 µm filter.
-
Injection and Fraction Collection: Perform repeated injections onto the preparative chiral column. Set up the fraction collector to selectively collect the eluent corresponding to the D-enantiomer peak.
-
Solvent Removal: Combine the collected fractions containing the pure D-enantiomer. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Product Isolation: The remaining solid is your purified D-enantiomer. It may be necessary to perform a final recrystallization step to obtain a crystalline solid.
-
Validation: Confirm the enantiomeric excess of the final product using analytical chiral HPLC.
Protocol 3: Palladium Removal with Thiol Scavengers
This protocol details the removal of residual palladium catalyst.
Caption: Palladium scavenging workflow.
-
Dissolution: Dissolve the palladium-containing 2,5-Dichloro-D-phenylalanine in a suitable organic solvent (e.g., Methanol, THF, or Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is to use 5-10 equivalents of scavenger relative to the ppm level of palladium.
-
Incubation: Stir the mixture at a slightly elevated temperature (e.g., 40-60°C) for 2-12 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Allow the mixture to cool to room temperature. Filter off the solid scavenger using a celite pad or a fine porosity filter paper.
-
Solvent Removal: The filtrate contains your purified product. Remove the solvent under reduced pressure.
-
Validation: Submit a sample of the final material for ICP-MS analysis to confirm that palladium levels are below the required threshold.[13]
References
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Removal of Residual Palladium
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016).
- Palladium Detection for API Purific
- Chiral Separation of Amino Acids by Chromatography.
- Technical Support Center: Palladium Removal
- Chiral Amino Acid and Peptide Separations – the Next Generation. (2016).
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022).
- Amino Acid and Peptide Chiral Separ
- Recrystallization solvent for boc-L-Phenylalanine. (2019). Reddit.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube.
- CN104649922A - Recrystallization method of L-phenylalanine crude product.
- Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.
Sources
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- 2. si-novations.com [si-novations.com]
- 3. mt.com [mt.com]
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- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 9. arborassays.com [arborassays.com]
- 10. reddit.com [reddit.com]
- 11. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid
Welcome to the technical support center for the synthesis and scale-up of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid. This non-natural D-phenylalanine derivative is a critical chiral building block in the development of various pharmaceutical agents.[1] Its synthesis, particularly on a larger scale, presents unique challenges related to stereochemical control, purity, and process robustness.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and scalable methodologies. Our goal is to equip you with the technical insights needed to navigate the complexities of this synthesis, from bench-scale discovery to pilot-plant production.
Overview of a Scalable Asymmetric Synthesis Route
A prevalent and highly effective strategy for synthesizing enantiomerically enriched α-amino acids is the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst (PTC).[2] This method is advantageous for scale-up due to its operational simplicity, use of readily available starting materials, and the high levels of enantioselectivity achievable. The workflow below illustrates this common approach.
Caption: Asymmetric synthesis via phase-transfer catalysis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low Enantioselectivity (Low % ee)
Question: My reaction is producing the desired product, but the enantiomeric excess (% ee) for the (R)-isomer is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is a common but solvable issue in asymmetric catalysis. The stereochemical outcome is dictated by the formation of a tightly controlled, chiral ion pair between the catalyst and the enolate of the glycine Schiff base. Disruption of this complex leads to a loss of selectivity.
Potential Causes & Solutions:
-
Catalyst Choice and Purity:
-
Cause: The chosen phase-transfer catalyst may not be optimal for this specific substrate. Pseudoenantiomeric catalysts (e.g., those derived from cinchonine vs. cinchonidine) will produce opposite enantiomers.[2] Impurities in the catalyst can also interfere with the reaction.
-
Solution: Screen a panel of commercially available Cinchona alkaloid-derived catalysts. For the (R)-product, catalysts derived from cinchonine, such as O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide, are typically the correct choice.[2] Ensure you are using a high-purity catalyst.
-
-
Reaction Temperature:
-
Cause: Higher temperatures increase the kinetic energy of the system, which can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.
-
Solution: Run the reaction at a lower temperature. Start at 0°C or even -20°C. While this may slow the reaction rate, it often dramatically improves the % ee. A temperature optimization study is highly recommended during process development.
-
-
Base and Solvent System:
-
Cause: The nature of the base is critical. Using aqueous solutions of strong bases (e.g., 50% aq. KOH) can lead to catalyst decomposition and the formation of achiral ion pairs in the aqueous phase, eroding selectivity. The solvent polarity also influences the tightness of the chiral ion pair.
-
Solution: Use solid, anhydrous bases like powdered KOH or a mixture of K₂CO₃ and KOH. This creates a "solid-liquid" phase-transfer system that often enhances enantioselectivity. Non-polar solvents like toluene are generally preferred over more polar solvents like dichloromethane for this reaction.
-
-
Water Content:
-
Cause: Excess water in the reaction mixture can interfere with the formation of the chiral complex.
-
Solution: Use anhydrous solvents and reagents. Dry the glycine Schiff base and the base before use. Consider adding a drying agent like anhydrous MgSO₄ to the reaction mixture.
-
Issue 2: Poor or Inconsistent Yield on Scale-Up
Question: I had a high-yielding reaction at the 1g scale, but when I scaled up to 100g, the yield dropped significantly and became inconsistent. What factors are at play?
Answer: Scale-up introduces challenges related to mass and heat transfer that are often negligible at the lab scale. Addressing these is key to a robust process.
Potential Causes & Solutions:
-
Inefficient Mixing:
-
Cause: In a larger reactor, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or product degradation.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller). Determine the optimal stirring speed (RPM) through experimentation. For solid-liquid PTC, vigorous stirring is essential to maximize the interfacial surface area where the reaction occurs.
-
-
Exotherm Control:
-
Cause: The alkylation reaction is exothermic. On a small scale, this heat dissipates quickly into the environment. On a large scale, the surface-area-to-volume ratio decreases, and heat can build up, leading to side reactions and reduced yield.
-
Solution: Use a jacketed reactor with a circulating coolant to maintain a stable internal temperature. Add the benzyl bromide substrate slowly and controllably via an addition funnel or syringe pump to manage the rate of heat generation. Monitor the internal temperature throughout the addition.
-
-
Impurity Profile of Starting Materials:
-
Cause: Different batches of starting materials, especially the 2,5-dichlorobenzyl bromide, may contain impurities that were insignificant at a small scale but become problematic at a larger scale. Some impurities can act as catalyst poisons.
-
Solution: Qualify all starting materials before use. Run analytical tests (e.g., NMR, GC-MS) to confirm purity and identity. If necessary, purify the starting materials before introducing them into the reaction.
-
Issue 3: Difficult Product Isolation and Purification
Question: After deprotection, I'm struggling to isolate the final amino acid. It's either contaminated with organic impurities or difficult to crystallize. What are the best practices for purification?
Answer: Purification of zwitterionic compounds like amino acids requires a specific approach. The key is to leverage their pH-dependent solubility.
Potential Causes & Solutions:
-
Incomplete Deprotection:
-
Cause: If the acidic hydrolysis is incomplete, the final product will be contaminated with the protected intermediate, which is highly organic-soluble and will interfere with crystallization.
-
Solution: Monitor the deprotection step by TLC or LC-MS to ensure complete conversion. If necessary, increase the reaction time or temperature. After hydrolysis, perform a workup with an organic solvent (e.g., ethyl acetate or ether) to wash away the diphenylmethanone byproduct and any unreacted starting material before adjusting the pH to crystallize the amino acid.
-
-
Incorrect pH for Isolation:
-
Cause: Amino acids are least soluble in water at their isoelectric point (pI). Isolating the product at a pH far from its pI will result in low recovery.
-
Solution: After the acidic workup, carefully adjust the pH of the aqueous layer to the isoelectric point (typically around pH 5-7 for neutral amino acids) to induce precipitation. Add the base (e.g., ammonia, NaOH) slowly with good stirring to avoid localized pH spikes.
-
-
Crystallization Issues:
-
Cause: The crude product may contain salts or other impurities that inhibit crystallization.
-
Solution: A recrystallization step is often necessary. A common and effective method is to dissolve the crude product in a minimal amount of hot water and then add a miscible organic solvent like ethanol or isopropanol to decrease its solubility and induce crystallization upon cooling.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing this compound?
A1: Besides the asymmetric phase-transfer catalysis described here, other notable methods include enzymatic resolutions or transamination, and the use of chiral auxiliaries. Enzymatic methods, using enzymes like D-amino acid transaminases, can offer excellent enantioselectivity and operate under green conditions but may require significant process development to be cost-effective.[1] Chiral auxiliary approaches are robust but are often less atom-economical, making them less ideal for large-scale production.[4]
Q2: What analytical techniques are essential for this process?
A2: A robust analytical package is critical.
-
For Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to track the consumption of starting materials and the formation of the product.
-
For Purity Analysis: HPLC is the standard for determining chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure of the final product.
-
For Enantiomeric Excess (% ee) Determination: Chiral HPLC is the gold standard. This involves using a column with a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their precise quantification.[5]
Q3: What are the key safety considerations for scaling up this synthesis?
A3: Safety must be paramount.
-
2,5-Dichlorobenzyl Bromide: This is a lachrymator and an alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases (KOH/NaOH): These are corrosive and should be handled with care. The addition of water to solid KOH can generate significant heat.
-
Solvents: Toluene is flammable. Ensure the reactor is properly grounded and that no ignition sources are present.
-
Pressure: The deprotection step with HCl can generate pressure if the reaction is heated in a sealed vessel. Ensure the reactor is properly vented.
Detailed Experimental Protocol: Asymmetric Synthesis
This protocol is a representative example for the synthesis of the title compound via solid-liquid phase-transfer catalysis.
Part 1: Asymmetric Alkylation
-
Reactor Setup: To a 2L jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (0.02 eq), and powdered potassium carbonate (5.0 eq).
-
Solvent Addition: Add anhydrous toluene to the reactor until the solids are sufficiently suspended.
-
Cooling: Begin stirring and cool the reactor contents to 0°C using a circulating chiller.
-
Substrate Addition: Dissolve 2,5-dichlorobenzyl bromide (1.1 eq) in a minimal amount of anhydrous toluene and add it to the addition funnel.
-
Reaction: Add the benzyl bromide solution dropwise to the stirred slurry over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, let the reaction stir at 0°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Quenching: Once the reaction is complete, quench by adding water. Stir for 15 minutes.
-
Workup: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected amino acid ester.
Part 2: Deprotection and Isolation
-
Hydrolysis: Dissolve the crude intermediate from Part 1 in a suitable solvent (e.g., THF or dioxane) and add 6N aqueous hydrochloric acid (excess).
-
Heating: Heat the mixture to reflux (typically 80-100°C) and stir until the reaction is complete, as monitored by TLC or LC-MS (disappearance of starting material).
-
Aqueous Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with ethyl acetate (2-3 times) to remove the diphenylmethanone byproduct. The product remains in the aqueous layer.
-
Isolation: Cool the acidic aqueous layer in an ice bath. Slowly add concentrated ammonium hydroxide or 50% NaOH to adjust the pH to ~6.0.
-
Precipitation: The product will precipitate as a white solid. Continue stirring in the ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a cold, water-miscible solvent like ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Recrystallization (if necessary): For higher purity, recrystallize the solid from a hot water/ethanol mixture.
Data Presentation: Catalyst Screening
The choice of catalyst is paramount for achieving high enantioselectivity. The following table illustrates representative data from a catalyst screening experiment.
| Catalyst Type (Cinchona Alkaloid Derivative) | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee, R) |
| N-Benzylcinchoninium chloride | 0 | 85 | 75 |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 0 | 92 | 95 (S-isomer) |
| O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide | 0 | 91 | 96 |
| O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide | 25 | 93 | 82 |
Note: Data is illustrative and serves to demonstrate the impact of catalyst structure and temperature. The results clearly indicate that the cinchonine-derived catalyst is required for the desired (R)-enantiomer and that lower temperatures significantly improve enantioselectivity.[2]
References
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
- Głowacka, I. E., et al. (2021).
- Google Patents. (n.d.). Process for producing 2-amino-3-hydroxypropanoic acid derivative.
-
ResearchGate. (n.d.). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Retrieved from [Link]
- Pécsi, I., et al. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
-
MDPI. (n.d.). Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Retrieved from [Link]
-
ResearchGate. (2025). Enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester: Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. Retrieved from [Link]
- Li, Z., et al. (2018).
-
Journal of the American Chemical Society. (n.d.). The asymmetric synthesis of . alpha. -amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Retrieved from [Link]
-
Chiralpedia. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Retrieved from [Link]
Sources
- 1. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-amino-3-(3,5-dichlorophenyl)propanoic Acid | RUO [benchchem.com]
- 4. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 5. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Characterization of Halogenated Amino Acids
Welcome to the technical support center for the characterization of halogenated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these unique building blocks into their work. Halogenation of amino acids is a powerful strategy in medicinal chemistry and protein engineering, offering the ability to fine-tune molecular properties, enhance stability, and introduce unique spectroscopic probes.[1][2][3][4][5] However, their analysis presents a distinct set of challenges compared to their non-halogenated counterparts.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for confirming the identity and determining the mass of halogenated amino acids and peptides. However, the presence of halogens introduces specific complexities.
FAQs & Troubleshooting: Mass Spectrometry
Q1: My mass spectrum for a chlorinated or brominated peptide shows multiple peaks in the molecular ion region. Is my sample impure?
A1: Not necessarily. This is a classic hallmark of chlorine- and bromine-containing compounds due to their natural isotopic distribution.[6][7]
-
Chlorine: Naturally exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of approximately 2 Da. This results in a characteristic M+2 peak with an intensity ratio of about 3:1 for a singly chlorinated compound.[6][7] For a dichlorinated species, you will observe M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[6]
-
Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), also differing by about 2 Da. This leads to an M+2 peak of nearly equal intensity (1:1 ratio) for a singly brominated molecule.[6]
Expert Insight: This isotopic signature is a powerful diagnostic tool. If you do not see this pattern for your chlorinated or brominated compound, it's a red flag for potential misidentification or sample degradation.
Q2: I'm having trouble getting a clean fragmentation spectrum (MS/MS) for my halogenated peptide. How can I optimize this?
A2: Fragmentation of halogenated peptides can be challenging. Here are several factors to consider:
-
Collision Energy: The C-X bond (where X is a halogen) has a different bond energy compared to C-H or C-C bonds. You may need to optimize the collision energy (CID or HCD) to achieve informative fragmentation without complete loss of the halogen.
-
Neutral Losses: Be aware of potential neutral losses of the halogen or hydrogen halide (e.g., -Cl, -HCl). These can be dominant fragmentation pathways and should be considered during spectral interpretation.[8]
-
Data Analysis Software: Ensure your software is configured to consider halogen additions as a variable modification. Manually validating spectra is crucial, looking for fragment ion series (b- and y-ions) that cover the modification site to confirm its location.[8] A key validation criterion is observing similar fragmentation patterns between the modified and unmodified peptides.[8]
Q3: How does halogenation affect the mass accuracy of my measurement?
A3: Halogens have a negative mass defect, meaning their exact mass is slightly less than their nominal integer mass. This shifts the mass of halogenated peptides to slightly lower values compared to non-halogenated peptides of the same nominal mass, which can help reduce spectral overlap in complex samples.[9] For high-resolution mass spectrometers (e.g., Orbitrap, TOF), this is a critical parameter to account for in your data processing to ensure accurate mass assignments.
Experimental Protocol: Verifying Peptide Chlorination by MS
This protocol outlines a general workflow for confirming the chlorination of a target peptide.
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
For complex mixtures, an upstream separation using liquid chromatography (LC) is essential.[1]
-
-
MS1 Full Scan Analysis:
-
Infuse the sample directly or elute from an LC column into the mass spectrometer.
-
Acquire a full scan (MS1) spectrum over a relevant m/z range.
-
Verification Step: Look for the characteristic isotopic pattern for chlorine. For a singly chlorinated peptide, you should observe two major peaks separated by ~2 Da with an intensity ratio of approximately 3:1.
-
-
MS/MS Fragmentation Analysis:
-
Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the precursor ions of interest (both the M and M+2 peaks).
-
Alternatively, use targeted MS/MS if the mass of your peptide is known.
-
Verification Step: Analyze the fragment spectra. Look for b- and y-ion series that confirm the peptide sequence and pinpoint the location of the chlorine atom by a corresponding mass shift (+34 Da for ³⁵Cl).[8]
-
-
Data Interpretation:
-
Use proteomics software to search the MS/MS data against a sequence database, defining chlorination as a variable modification.
-
Manually inspect the annotated spectra to confirm that the major fragment ions support the identification and site of modification.[8]
-
Data Summary: Isotopic Patterns in Mass Spectrometry
| Halogen | Number of Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| Chlorine | 1 | M, M+2 | 3:1 |
| Chlorine | 2 | M, M+2, M+4 | 9:6:1 |
| Bromine | 1 | M, M+2 | 1:1 |
| Bromine | 2 | M, M+2, M+4 | 1:2:1 |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for the structural characterization of halogenated amino acids, particularly those containing fluorine.
FAQs & Troubleshooting: NMR Spectroscopy
Q1: Why is ¹⁹F NMR so useful for studying fluorinated amino acids and proteins?
A1: ¹⁹F NMR offers several distinct advantages:[10][11][12]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance, making it highly sensitive.[10][11]
-
No Background Signal: Fluorine is virtually absent in biological systems, meaning there is no endogenous background signal to interfere with your analysis.[10]
-
Large Chemical Shift Range: ¹⁹F chemical shifts span a very wide range (>500 ppm), which minimizes signal overlap, even when multiple fluorinated residues are present.[11]
-
Environmental Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local chemical environment, making it an excellent probe for protein folding, conformational changes, and ligand binding.[11]
Q2: My ¹H-NMR spectrum of an aromatic halogenated amino acid is difficult to interpret due to overlapping signals. What can I do?
A2: Signal overlap in the aromatic region of ¹H-NMR spectra is a common issue.[13] Here are some strategies:
-
pH Adjustment: The chemical shifts of protons on aromatic amino acids can be pH-dependent.[13] Acquiring spectra at different pH values (e.g., acidic, neutral, and basic) can help resolve overlapping signals. For example, a pH of 12 has been shown to minimize signal overlap for the four aromatic amino acids.[13]
-
2D NMR Techniques: Employing 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help resolve individual proton signals and their couplings, even in crowded regions of the spectrum. For peptides and proteins, an ¹H-¹⁵N HSQC is standard for resolving backbone amide signals.[14]
-
¹³C NMR: While less sensitive due to the low natural abundance of ¹³C, carbon NMR offers a much wider chemical shift range, which can help resolve ambiguities from the ¹H spectrum.[13]
Workflow Diagram: NMR-Based Characterization
The following diagram illustrates a typical workflow for characterizing a novel fluorinated amino acid.
Caption: Workflow for NMR analysis of a fluorinated amino acid.
Section 3: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is crucial for both the purification of synthetic halogenated amino acids and the analysis of complex mixtures.
FAQs & Troubleshooting: HPLC
Q1: I'm struggling to separate isomers of my halogenated amino acid (e.g., 2-, 3-, and 4-halotyrosine). How can I improve my HPLC method?
A1: Separating positional isomers is a common chromatographic challenge.
-
Column Choice: A standard C18 column is a good starting point for reversed-phase HPLC.[15][16]
-
Mobile Phase Optimization:
-
Gradient Elution: A gradient of an organic solvent like acetonitrile in water is often necessary to resolve compounds with similar polarities.[15][17]
-
Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution for these zwitterionic molecules.[15][17]
-
-
Detector Choice: A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended. Halogenation can alter the UV absorbance spectrum of an amino acid. A DAD allows you to monitor multiple wavelengths and compare spectra across peaks to aid in identification.[15]
Q2: How can I separate enantiomers (D and L forms) of a halogenated amino acid?
A2: Enantiomeric separation requires a chiral environment.
-
Chiral Stationary Phases (CSPs): This is the most direct method. Columns with chiral selectors (e.g., CHIROBIOTIC™ phases) are designed to interact differently with each enantiomer, leading to their separation.[18][19]
-
Chiral Mobile Phase Additives: An alternative is to add a chiral selector (e.g., a chiral copper-proline complex) to the mobile phase.[20] This forms diastereomeric complexes with the amino acid enantiomers, which can then be separated on a standard achiral column.[20]
Q3: My iodinated amino acids seem to be degrading during sample preparation for analysis. What is causing this?
A3: Iodinated amino acids, particularly iodotyrosines, are notoriously unstable, especially under harsh conditions.
-
Acid Hydrolysis: Standard protein hydrolysis using 6 M HCl will completely destroy mono- and diiodotyrosine.[15]
-
Alternative Hydrolysis: For releasing iodinated amino acids from peptides or proteins, a base hydrolysis method (e.g., 13.5 M NaOH at 121°C for 30 minutes) has been shown to prevent their destruction and allow for excellent recovery.[15] Another option is hydrolysis with saturated barium hydroxide.[21]
-
Light and Temperature: Protect samples containing iodinated compounds from light and store them at low temperatures to minimize degradation.
Experimental Protocol: HPLC Analysis of Iodotyrosine Derivatives
This protocol is adapted for the analysis of mono- and diiodotyrosine.
-
Instrumentation: HPLC system with a DAD and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15][21]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and run a linear gradient to a higher percentage (e.g., 50%) over 30-40 minutes. This will need to be optimized for your specific mixture.
-
Detection: Monitor at multiple wavelengths, including 280 nm.[21] Collect full UV spectra for each peak using the DAD.
-
-
Sample Analysis & Identification:
-
Inject prepared standards of tyrosine, monoiodotyrosine, and diiodotyrosine to determine their retention times and UV spectra.
-
Inject the unknown sample.
-
Identify peaks in the sample by comparing their retention times and UV spectra to the standards.
-
Logical Diagram: Troubleshooting HPLC Separation
Caption: Decision tree for troubleshooting HPLC separation issues.
References
- Analysis of fluorine and iodine deriv
- Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY.
- The Significance of Halogenated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. PubMed Central.
- Analysis of protein chlorination by mass spectrometry. PubMed Central.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed Central.
- Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers.
- Amino Acid and Peptide Chiral Separ
- High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide. AKJournals.
- Identification and determination of the urinary metabolite of iodotyrosine in vivo. UCL Discovery.
- In-Depth Technical Guide: H-Tyr(3-I)-OH (3-Iodo-L-tyrosine). BenchChem.
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
- mass spectra - the M+2 peak. Chemguide.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
- Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Organic Compounds Containing Halogen
- (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
- Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics. ArTS.
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE.
- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Unknown Publisher.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
- Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed.
- Introduction to NMR spectroscopy of proteins. Duke Computer Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. Analysis of fluorine and iodine derivatives of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (R)- and (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Bioactivity
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can be a determining factor in its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit profound differences in their pharmacokinetic and pharmacodynamic profiles. Although they share the same chemical formula and connectivity, their interactions with chiral biological macromolecules such as enzymes and receptors can be vastly different. This guide provides a comparative analysis of the potential biological activities of the (R) and (S) enantiomers of 2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a halogenated derivative of the amino acid phenylalanine.
Structural Analogs and Predicted Biological Divergence
The biological disposition of a drug is critically dependent on its interaction with chiral entities in the body, such as enzymes and receptors. For amino acid derivatives, the stereochemistry at the alpha-carbon is paramount for recognition by transporters, metabolic enzymes, and target receptors.
Inferred Receptor and Transporter Interactions
Amino acid transporters, which are crucial for cellular uptake, are highly stereoselective. Generally, the L-enantiomers (S-configuration for most amino acids) are the preferred substrates for major amino acid transport systems like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[1] Halogenation of the phenyl ring in phenylalanine analogs has been shown to modulate their affinity and selectivity for LAT1.[1] It is therefore plausible that the (S)-enantiomer of 2-Amino-3-(2,5-dichlorophenyl)propanoic acid would exhibit greater uptake into cells via these transporters compared to its (R)-counterpart.
-
Hypothesized Activity: The (S)-enantiomer is predicted to have higher intracellular concentrations in tissues expressing stereoselective amino acid transporters, potentially leading to more pronounced biological effects, whether therapeutic or toxic.
Potential for Differential Metabolism
Enzymes, being chiral themselves, often exhibit a high degree of stereoselectivity in their catalytic activity. The metabolism of many chiral drugs is known to be enantioselective. For instance, cytochrome P450 enzymes can preferentially metabolize one enantiomer over the other.[2] This can lead to significant differences in the half-life and clearance of the enantiomers, impacting both their efficacy and toxicity profiles.
-
Hypothesized Activity: It is likely that the (R) and (S) enantiomers of 2-Amino-3-(2,5-dichlorophenyl)propanoic acid are metabolized at different rates, leading to distinct pharmacokinetic profiles. One enantiomer may be cleared more rapidly, resulting in a shorter duration of action, while the other may persist longer, potentially increasing the risk of off-target effects.
Predicted Divergence in Pharmacological Activity
The interaction of a ligand with its receptor is a highly specific, three-dimensional "lock-and-key" mechanism. Consequently, enantiomers can display markedly different affinities and efficacies at their target receptors. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.
Halogenated phenylalanine derivatives have been investigated for their neuroprotective effects, often linked to the modulation of glutamate receptors.[3] Studies on other chiral ligands targeting these receptors have demonstrated significant differences in the activity of the enantiomers. For example, in the case of 2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propanoic acid, the (S)-enantiomer showed higher affinity for AMPA receptors, while the (R)-enantiomer was a more potent agonist.[4]
-
Hypothesized Activity: Based on these principles, it is highly probable that the (R) and (S) enantiomers of 2-Amino-3-(2,5-dichlorophenyl)propanoic acid will exhibit different pharmacological activities. One enantiomer may be a more potent agonist or antagonist at a specific receptor, while the other may have a different activity profile or be inactive. The dichlorination pattern on the phenyl ring will further influence these interactions through steric and electronic effects.[5]
Experimental Workflows for Chiral Bioactivity Profiling
To empirically determine the distinct biological activities of the (R) and (S) enantiomers, a series of well-defined experimental protocols are necessary. The following workflows provide a roadmap for researchers to systematically evaluate and compare these compounds.
Workflow 1: Chiral Separation and Absolute Configuration Confirmation
The foundational step is to obtain enantiomerically pure samples of the (R) and (S) isomers.
Caption: Workflow for chiral separation and configuration analysis.
Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or a macrocyclic antibiotic-based column.
-
Mobile Phase Optimization: Begin with a mobile phase typical for the chosen CSP, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small percentage of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Method Development: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
-
Fraction Collection: Once optimal separation is achieved, perform semi-preparative or preparative HPLC to isolate sufficient quantities of each pure enantiomer.
-
Purity and Configuration Analysis:
-
Assess the enantiomeric purity of the collected fractions using the analytical chiral HPLC method.
-
Confirm the absolute configuration of each enantiomer using polarimetry to measure the specific rotation and, if possible, single-crystal X-ray crystallography for unambiguous structural determination.
-
Workflow 2: Comparative In Vitro Bioactivity Assays
A panel of in vitro assays should be conducted to compare the biological effects of the purified enantiomers.
Sources
- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug and Clinical Candidate Drug Data in ChEMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Crystallographic Analysis of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid: A Comparative Study
An objective comparison guide by a Senior Application Scientist.
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the structural characteristics of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a synthetic amino acid of significant interest in medicinal chemistry. A thorough review of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a crystal structure for the pure (R)-enantiomer has not been publicly deposited. However, the structure of its racemic form, (R,S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid, has been resolved.
This guide will therefore focus on a detailed examination of the racemic structure and provide a comparative analysis against structurally related compounds. We will explore the experimental workflow required to determine such a structure and discuss the implications of stereochemistry on crystal packing.
The Challenge: Chirality in Crystallography
The primary challenge in the structural analysis of this compound is the absence of a resolved crystal structure for the pure enantiomer in public repositories. The existing data for the racemate—a 1:1 mixture of (R) and (S) enantiomers—provides a solid foundation but leaves critical questions unanswered about the homochiral interactions that would govern the crystal lattice of the pure (R)-form.
Racemates often crystallize in a more thermodynamically stable, centrosymmetric space group, where the R and S enantiomers are related by a center of inversion. This can mask the specific intermolecular interactions that would be present in a pure enantiomeric crystal, which must crystallize in one of the 65 Sohncke space groups that lack inversion symmetry.
Below is a logical workflow illustrating the process from compound synthesis to comparative structural analysis, the very process that would be required to resolve the pure (R)-enantiomer structure.
Caption: Workflow for single-crystal X-ray structure determination.
Comparative Structural Analysis
To understand the potential structure of the (R)-enantiomer, we will compare the known racemic structure with that of L-Phenylalanine, the parent amino acid, and another halogenated analog, L-p-chlorophenylalanine. This comparison highlights the significant influence of the bulky and electronegative chlorine atoms on the crystal's supramolecular assembly.
| Parameter | (R,S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | L-Phenylalanine | L-p-chlorophenylalanine |
| CCDC Deposition No. | 114681 | 732247 | 1124163 |
| Chemical Formula | C₉H₉Cl₂NO₂ | C₉H₁₁NO₂ | C₉H₁₀ClNO₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ | P2₁ |
| a (Å) | 10.138(2) | 8.931(5) | 14.123(4) |
| b (Å) | 16.711(3) | 5.011(5) | 5.688(2) |
| c (Å) | 6.222(2) | 9.043(5) | 5.867(2) |
| **β (°) ** | 102.51(2) | 91.03(3) | 91.86(3) |
| Key Interactions | Centrosymmetric H-bonding, Cl···Cl contacts | Head-to-tail H-bonding chain | Head-to-tail H-bonding, Cl···O interactions |
Key Insights:
-
Symmetry: The most striking difference is the space group. The racemic compound crystallizes in the centrosymmetric space group P2₁/c, which contains a center of inversion symmetry relating the (R) and (S) molecules. In contrast, both L-phenylalanine and L-p-chlorophenylalanine crystallize in the chiral space group P2₁, as expected for a pure enantiomer.
-
Hydrogen Bonding: In the racemate, the classic amino acid head-to-tail hydrogen bonding (N-H···O=C) network is present but occurs between opposite enantiomers. In the pure L-enantiomers, this network forms a chiral chain or sheet.
-
Halogen Influence: The presence of two chlorine atoms in the 2,5-dichloro derivative introduces significant steric bulk and the potential for halogen bonding or other weak Cl···X interactions, which dictate the unique packing arrangement compared to the parent phenylalanine.
Caption: Logical framework for comparative structural analysis.
Experimental Protocol: Standard Methodology for Small Molecule Crystallography
To resolve the structure of the target (R)-enantiomer, the following validated protocol should be employed. The causality behind each step is critical for success.
I. Crystal Growth (The Causality of Nucleation)
-
Objective: To obtain single, diffraction-quality crystals (typically 0.1-0.3 mm in size).
-
Rationale: Slow, controlled solvent evaporation or diffusion allows molecules to self-assemble into an ordered lattice, minimizing defects. A high-purity sample (>99%) is essential to prevent impurities from disrupting this process.
-
Protocol:
-
Solubility Screening: Dissolve 5-10 mg of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find a system where it is sparingly soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution in a small vial. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.
-
Vapor Diffusion (Hanging Drop):
-
Dissolve the compound in a "well" solvent (e.g., methanol).
-
Place a 2 µL drop of this solution on a siliconized coverslip.
-
Invert the coverslip over a reservoir containing a "precipitant" solvent in which the compound is insoluble but is miscible with the well solvent (e.g., diethyl ether).
-
As the more volatile well solvent slowly diffuses from the drop into the reservoir, the compound concentration in the drop gradually increases, promoting slow crystallization.
-
-
II. Data Collection (The Causality of Diffraction)
-
Objective: To measure the intensities and positions of X-rays diffracted by the crystal's electron density.
-
Rationale: A modern diffractometer with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS) is required to resolve diffraction spots to a high resolution (ideally < 0.8 Å). Cryo-cooling (~100 K) minimizes atomic thermal motion, resulting in sharper diffraction spots and higher quality data.
-
Protocol:
-
Crystal Mounting: Select a well-formed, clear crystal and mount it on a cryo-loop using paratone-N oil.
-
Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (100 K).
-
Data Collection Strategy: Use the instrument software to determine an optimal data collection strategy, ensuring high completeness and redundancy of the data by collecting multiple runs at different crystal orientations.
-
III. Structure Solution and Refinement (The Causality of Modeling)
-
Objective: To generate an atomic model that accurately fits the experimental diffraction data.
-
Rationale: Direct methods or dual-space algorithms (e.g., SHELXT) are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted, and an atomic model is built. The model is then refined against the data using least-squares methods (e.g., SHELXL) to optimize atomic positions, displacement parameters, and occupancies.
-
Protocol:
-
Data Integration: Process the raw diffraction images to integrate the intensities of all reflections (e.g., using CrysAlisPro or XDS).
-
Structure Solution: Use a program like Olex2 with SHELXT to solve the structure. This should reveal the positions of the non-hydrogen atoms.
-
Refinement:
-
Perform anisotropic refinement for all non-hydrogen atoms.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Refine the model until convergence is reached, as indicated by a stable R1 value (typically < 5%) and a goodness-of-fit (GooF) value close to 1.
-
-
Validation: Use tools like checkCIF to validate the final structure for geometric and crystallographic consistency before deposition.
-
Conclusion and Future Work
While the crystal structure of racemic 2-Amino-3-(2,5-dichlorophenyl)propanoic acid provides valuable insight into its molecular conformation and packing in a centrosymmetric environment, the structure of the pure (R)-enantiomer remains a key missing piece of data. The determination of this homochiral structure would be invaluable for understanding enantiomer-specific interactions, which are critical for applications in chiral separations and stereoselective drug design.
The protocols and comparative framework outlined in this guide provide a clear path forward for researchers to tackle this challenge. The successful crystallization and structural determination of this compound would constitute a significant contribution to the structural chemistry of synthetic amino acids.
References
-
Title: CCDC 114681: Experimental Crystal Structure Determination. Source: Cambridge Crystallographic Data Centre (CCDC). URL: [Link]
-
Title: The 230 Space Groups. Source: International Union of Crystallography (IUCr). URL: [Link]
-
Title: CCDC 732247: Experimental Crystal Structure Determination. Source: Cambridge Crystallographic Data Centre (CCDC). URL: [Link]
-
Title: CCDC 1124163: Experimental Crystal Structure Determination. Source: Cambridge Crystallographic Data Centre (CCDC). URL: [Link]
A Comparative Guide to the Validation of Analytical Methods for 2,5-Dichloro-D-phenylalanine Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2,5-Dichloro-D-phenylalanine quantification, a crucial component in the synthesis of various therapeutic agents. This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating system for your analytical needs.
The Importance of Validated Analytical Methods
In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of quality assurance. It provides documented evidence that a method is suitable for its intended purpose. For a compound like 2,5-Dichloro-D-phenylalanine, an unnatural amino acid often used as a chiral building block, ensuring its identity, purity, and concentration is critical for the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[1][2][3][4]
This guide will compare two primary analytical techniques for the quantification of 2,5-Dichloro-D-phenylalanine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of HPLC-UV and LC-MS/MS for the analysis of 2,5-Dichloro-D-phenylalanine.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish the analyte from other UV-absorbing compounds. Co-eluting impurities can interfere. | High. Can differentiate compounds with the same retention time but different mass-to-charge ratios, providing greater confidence in identification. |
| Sensitivity | Generally in the microgram to nanogram per milliliter range. May require derivatization to enhance UV absorbance. | High. Capable of detecting picogram to femtogram levels, making it ideal for trace analysis. |
| Chiral Separation | Requires a chiral stationary phase (CSP) column for the separation of D- and L-enantiomers. | Can be coupled with a chiral column for enantiomeric separation, with the added benefit of mass confirmation. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS/MS. | Can be prone to ion suppression or enhancement from matrix components, requiring careful sample preparation and the use of internal standards. |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial investment and requires more specialized expertise for method development and troubleshooting. |
| Validation Parameters | Full validation as per ICH Q2(R1) guidelines is required.[4][5] | Full validation as per FDA and EMA bioanalytical method validation guidelines is necessary.[1][2][6] |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for key validation experiments. The choice of specific parameters would be determined during method development.
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Protocol for HPLC-UV:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 2,5-Dichloro-D-phenylalanine.
-
Placebo Analysis: Analyze a placebo sample (containing all formulation components except the analyte) to check for interference.
-
Forced Degradation: Subject a sample of 2,5-Dichloro-D-phenylalanine to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed sample to ensure that the analyte peak is well-resolved from any degradant peaks.
Protocol for LC-MS/MS:
-
Blank and Placebo Analysis: As with HPLC-UV, analyze blank and placebo samples to check for interfering signals in the selected reaction monitoring (SRM) transitions for the analyte and internal standard.
-
Cross-Talk Evaluation: Infuse a high concentration of the analyte and monitor the SRM channel of the internal standard (and vice-versa) to ensure no significant cross-talk.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 2,5-Dichloro-D-phenylalanine reference standard in a suitable solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the peak area (or peak area ratio to internal standard) against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.
Protocol:
-
Spiked Samples: Prepare samples by spiking a blank matrix with known concentrations of 2,5-Dichloro-D-phenylalanine at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze a minimum of three replicates at each concentration level.
-
Calculation: Calculate the percent recovery for each sample. The mean recovery should typically be within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the relative standard deviation (RSD) for the results. The RSD should typically be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise Ratio):
-
Serial Dilutions: Analyze a series of diluted solutions of 2,5-Dichloro-D-phenylalanine.
-
Signal-to-Noise Determination: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Parameter Variation: Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Analysis: Analyze a sample under each of the modified conditions.
-
Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., peak symmetry, resolution, retention time).
Visualization of Workflows
Caption: A generalized workflow for analytical method validation.
Caption: The principle of chiral separation by HPLC.
Conclusion
The validation of an analytical method for the quantification of 2,5-Dichloro-D-phenylalanine is a critical step in ensuring product quality and regulatory compliance. While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and selectivity, which may be necessary for trace-level analysis or in complex matrices. The choice of methodology should be based on the specific requirements of the analysis. Regardless of the chosen technique, a comprehensive validation study encompassing specificity, linearity, accuracy, precision, LOD/LOQ, and robustness is essential to demonstrate that the method is fit for its intended purpose.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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Journal of Engineering Sciences. Analytical Method Validation – Overview. [Link]
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A Researcher's Guide to the Synthesis of Dichlorophenylalanine: A Comparative Analysis
Dichlorophenylalanine, a non-canonical amino acid, serves as a crucial building block in modern drug discovery and peptide science. Its incorporation into peptides can enhance metabolic stability, modulate conformation, and introduce unique functionalities for probing biological systems. The strategic placement of chlorine atoms on the phenyl ring significantly alters the electronic and steric properties of the amino acid, making it a valuable tool for medicinal chemists. This guide provides an in-depth comparative analysis of the primary synthetic routes to dichlorophenylalanine, focusing on the widely studied 3,4-dichloro isomer. We will dissect each methodology, from classical racemic preparations to modern asymmetric and enzymatic approaches, offering field-proven insights and detailed protocols to inform your synthetic strategy.
Section 1: Asymmetric Chemoenzymatic Synthesis
This powerful approach combines the precision of chiral auxiliaries with the high selectivity of enzymatic resolution to deliver enantiomerically pure dichlorophenylalanine. A notable example is the highly efficient four-step synthesis of (S)-3,4-dichlorophenylalanine, which achieves excellent yield and optical purity.[1][2]
Causality of Experimental Design
The core principle of this route is to first establish the carbon skeleton and then resolve the racemic mixture. The synthesis begins with the alkylation of a chiral glycine enolate equivalent. The use of a chiral auxiliary, such as one derived from α-pinene, directs the stereochemistry of the alkylation, but often with imperfect diastereoselectivity. The brilliance of this method lies in the subsequent enzymatic kinetic resolution. An enzyme, such as Subtilisin A, selectively hydrolyzes one enantiomer of the N-acetylated ester intermediate, allowing for the easy separation of the desired (S)-amino acid from the unreacted (R)-ester.[2] This dual approach of diastereoselective synthesis followed by enzymatic resolution is a robust strategy to access high enantiopurity.
Experimental Protocol: Asymmetric Synthesis and Enzymatic Resolution
This protocol is based on the method described by Solladié-Cavallo et al. for the synthesis of (S)-3,4-Dichlorophenylalanine hydrochloride.[1][2]
Step 1: Synthesis of the Chiral Glycine Equivalent (Not detailed)
-
A suitable chiral auxiliary, for example, derived from α-pinene, is condensed with glycine to form a chiral Schiff base or a related derivative.
Step 2: Asymmetric Alkylation
-
The chiral glycine equivalent is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.
-
3,4-Dichlorobenzyl bromide, dissolved in THF, is then added to the enolate solution. The reaction is stirred at low temperature for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
Step 3: Hydrolysis and N-Acetylation
-
The product from the previous step is subjected to acidic hydrolysis to remove the chiral auxiliary and yield racemic 3,4-dichlorophenylalanine.
-
The free amino acid is then N-acetylated using acetic anhydride in a suitable buffer to produce N-acetyl-3,4-dichlorophenylalanine.
-
The N-acetylated amino acid is esterified (e.g., using ethanol and a catalytic amount of acid) to yield the racemic ethyl ester.
Step 4: Enzymatic Kinetic Resolution
-
The racemic ethyl N-acetyl-3,4-dichlorophenylalaninate is suspended in a phosphate buffer.
-
Subtilisin A is added, and the mixture is stirred at a controlled temperature (e.g., 37 °C).
-
The pH is maintained at a constant value (e.g., 7.5) by the controlled addition of a base (e.g., 1M NaOH).
-
The reaction is monitored until 50% conversion is reached.
-
The mixture is then acidified, and the desired (S)-N-acetyl-3,4-dichlorophenylalanine is extracted. The unreacted (R)-ester can also be recovered.
-
Final deprotection of the N-acetyl group with aqueous HCl yields (S)-3,4-dichlorophenylalanine hydrochloride.
Visualization of the Chemoenzymatic Workflow
Caption: Chemoenzymatic synthesis workflow.
Section 2: Catalytic Asymmetric Phase-Transfer Synthesis
Asymmetric phase-transfer catalysis (PTC) is a powerful and operationally simple method for the enantioselective synthesis of α-amino acids.[3][4][5] This approach avoids the need for stoichiometric chiral auxiliaries and often uses mild reaction conditions, making it an attractive "green" alternative.
Causality of Experimental Design
The reaction involves the alkylation of a glycine Schiff base (an achiral precursor) with 3,4-dichlorobenzyl bromide under biphasic conditions (e.g., organic solvent and aqueous base). The key to asymmetry is a chiral phase-transfer catalyst, typically a Cinchona alkaloid-derived quaternary ammonium salt.[3] This catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, shuttling it into the organic phase. The catalyst's chiral environment then shields one face of the planar enolate, directing the incoming 3,4-dichlorobenzyl bromide to attack from the less hindered face, thus inducing enantioselectivity. The choice of catalyst, solvent, and base is critical for achieving high yield and enantiomeric excess (ee).
Experimental Protocol: Asymmetric Phase-Transfer Catalysis
This is a representative protocol for the asymmetric alkylation of a glycine Schiff base.
-
To a mixture of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) in an organic solvent like toluene, add 3,4-dichlorobenzyl bromide.
-
Cool the mixture (e.g., to 0 °C) and add an aqueous solution of a strong base (e.g., 50% KOH) dropwise with vigorous stirring.
-
Continue stirring at low temperature for the prescribed time (e.g., 12-24 hours), monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product is then purified by column chromatography to yield the protected dichlorophenylalanine derivative.
-
Subsequent acidic hydrolysis removes the Schiff base and ester protecting groups to afford the final product.
Visualization of the PTC Reaction Pathway
Caption: Asymmetric Phase-Transfer Catalysis pathway.
Section 3: Classical Racemic Syntheses
For applications where enantiopurity is not initially critical, or where subsequent resolution is planned, classical methods like the Erlenmeyer-Plöchl and Strecker syntheses offer straightforward, albeit racemic, routes from readily available starting materials.
Erlenmeyer-Plöchl Synthesis
This method builds the amino acid from an aromatic aldehyde.[6][7][8] It involves the condensation of 3,4-dichlorobenzaldehyde with an N-acylglycine (like hippuric acid) to form an azlactone, which is then converted to the final amino acid.
-
Mechanism Insight: The reaction proceeds via the formation of an oxazolone (azlactone) intermediate. The key C-C bond formation occurs through a Perkin-like condensation between the enolized azlactone and the aldehyde. Subsequent reduction and hydrolysis yield the racemic amino acid. The use of acetic anhydride is crucial as both a dehydrating agent and a solvent.[9]
-
Protocol: 3,4-Dichlorobenzaldehyde, hippuric acid, and sodium acetate are heated in acetic anhydride. The resulting unsaturated azlactone is then typically subjected to a reduction (e.g., using red phosphorus and HI, or catalytic hydrogenation) followed by hydrolysis to yield racemic 3,4-dichlorophenylalanine.
Strecker Synthesis
The Strecker synthesis is a one-pot, three-component reaction that is one of the oldest and most versatile methods for amino acid synthesis.[10][11][12][13]
-
Mechanism Insight: The reaction starts with the formation of an imine from 3,4-dichlorobenzaldehyde and ammonia. Cyanide then attacks the imine to form an α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, which typically requires harsh acidic or basic conditions.[10][11]
-
Protocol: 3,4-Dichlorobenzaldehyde is treated with ammonium chloride and potassium cyanide in an aqueous or alcoholic medium. The resulting α-aminonitrile is then isolated and hydrolyzed with a strong acid (e.g., HCl) to produce racemic 3,4-dichlorophenylalanine.
Visualization of Classical Racemic Routes
Caption: Overview of classical racemic syntheses.
Section 4: Direct Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)
A fully enzymatic approach involves the use of Phenylalanine Ammonia Lyase (PAL). This enzyme catalyzes the reversible addition of ammonia to the double bond of cinnamic acid derivatives to form the corresponding L-phenylalanine.[14][15][16][17][18]
Feasibility and Experimental Considerations
This route would start from 3,4-dichlorocinnamic acid. The key advantage is the potential for direct synthesis of the L-enantiomer with high stereoselectivity, avoiding protection/deprotection steps and harsh reagents. However, the substrate scope of PAL is a critical factor; while it accepts many substituted cinnamic acids, its activity on dichlorinated substrates needs to be verified or the enzyme may require engineering for improved performance.[15] The reaction equilibrium can also be unfavorable, often requiring very high concentrations of ammonia to drive the reaction towards the amino acid product.
Comparative Summary of Synthetic Routes
| Feature | Chemoenzymatic | Asymmetric PTC | Erlenmeyer-Plöchl | Strecker Synthesis |
| Stereocontrol | Excellent (>98% ee)[1] | Good to Excellent (up to 90-98% ee)[5] | None (Racemic) | None (Racemic) |
| Overall Yield | Good (e.g., 66%)[1] | Good to Excellent | Moderate to Good | Moderate to Good |
| Starting Materials | Chiral auxiliary, Dichlorobenzyl bromide | Glycine Schiff base, Dichlorobenzyl bromide | Dichlorobenzaldehyde, Hippuric acid | Dichlorobenzaldehyde |
| Key Reagents | Strong base (LDA), Enzyme (Subtilisin) | Chiral PTC, Strong base (KOH) | Acetic anhydride, Red P/HI | KCN, NH₄Cl, Strong acid |
| Operational Safety | Use of LDA requires care | Vigorous stirring of biphasic mixture | Use of P/HI is hazardous | HIGHLY TOXIC KCN/HCN |
| Scalability | Moderate to good | Good | Good | Good, with stringent safety |
| Ideal For | High-value, enantiopure product for pharma | Scalable, asymmetric synthesis | Racemic material for resolution or achiral use | Cost-effective racemic synthesis |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of synthetic route to dichlorophenylalanine is dictated by the specific requirements of the research or development program.
-
For Enantiopure (S)-Dichlorophenylalanine: The chemoenzymatic route stands out as a validated and highly effective method, delivering exceptional enantiomeric purity with a good overall yield.[1] It is the preferred method when the highest quality material is required for pharmaceutical applications.
-
For Scalable Asymmetric Synthesis: Asymmetric phase-transfer catalysis offers a compelling alternative. It is operationally simpler than the chemoenzymatic route, avoids cryogenic temperatures, and is highly amenable to scale-up. While optimization may be required to achieve the highest ee, it represents a more streamlined approach to chiral dichlorophenylalanine.
-
For Racemic Material: When a racemic mixture is sufficient, or if an in-house resolution method is available, the Strecker and Erlenmeyer-Plöchl syntheses are reliable workhorses. The Strecker synthesis is often more direct, but the high toxicity of cyanide necessitates stringent safety protocols. The Erlenmeyer-Plöchl route involves more steps but avoids the use of cyanide.
Ultimately, a thorough evaluation of project goals concerning stereochemistry, scale, cost, and safety will guide the researcher to the most appropriate and efficient synthetic strategy.
References
- Solladié-Cavallo, A., Schwarz, J., & Burger, V. (1994). A four-step, highly enantioselective synthesis and enzymatic resolution of 3,4-dichloro-phenylalanine. Tetrahedron: Asymmetry, 5(8), 1621-1626.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
D'cunha, G. B. (1997). Activity of L-phenylalanine ammonia-lyase in organic solvents. PubMed. Available at: [Link]
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
- Alba, A. N., et al. (2012). Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones. RSC Publishing.
- Parmeggiani, F., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- Bräse, S., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. PubMed.
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
-
ResearchGate. The activity of phenylalanine ammonia-lyase (PAL). Available at: [Link]
- Maruoka, K. (2007). Symmetric Chiral Phase-transfer Catalysts for Practical Asymmetric Synthesis. CHIMIA International Journal for Chemistry, 61(5), 262-265.
- Chandrasekhar, S. (2009). The Erlenmeyer synthesis with a thioazlactone.
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Schwarz, J. Research Profile. ResearchGate. Available at: [Link]
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ResearchGate. Strecker Amino Acid Synthesis. Available at: [Link]
- Solladié-Cavallo, A., et al. (2010). ChemInform Abstract: A Four-Step, Highly Enantioselective Synthesis and Enzymatic Resolution of 3,4-Dichloro-phenylalanine.
- Aceña, J. L., et al. (2013). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts.
-
Wikipedia. Phenylalanine ammonia-lyase. Available at: [Link]
- Wang, J., et al. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI.
- Lamb, C. J., & Dixon, R. A. (1978).
-
Baria, B. (2020). Synthesis of amino acid by Erlenmeyer Azlactone Synthesis. YouTube. Available at: [Link]
-
ResearchGate. Metabolism and mode of action of cis - and trans -3-pinanones. Available at: [Link]
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News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Strecker Amino Acid Synthesis. YouTube. Available at: [Link]
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Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]
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chemeurope.com. Erlenmeyer-Plöchl azlactone and amino acid synthesis. Available at: [Link]
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A Comparative Guide to the Biological Efficacy of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid and Other Phenylalanine Analogs
This guide provides a detailed comparison of the biological efficacy of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid against other key phenylalanine analogs. It is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry. We will delve into the mechanistic rationale, structure-activity relationships (SAR), and the experimental data that underpin the therapeutic potential of these compounds, with a primary focus on their interaction with amino acid transporters.
Introduction: The Therapeutic Promise of Phenylalanine Analogs in Oncology
Phenylalanine, an essential amino acid, is a critical building block for protein synthesis and a precursor to several key signaling molecules.[1] Cancer cells, with their rewired metabolism and high proliferative rates, exhibit an increased demand for essential amino acids.[2] This dependency has made the cellular machinery responsible for amino acid uptake, particularly the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5), a prime target for therapeutic intervention.[3][4][5]
LAT1 is a sodium-independent antiporter responsible for transporting large neutral amino acids (LNAAs), such as leucine, phenylalanine, and tyrosine, across the cell membrane.[6][7] Its overexpression is a hallmark of numerous cancers and often correlates with poor prognosis.[7][8] By facilitating the uptake of essential amino acids like leucine, LAT1 activates the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3] Consequently, developing phenylalanine analogs that can selectively inhibit LAT1 is a viable and actively pursued strategy to starve cancer cells and impede tumor growth.[8]
This guide will specifically examine this compound, a synthetic, non-proteinogenic amino acid, and compare its predicted and known efficacy with other analogs to illuminate the structural features that govern their biological activity.
Mechanistic Focus: The L-Type Amino Acid Transporter 1 (LAT1) Pathway
To understand the efficacy of these analogs, one must first grasp their primary molecular target. The LAT1 transporter is the gatekeeper for LNAA entry into cancer cells. Its inhibition leads to amino acid deprivation, which in turn suppresses the mTORC1 pathway, leading to cell growth arrest and apoptosis.
Profile of the Target Compound: this compound
This compound, also known as 2,5-Dichloro-D-phenylalanine, is a synthetic analog of phenylalanine.[9] The key structural modifications—the "R" stereochemistry (D-configuration) and the dichlorination at the 2 and 5 positions of the phenyl ring—are critical determinants of its biological activity.
-
Stereochemistry (R-configuration): Natural amino acids utilized in protein synthesis are in the L-configuration (S-enantiomer). The use of D-amino acids can confer resistance to enzymatic degradation, potentially increasing the compound's bioavailability and half-life.
-
Dichlorination: Halogenation of the phenyl ring is a well-established strategy to enhance the affinity of phenylalanine analogs for the LAT1 transporter.[10] The size and position of the halogen substituents can modulate both affinity and selectivity. Specifically, substitutions at the meta position (position 3) and ortho position (position 2) have been shown to influence LAT1 activity.[7][10][11] The 2,5-dichloro substitution pattern places chlorine atoms at both an ortho and a meta position relative to the propanoic acid side chain.
While direct and extensive biological efficacy data for this specific isomer is not widely published, we can infer its potential activity based on robust structure-activity relationship (SAR) studies of related compounds.
Comparative Analysis with Key Phenylalanine Analogs
The efficacy of this compound can be best understood by comparing it to other well-characterized analogs.
| Compound Name | Key Structural Feature(s) | Target Affinity / Efficacy (LAT1) | Key Insights |
| L-Phenylalanine | Natural Amino Acid | Substrate, baseline affinity. | The endogenous substrate that cancer cells require.[1] Serves as a benchmark for comparison. |
| This compound | D-isomer, 2,5-dichloro substitution | Predicted High Affinity Inhibitor | D-configuration may reduce transport but enhance binding and stability. Dichlorination is expected to significantly increase affinity for LAT1's hydrophobic pocket.[6][10] |
| 2-Iodo-L-phenylalanine (2-I-Phe) | ortho-Iodo substitution | High affinity (Ki ≈ 18 µM), high selectivity vs LAT2, but reduced transport velocity (Vmax).[11] | Demonstrates that large halogen substitutions at the ortho position enhance LAT1 affinity and selectivity.[11][12] |
| meta-Halogenated Phenylalanines | meta-Bromo, -Iodo substitution | High affinity inhibitors (IC50 ≈ 5-10 µM). Affinity increases with halogen size (I > Br > Cl).[10] | Highlights the importance of a bulky, lipophilic group at the meta position for strong binding to a hydrophobic pocket in LAT1.[6][10] |
| 4-Chloro-L-phenylalanine (PCPA) | para-Chloro substitution | Primarily known as an inhibitor of tryptophan hydroxylase, affecting serotonin synthesis.[13] Lower reported affinity for LAT1 compared to ortho or meta substituted analogs. | Shows that the position of halogenation is critical; para substitution is generally less effective for LAT1 inhibition.[7] |
| α-Methyl-L-phenylalanine | α-Methyl group | Selective LAT1 substrate/inhibitor.[11][12] | The α-methyl group prevents its use in protein synthesis and enhances LAT1 selectivity, but it is still transported.[11] |
Analysis of Structure-Activity Relationships (SAR):
The data strongly suggests that lipophilicity and steric bulk on the phenyl ring are critical for high-affinity LAT1 inhibition.[6] Studies have shown that increasing the size of the halogen at the meta position correlates with increased inhibitory activity (I > Br > Cl > F).[10] Furthermore, ortho and meta substitutions are generally superior to para substitutions for LAT1 binding.[7]
Based on these principles, This compound is predicted to be a potent LAT1 inhibitor. The presence of two chlorine atoms increases lipophilicity, and their positions (ortho and meta) are favorable for interacting with the transporter's binding site. The R-configuration may further lock the molecule into an inhibitory conformation rather than a transport-competent one.
Experimental Protocol: Assessing LAT1 Inhibition
To empirically determine and compare the efficacy of these analogs, a competitive radioligand uptake assay is a standard and robust method. This protocol provides a self-validating system for assessing a compound's ability to inhibit LAT1-mediated transport.
Objective: To measure the inhibitory constant (IC50) of test compounds against LAT1-mediated uptake of a radiolabeled substrate.
Materials:
-
Human cancer cell line with high LAT1 expression (e.g., HT-29 colon cancer cells).[8]
-
Cell culture medium (e.g., DMEM), FBS, antibiotics.
-
Hanks' Balanced Salt Solution (HBSS).
-
Radiolabeled LAT1 substrate: L-[¹⁴C]Leucine.
-
Test Compounds: this compound and other analogs, dissolved in an appropriate vehicle (e.g., HBSS).
-
Positive Control Inhibitor: JPH203 or BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).[3][8]
-
Scintillation fluid and vials.
-
Scintillation counter.
Step-by-Step Methodology:
-
Cell Seeding: Plate LAT1-expressing cells in 24-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
Causality: A confluent monolayer ensures consistent cell numbers per well, reducing variability in transporter expression.
-
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS. Prepare serial dilutions of the test compounds, a positive control (e.g., 1 mM JPH203), and a vehicle control (HBSS only).
-
Compound Pre-incubation: Add 200 µL of the compound dilutions to the respective wells. Incubate at 37°C for 15 minutes.
-
Causality: This step allows the inhibitor to bind to the transporter before the introduction of the competing substrate.
-
-
Initiate Uptake: Add 200 µL of HBSS containing L-[¹⁴C]Leucine (at a final concentration near its Km, e.g., 1 µM) to each well, starting a timer immediately. Incubate for 2 minutes at 37°C.
-
Causality: Using a substrate concentration near the Michaelis-Menten constant (Km) makes the assay sensitive to competitive inhibition. The short incubation time ensures measurement of the initial transport rate, which is critical for accurate kinetic analysis.
-
-
Terminate Uptake: To stop the reaction, rapidly aspirate the solution and wash the cell monolayer three times with 500 µL of ice-cold HBSS.
-
Causality: The cold temperature immediately halts all metabolic and transport processes.
-
-
Cell Lysis: Add 250 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter. A small aliquot of the lysate should be used to determine the total protein concentration (e.g., via a BCA assay) for normalization.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound.
-
Conclusion and Future Directions
Based on established structure-activity relationships for LAT1 inhibitors, This compound emerges as a promising candidate for potent and selective LAT1 inhibition. Its dichlorinated phenyl ring at favorable positions and its D-configuration suggest it may possess high binding affinity and enhanced metabolic stability.
However, this remains a hypothesis grounded in comparative data. Empirical validation using the described cellular uptake assays is a critical next step. Further investigations should also include:
-
Selectivity Profiling: Assessing inhibitory activity against other amino acid transporters (e.g., LAT2, ASCT2) to confirm selectivity for LAT1.
-
In Vivo Efficacy: Evaluating the compound's ability to inhibit tumor growth in preclinical animal models.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By systematically comparing novel structures like this compound to well-understood analogs, the scientific community can accelerate the development of next-generation cancer therapeutics that exploit the metabolic vulnerabilities of tumor cells.
References
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Garaeva, A. A., et al. (2024). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Pharmaceutics, 16(2), 197. [Link][3][4]
-
Balk, M., & Verdegem, F. (2022). Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How. Cancers, 14(15), 3824. [Link][2]
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PubMed. (2024). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. National Center for Biotechnology Information. [Link]
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Semantic Scholar. (2024). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. [Link]
-
Augustyn, E., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2616-2621. [Link][6]
-
National Institutes of Health. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC. [Link][7]
-
Oda, K., et al. (2010). L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179. [Link][8]
-
Takahashi, Y., et al. (2023). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 13(1), 12763. [Link][11]
-
ResearchGate. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. [Link][10]
-
ResearchGate. (2023). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). [Link][12]
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A Comparative Guide to Enantiomeric Excess Determination of Chiral Amino Acids by HPLC and GC
In the landscape of pharmaceutical development, neuroscience, and proteomics, the chirality of amino acids plays a pivotal role. The differential biological activity of enantiomers necessitates precise and robust analytical methods for determining their enantiomeric excess (ee).[1][2][] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two preeminent techniques for the chiral separation of amino acids. This guide provides an in-depth, objective comparison of these methodologies, grounded in experimental data and field-proven insights, to empower researchers in selecting the optimal technique for their specific analytical challenges.
The Fundamental Dichotomy: Volatility and Derivatization
The core difference between HPLC and GC lies in the physical state of the mobile phase and the volatility requirements of the analyte.[4][5] HPLC, utilizing a liquid mobile phase, is inherently suited for the analysis of non-volatile and thermally labile compounds, including native amino acids.[5][6] In contrast, GC employs a gaseous mobile phase, mandating that analytes be volatile and thermally stable.[4][6] Since amino acids are zwitterionic and non-volatile, their analysis by GC is contingent upon derivatization to increase their volatility.[7] This fundamental distinction dictates the divergent workflows and experimental considerations for each technique.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC offers two primary strategies for chiral amino acid analysis: direct and indirect separation.
Direct Chiral HPLC: This is often the preferred approach due to its simplicity, as it circumvents the need for derivatization.[8] The separation is achieved on a Chiral Stationary Phase (CSP) that exhibits stereoselective interactions with the amino acid enantiomers. A diverse array of CSPs are available, each with unique separation mechanisms:
-
Crown Ether-Based CSPs: These are particularly effective for the separation of primary amino acids, forming inclusion complexes with the protonated amino group.[9]
-
Zwitterionic CSPs: These selectors, often derived from cinchona alkaloids, are versatile for the analysis of free amino acids and small peptides under LC-MS compatible conditions.[10]
-
Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based CSPs, for instance, are well-suited for resolving underivatized amino acids due to their ionic groups and compatibility with both organic and aqueous mobile phases.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used for a broad range of chiral compounds, though they can be challenging for underivatized amino acids due to their zwitterionic nature.[11]
-
Ligand-Exchange Chromatography (CLEC): This technique utilizes a CSP with a bonded chiral ligand (e.g., an L-amino acid) and a mobile phase containing a metal ion (e.g., Cu²⁺). The enantiomers form transient diastereomeric complexes with the chiral ligand and metal ion, leading to their separation.[12]
Indirect Chiral HPLC: This method involves the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers, possessing different physicochemical properties, can then be separated on a conventional achiral stationary phase.[13][14] A common derivatization scheme employs o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric isoindoles.[13][15] While this method adds a sample preparation step, it can be advantageous when a suitable CSP is unavailable or when enhanced sensitivity is required through the introduction of a fluorescent tag.[16][17]
Gas Chromatography (GC): The High-Resolution Specialist
GC, particularly when coupled with mass spectrometry (GC-MS), offers exceptional resolution and sensitivity for chiral amino acid analysis.[6][18] However, the prerequisite of derivatization adds complexity to the workflow.[7]
Derivatization in GC: A two-step derivatization is typically employed:
-
Esterification: The carboxyl group is esterified, commonly with an acidic alcohol (e.g., methanolic HCl) or an alkyl chloroformate.[19]
-
Acylation: The amino group is then acylated, often with an anhydride such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[20]
This process yields volatile and thermally stable amino acid derivatives suitable for GC analysis. It is crucial to ensure that the derivatization conditions do not induce racemization, which would lead to an overestimation of the minor enantiomer.[21]
Chiral Stationary Phases for GC: The separation of the derivatized enantiomers is performed on a chiral capillary column. The most widely used CSPs for this purpose are based on cyclodextrins or amino acid derivatives, such as Chirasil-L-Val, a polysiloxane-based peptide phase.[19][22][23] These phases provide high-efficiency separations, often baseline-resolving a large number of proteinogenic amino acids in a single run.[24]
Comparative Performance Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[6] | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[6] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[6] | Requires volatile and thermally stable analytes or derivatization.[6] |
| Derivatization | Often not required for direct analysis on a CSP.[1][8] | Mandatory to increase volatility and improve separation.[7] |
| Instrumentation | HPLC system with a chiral or achiral column and various detectors (UV, FLD, MS).[6] | GC system with a chiral capillary column coupled to a detector (FID, MS).[6] |
| Sensitivity | Varies with the detector; fluorescence and MS detectors offer high sensitivity.[6] | Generally high sensitivity, especially with selected ion monitoring (SIM) in MS.[6] |
| Resolution | Excellent resolution is achievable with a wide variety of CSPs.[6] | High-efficiency capillary columns provide excellent resolution.[6] |
| Analysis Time | Can range from a few minutes to over an hour.[6] | Typically offers faster analysis times for volatile compounds.[4] |
| Key Advantage | Broad applicability to a wide range of amino acids without derivatization.[6] | High resolution and sensitivity, particularly with GC-MS.[6] |
| Key Disadvantage | Potentially longer analysis times and higher solvent consumption. | Derivatization step adds complexity and potential for racemization.[21] |
Experimental Workflows
HPLC Workflow for Direct Chiral Amino Acid Analysis
Caption: HPLC workflow for direct enantiomeric excess determination.
GC Workflow for Chiral Amino Acid Analysis
Caption: GC workflow for enantiomeric excess determination, including mandatory derivatization.
Detailed Experimental Protocols
Protocol 1: Direct Chiral HPLC-UV Analysis of Alanine Enantiomers
1. Objective: To determine the enantiomeric excess of a mixture of D- and L-alanine using a crown ether-based chiral stationary phase.
2. Materials:
-
Column: ChiroSil® SCA(-) column (15 cm × 4.6 mm, 5 µm) or equivalent.[9]
-
Mobile Phase: 80% Methanol / 20% Water with 0.1% Formic Acid.
-
Standards: D-Alanine, L-Alanine, and a racemic mixture of DL-Alanine.
-
Sample: Alanine sample of unknown enantiomeric composition.
3. Instrumentation:
-
HPLC system with a UV detector.
-
Autosampler.
-
Data acquisition and processing software.
4. Procedure:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of D-Alanine, L-Alanine, and DL-Alanine in the mobile phase. Create a working standard by diluting the stock solutions to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an approximate concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Analysis Sequence:
-
Inject the mobile phase as a blank.
-
Inject the L-Alanine standard to determine its retention time.
-
Inject the D-Alanine standard to determine its retention time.
-
Inject the DL-Alanine standard to confirm separation and resolution.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-alanine enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Protocol 2: Chiral GC-MS Analysis of Alanine Enantiomers
1. Objective: To determine the enantiomeric excess of a mixture of D- and L-alanine after derivatization.
2. Materials:
-
Column: Chirasil®-L-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness) or equivalent.[19][23]
-
Derivatization Reagents:
-
3 N Methanolic HCl.
-
Trifluoroacetic anhydride (TFAA).
-
Methylene chloride.
-
-
Standards: D-Alanine, L-Alanine, and a racemic mixture of DL-Alanine.
-
Sample: Alanine sample of unknown enantiomeric composition.
3. Instrumentation:
-
GC system with a mass spectrometer (MS) detector.
-
Autosampler.
-
Data acquisition and processing software.
4. Procedure:
-
Standard and Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of each standard and the sample into separate reaction vials.
-
Add 1 mL of 3 N methanolic HCl to each vial. Cap tightly and heat at 100 °C for 30 minutes for esterification.
-
Cool the vials and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 1 mL of methylene chloride and 100 µL of TFAA for acylation. Cap and heat at 60 °C for 20 minutes.
-
Cool the vials. The derivatized sample is now ready for injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized alanine.
-
-
Analysis Sequence:
-
Inject a solvent blank.
-
Inject the derivatized standards to determine retention times and confirm peak identity.
-
Inject the derivatized sample.
-
-
Data Analysis:
-
Integrate the peak areas for the D- and L-alanine enantiomer derivatives in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the same formula as in the HPLC protocol.
-
Conclusion and Recommendations
The choice between HPLC and GC for the determination of enantiomeric excess of chiral amino acids is a nuanced decision that depends on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
HPLC is the recommended technique when:
-
Analyzing underivatized amino acids is preferred.
-
The analytes are thermally labile or non-volatile.
-
Simplicity of sample preparation is a priority.
-
A wide variety of chiral stationary phases are available for method development.
GC is the method of choice when:
-
High resolution and sensitivity are paramount.
-
The sample matrix is complex, and the selectivity of GC-MS is advantageous.
-
Faster analysis times are required, and the derivatization step can be automated or efficiently performed.
-
The laboratory is well-equipped for and experienced with derivatization techniques.
Ultimately, both HPLC and GC are powerful and reliable techniques for the enantioselective analysis of amino acids. A thorough understanding of their respective principles, advantages, and limitations, as presented in this guide, will enable researchers, scientists, and drug development professionals to make informed decisions and generate high-quality, defensible data in their pursuit of scientific advancement.
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Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]
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Daicel Corporation. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
Mateo, A. C., et al. (2007). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives. Journal of Chromatography A, 1157(1-2), 470-477. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
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Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 177-186. Retrieved from [Link]
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Bayer, E., et al. (1983). Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling. Journal of AOAC INTERNATIONAL, 66(5), 1138-1142. Retrieved from [Link]
-
Zampolli, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(4), 279-295. Retrieved from [Link]
-
Junge, M., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1166(1-2), 154-162. Retrieved from [Link]
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Brückner, H., et al. (2009). Gas chromatographic determination of amino acid enantiomers in bottled and aged wines. Amino Acids, 36(1), 131-141. Retrieved from [Link]
-
Bunin, A. T., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 17(4), 103-109. Retrieved from [Link]
-
Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]
-
ResearchGate. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis: Methods and Protocols. Humana, New York, NY. Retrieved from [Link]
-
Bunin, A. T., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 17(4), 103-109. Retrieved from [Link]
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Zampolli, M., et al. (2006). GC-MS analysis of amino acid enantiomers: Application to space analysis. Chirality, 18(4), 279-295. Retrieved from [Link]
-
University of Houston. (n.d.). Amino acid enantiomers in biological systems: gas chromatographic-mass spectrometric analyses. UH Institutional Repository. Retrieved from [Link]
-
ResearchGate. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Retrieved from [Link]
-
Bhushan, R. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 27(10), 1243-1256. Retrieved from [Link]
-
Kumar, V., & Bharate, S. B. (2011). Chiral drug analysis and their application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 108-114. Retrieved from [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis: Methods and Protocols. Retrieved from [Link]
-
Žižková, M., et al. (2015). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. Journal of Chromatography B, 990, 124-129. Retrieved from [Link]
-
Sánchez-Lafuente, C., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 462-468. Retrieved from [Link]
-
Ates, H., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 855-866. Retrieved from [Link]
-
Vůjtek, M., et al. (2025). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 30(21), 5035. Retrieved from [Link]
-
ResearchGate. (2011). Chiral drug analysis and their application. Retrieved from [Link]
-
ResearchGate. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
Reitti, M., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of Visualized Experiments, (82), 50953. Retrieved from [Link]
-
MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
-
Gherghel, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) into proteins holds immense promise for the development of novel therapeutics, engineered enzymes, and innovative biomaterials.[1] However, the introduction of these synthetic building blocks necessitates a thorough evaluation of their potential cytotoxic effects.[2][3] This guide provides a comprehensive comparison of key cytotoxicity assays, offering researchers, scientists, and drug development professionals the insights needed to select and execute the most appropriate methods for their specific UAA.
The Rationale: Why Cytotoxicity Testing is Non-Negotiable for UAAs
The central dogma of molecular biology is elegantly expanded by the inclusion of UAAs, but this expansion is not without potential consequences. Alterations to protein structure and function, even at the level of a single amino acid, can trigger unforeseen cellular responses. Cytotoxicity testing is therefore a critical early-funnel step in the safety assessment of any novel UAA-containing biologic.[4] It helps to:
-
Identify overtly toxic compounds early: Preventing the investment of significant resources into unsafe drug candidates.[4]
-
Determine dose-response relationships: Establishing the concentration at which a UAA becomes detrimental to cell health.[4]
-
Elucidate mechanisms of cell death: Differentiating between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis) provides crucial mechanistic insights.[5][6]
-
Inform lead optimization: Guiding the medicinal chemistry effort to design safer and more efficacious UAA-based molecules.
A Comparative Overview of Foundational Cytotoxicity Assays
The choice of a cytotoxicity assay is dictated by the specific scientific question being asked, the available instrumentation, and the desired throughput. Here, we compare three workhorse assays that form the cornerstone of most cytotoxicity screening funnels.
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan product.[7] | Well-established, cost-effective, and amenable to high-throughput screening. | Can be influenced by changes in cellular metabolism that are not directly related to cytotoxicity. The insoluble formazan requires a solubilization step. | High |
| LDH Release Assay | Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[8][9] | Directly measures cell lysis (necrosis).[9] Simple, "add-and-read" protocol. | Less sensitive for detecting early apoptotic events where the cell membrane remains intact.[9] | High |
| Caspase Activity Assays | Detects the activity of caspases, a family of proteases that are key executioners of apoptosis.[10][11] | Provides a specific marker for apoptosis.[10][11] Different caspase substrates can be used to probe different stages of the apoptotic cascade.[10] | May not detect non-apoptotic cell death. Requires cell lysis to measure intracellular caspase activity. | Medium to High |
Delving Deeper: Distinguishing Apoptosis from Necrosis
A critical aspect of cytotoxicity assessment is understanding the how of cell death. Apoptosis is a controlled, programmed process, while necrosis is a more chaotic and inflammatory form of cell death resulting from acute injury.[5][6] This distinction is vital for predicting the in vivo consequences of a UAA-based therapeutic.
Key Differences Between Apoptosis and Necrosis
| Feature | Apoptosis | Necrosis |
| Stimuli | Programmed, physiological, or pathological stimuli.[5] | Extreme physical or chemical injury.[5] |
| Cellular Morphology | Cell shrinkage, membrane blebbing, chromatin condensation.[12] | Cell swelling, organelle disruption, membrane rupture. |
| Plasma Membrane Integrity | Initially maintained.[13] | Lost early.[5][13] |
| Inflammatory Response | Generally non-inflammatory.[5] | Pro-inflammatory.[5] |
| Biochemical Hallmarks | Caspase activation, DNA fragmentation.[12] | Release of intracellular contents (e.g., LDH). |
Experimental Workflow for Differentiating Apoptosis and Necrosis
A robust approach to distinguishing these cell death pathways involves a multi-pronged strategy.
Caption: High-throughput screening workflow incorporating cytotoxicity assessment.
Conclusion
The robust and multifaceted evaluation of cytotoxicity is a cornerstone of responsible innovation in the field of unnatural amino acids. By employing a strategic combination of assays that probe cell viability, membrane integrity, and specific cell death pathways, researchers can gain a comprehensive understanding of the cellular response to these novel molecules. This guide provides the foundational knowledge and practical protocols to empower scientists to make data-driven decisions, ultimately leading to the development of safer and more effective UAA-based technologies.
References
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- LDH Cytotoxicity Assay Kit. (n.d.). Cell Signaling Technology.
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- High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. (2014). YouTube.
- Choosing an Apoptosis Detection Assay. (2021). Biocompare.
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- Distinguishing Apoptosis and Necrosis: Application Notes and Protocols. (n.d.). Benchchem.
- MTT Assay Protocol for Lab Use. (n.d.). Scribd.
- High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (n.d.). PubMed Central.
- Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. (n.d.). PubMed Central.
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- Necrosis vs Apoptosis Assay Kit. (n.d.).
- MTT (Assay protocol). (2023). Protocols.io.
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- Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. (2018). PubMed Central.
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- Seven Assays to Detect Apoptosis. (n.d.). Cell Signaling Technology.
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Navigating Preclinical Development: A Comparative Guide to the Pharmacokinetics of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid and Analogs in Animal Models
For Immediate Release
A Note on Data Unavailability: Publicly accessible pharmacokinetic data for (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is not currently available. This guide has been constructed using data from structurally similar compounds to provide a representative framework for researchers in the field. This comparative analysis is intended to serve as a practical guide for designing and interpreting pharmacokinetic studies of novel amino acid derivatives.
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
The journey of a novel chemical entity from the laboratory to the clinic is fraught with challenges. A critical understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for success.[1] This guide offers a comparative overview of the pharmacokinetic (PK) considerations for amino acid derivatives, with a specific focus on halogenated phenylpropanoic acid structures, exemplified by the class to which this compound belongs.
Animal models are indispensable in the preclinical phase of drug development, providing vital data that helps predict a drug's behavior in humans.[1] The choice of animal model is a crucial decision, as physiological and metabolic differences between species can significantly impact a drug's pharmacokinetic profile.[2][3] This guide will delve into these species-specific differences, offering a framework for comparing and contrasting pharmacokinetic data across commonly used preclinical models.
Cross-Species Pharmacokinetic Comparison of a Phenylpropanoic Acid Analog
To illustrate the impact of species differences on pharmacokinetic parameters, we will examine data from a representative small molecule, Posiphen, which shares structural motifs with our compound of interest. The following table summarizes the key plasma pharmacokinetic parameters of Posiphen following oral administration in mice, rats, dogs, and humans.
| Parameter | Mouse (65 mg/kg) | Rat (40 mg/kg) | Dog (20 mg/kg) | Human (1.1 mg/kg) |
| Cmax (ng/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| Tmax (h) | 0.5 | 0.5 | 1.18 | 1.45 |
| T1/2 (h) | 0.562 | 1.03 | 1.96 | 4.04 |
| AUC (0-8h) (ng·h/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| Data adapted from a study by Gogia et al. (2024)[2][3] |
As the data clearly indicates, there is a general trend of increasing half-life (T1/2) and time to maximum concentration (Tmax) with the increasing size of the animal species.[2] This is a common observation in cross-species pharmacokinetics and is often attributed to differences in metabolic rates, with smaller animals typically exhibiting faster metabolism and clearance.[2]
The Impact of Stereochemistry and Metabolism: A Case Study of 2-Phenylpropionic Acid
For chiral molecules like this compound, stereochemistry can play a pivotal role in their pharmacokinetic and pharmacodynamic profiles. A study on the related compound, 2-phenylpropionic acid, highlights the importance of considering chiral inversion—the metabolic conversion of one enantiomer to another.
In a comparative study, the metabolic chiral inversion of 2-phenylpropionic acid was observed in rats and rabbits, but not in mice.[4] Furthermore, in rats, the R-(-) enantiomer had a shorter plasma half-life (3.0 hours) compared to the S-(+) enantiomer (4.8 hours), indicating stereoselective clearance.[4] This underscores the necessity of developing stereospecific analytical methods to accurately characterize the pharmacokinetics of each enantiomer.
Metabolic pathways for phenylpropanoic acid derivatives can be complex and species-dependent. The primary routes of metabolism often involve acyl glucuronidation and acyl-CoA formation.[5] In rats, studies on 2-phenylpropanoic acid have suggested that metabolic activation via acyl-CoA formation is a more significant contributor to covalent protein binding than acyl glucuronidation.[5]
Experimental Protocols: A Step-by-Step Guide to an In Vivo Pharmacokinetic Study
The following protocol outlines a typical in vivo pharmacokinetic study for a novel amino acid derivative in a rat model. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Animal Model Selection and Acclimatization
-
Model: Male Sprague-Dawley rats (8-10 weeks old). Rationale: Rats are a commonly used model in pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[6] Their excretion pathways can also mirror those of humans.[1]
-
Acclimatization: Animals are acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Rationale: Acclimatization minimizes stress-related physiological changes that could impact drug metabolism and disposition.
Formulation and Dosing
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to ensure stability and consistent administration. Rationale: The formulation vehicle should be inert and not interfere with the absorption or metabolism of the test compound.
-
Dosing: A single oral gavage dose (e.g., 10 mg/kg) is administered. Rationale: Oral administration is a common route for drug delivery, and this method allows for the assessment of oral bioavailability.[1]
Blood Sample Collection
-
Timepoints: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Rationale: This sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.[7] Plasma is then stored at -80°C until analysis. Rationale: Proper sample handling and storage are critical to prevent degradation of the analyte.
Bioanalytical Method
-
Technique: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Rationale: LC-MS/MS is a highly sensitive and specific technique that allows for the accurate quantification of small molecules in complex biological matrices.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC, clearance, and volume of distribution) are calculated using non-compartmental analysis with software such as WinNonlin. Rationale: Non-compartmental analysis provides a robust and widely accepted method for determining key pharmacokinetic parameters.
Visualizing the Workflow
Experimental Workflow Diagram
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, from synthesis to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds and are designed to be a self-validating system for your laboratory's waste management program.
Hazard Identification and Risk Assessment
This compound is a chlorinated aromatic amino acid derivative. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, the hazards can be inferred from structurally similar compounds and the general properties of chlorinated organics.
Anticipated Hazards: Based on data from analogous compounds such as 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid, the primary hazards are likely to be:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact with skin.[1]
-
Serious Eye Irritation (H319): Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1]
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[1]
Given its chlorinated aromatic structure, it must be treated as hazardous waste.[2][3] Improper disposal can lead to environmental persistence and potential toxicity.
Personal Protective Equipment (PPE): A thorough risk assessment mandates the use of appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical splash goggles | To protect against dust particles and potential splashes causing serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of airborne particles, which may cause respiratory irritation.[1][3] |
Waste Segregation and Collection
Proper segregation is the cornerstone of a safe and compliant chemical waste disposal program. Never mix incompatible waste streams.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][4]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4][5] Note the date when the first waste is added to the container.
-
Solid Waste: Collect solid this compound, including contaminated weigh boats, filter paper, and gloves, in the designated solid waste container.
-
Contaminated Solvents: If the compound is dissolved in a solvent, it must be collected as liquid hazardous waste. Since it is a chlorinated compound, this waste stream should be designated as "Halogenated Organic Waste".[2][6][7] Do not mix with non-halogenated solvent waste.[6][7]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][8] This area should be at or near the point of generation and under the control of laboratory personnel.[5][8]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Regulatory Compliance
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[9][10] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10]
Key Compliance Points:
-
Waste Characterization: As the generator, you are responsible for correctly identifying and characterizing the waste.[11]
-
Accumulation Time Limits: Do not exceed the storage time limits for hazardous waste in your SAA as defined by your institution and regulatory bodies (often up to one year for partially filled containers).[4][8]
-
Licensed Disposal Vendor: The ultimate disposal of this compound must be handled by a licensed chemical destruction plant.[12] The preferred method for chlorinated organic compounds is high-temperature incineration equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas.[13][14]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's safety office.
-
Containment: For small spills, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[13] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
By adhering to these procedures, you ensure a safe laboratory environment and responsible stewardship of the chemical resources essential to your research.
References
- Capot Chemical. (2013). MSDS of 1(S)-2-amino-3-(3,5-difluorophenyl)propanoic acid.
- Echemi. (n.d.). (R)-2-Amino-3-(diethylamino)propanoic acid SDS, 739363-49-6 Safety Data Sheets.
- Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues.
- U.S. Environmental Protection Agency. (2009). Laboratory Environmental Sample Disposal Information Document.
- ChemScene. (n.d.). This compound.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- AK Scientific, Inc. (n.d.). 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid Safety Data Sheet.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (2025). 3-Amino-3-(2-nitrophenyl)propionic acid Safety Data Sheet.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- National University of Singapore. (n.d.). Disposal of Waste Solvents.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- NASA. (n.d.). OSHA Regulated Chemicals with Expanded Health Standards.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations.
- Fisher Scientific. (2024). 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Retrieved from UCSC Environmental Health and Safety.
- Sciencelab.com. (2015). Propionic Acid - Safety Data Sheet.
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Operational Guide: Personal Protective Equipment for Handling (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
As a novel unnatural amino acid derivative, (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid is a compound of significant interest in drug development and peptide chemistry.[1] Its handling requires a meticulous approach to safety, grounded in a thorough understanding of its potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the protection of laboratory personnel and the integrity of research.
Hazard Identification and Core Safety Principles
This compound, and its structural analogs, are classified under the Globally Harmonized System (GHS) with specific hazard statements that form the basis of our safety protocols.[2] A comprehensive risk assessment is the prerequisite for any handling procedure.
GHS Hazard Profile (based on analogous compounds):
-
H315: Causes skin irritation. [3][4][5][6] Direct contact with the solid or its solutions can lead to inflammation, redness, itching, or dryness.[3] This necessitates a robust barrier between the chemical and the skin.
-
H319: Causes serious eye irritation. [3][4][5][6] The eyes are particularly vulnerable. Accidental splashing or contact with airborne powder can result in significant, potentially damaging, irritation.[3]
-
H335: May cause respiratory irritation. [3][4] As a fine powder, the compound can easily become airborne. Inhalation may irritate the lungs and respiratory system, underscoring the need for stringent controls to prevent aerosolization.[3]
The cornerstone of our safety philosophy is the principle of As Low As Reasonably Achievable (ALARA) regarding exposure. PPE is the final barrier in a hierarchy of controls that begins with engineering solutions.
The Hierarchy of Controls: From Engineering to Personal Protection
Effective safety is a multi-layered system. Before any PPE is selected, primary engineering controls must be in place and fully operational.
Primary Engineering Controls: The First Line of Defense
All operations involving this compound, particularly the handling of its solid form, must be conducted within a certified chemical fume hood or a powder containment hood.[7][8] This is the most critical step in minimizing respiratory exposure by capturing dust and vapors at the source.[8] Facilities must also be equipped with accessible eyewash stations and safety showers.[3][9]
Core PPE Requirements: A Task-Based Approach
The specific PPE required is dictated by the nature of the task being performed. The following table summarizes the minimum requirements for common laboratory procedures.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety goggles | Nitrile gloves | Lab coat | Required if not in a powder-containment hood (N95 minimum) |
| Preparing Solutions | Safety goggles | Nitrile gloves | Lab coat | Not required inside a fume hood |
| Running Reactions/Transfers | Safety goggles | Nitrile gloves | Lab coat | Not required inside a fume hood |
| Large-Scale Operations (>5g) | Goggles & Face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Required if potential for aerosolization exists |
| Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Required (Air-purifying respirator with organic vapor/acid gas cartridges and P100 filter) |
Detailed Protocols for PPE Selection and Use
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.
-
Standard Operation: Due to the serious eye irritation hazard (H319), chemical splash goggles that form a seal around the eyes are required for all direct handling, including weighing and solution preparation.[3][6]
-
Elevated Risk: When handling larger quantities or when there is a significant splash risk, a face shield must be worn in addition to safety goggles.
Skin and Body Protection
-
Gloves: Nitrile gloves are the standard for incidental contact.[8] Always inspect gloves for tears or holes before use. For prolonged work or when handling concentrated solutions, consider double-gloving. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated hazardous waste stream.[7]
-
Lab Coat: A clean, buttoned lab coat must be worn at all times to protect skin and personal clothing.[8] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[8]
Respiratory Protection
The selection of respiratory protection is a critical decision based on the specific handling scenario.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
